molecular formula C9H13ClO3 B564397 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride CAS No. 100860-80-8

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Cat. No.: B564397
CAS No.: 100860-80-8
M. Wt: 204.65
InChI Key: RNVLYGFZBWJGTQ-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13ClO3 and its molecular weight is 204.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO3/c10-8(11)7-1-3-9(4-2-7)12-5-6-13-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVLYGFZBWJGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702630
Record name 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100860-80-8
Record name 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Abstract

This guide provides a comprehensive technical overview of the , a valuable bifunctional intermediate in the development of complex molecules such as pharmaceuticals and liquid crystals.[1] The document details a robust two-step synthetic pathway, beginning with the formation of the precursor, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, through the protection of a keto-ester, followed by saponification. It then elaborates on the critical conversion of this carboxylic acid to the target acyl chloride. Methodologies employing both thionyl chloride and oxalyl chloride are mechanistically explored and compared, with field-proven protocols provided. This guide emphasizes the rationale behind experimental choices, adherence to safety protocols, and methods for purification and characterization, serving as a self-validating resource for professionals in organic synthesis.

Introduction: Strategic Importance of the Target Moiety

This compound is a key synthetic building block. Its structure contains a protected ketone in the form of an ethylene ketal, which is stable under a variety of reaction conditions, and a highly reactive acyl chloride functional group. This arrangement allows for selective chemical transformations, making it an important intermediate in the synthesis of complex organic molecules.[2] The protected ketone prevents unwanted side reactions while the acyl chloride serves as a potent electrophile for introducing the spirocyclic moiety into a larger molecular framework.

The core spirocycle is a derivative of 1,4-cyclohexanedione, a precursor used in the preparation of potent analgesic compounds and tritium-labeled probes for neurochemical research.[3][4] The stability of the dioxaspiro group allows for precise manipulation at the C8 position, making the title compound a cornerstone for creating novel pharmaceutical ingredients and advanced materials like liquid crystals.[1]

Recommended Synthetic Pathway

The most reliable and scalable is achieved via a two-stage process. This strategy prioritizes yield, purity, and operational simplicity.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acyl Chloride Formation A Methyl 4-oxocyclohexane-1-carboxylate B Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate A->B Ketalization (Ethylene Glycol, p-TsOH) C 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid B->C Saponification (NaOH, H₂O/MeOH) D This compound C->D Chlorination (SOCl₂ or (COCl)₂)

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

The carboxylic acid precursor is not commonly available commercially and must be synthesized. The following two-step procedure, starting from a commercially available keto-ester, is efficient and high-yielding.

Step A: Ketalization of Methyl 4-oxocyclohexane-1-carboxylate

The first step involves the protection of the ketone functional group as an ethylene ketal. This is a classic acid-catalyzed reaction that prevents the ketone from interfering in subsequent chemical steps.

Protocol:

  • To a solution of methyl 4-oxocyclohexane-1-carboxylate (1 equivalent) in dry benzene or toluene, add ethylene glycol (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.[5]

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate as an oil, which is often pure enough for the next step.[5]

Step B: Saponification to the Carboxylic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

Protocol:

  • Dissolve the crude methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate from the previous step in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 1.5-2.0 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid (e.g., 2M HCl) to a pH of ~2-3, at which point the product will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.[6]

Stage 2: Synthesis of this compound

This critical step converts the relatively unreactive carboxylic acid into the highly electrophilic acyl chloride. The two most effective and commonly used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[7]

Comparative Analysis of Chlorinating Agents
FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly effective; often requires heating.Very high; reaction often proceeds at room temp.
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Workup Simple, as byproducts are gaseous and can be easily removed.[8]Simple, as byproducts are gaseous.
Catalyst Typically none required.Often requires catalytic DMF for efficient reaction.[9]
Side Reactions Can cause charring or side reactions with sensitive substrates at high temperatures.Generally cleaner and milder, suitable for sensitive substrates.
Safety Toxic, corrosive, reacts violently with water.[10]Toxic, corrosive, reacts with water. A byproduct of the catalyzed reaction can be a potent carcinogen.[11]
Mechanistic Insight: Thionyl Chloride

The reaction with thionyl chloride proceeds through a chlorosulfite intermediate. The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion.[12] This intermediate then collapses, driven by the formation of stable gaseous byproducts, sulfur dioxide and hydrogen chloride.[13][14]

G

Mechanistic Insight: Oxalyl Chloride with DMF Catalyst

The reaction with oxalyl chloride is often catalyzed by N,N-dimethylformamide (DMF). DMF first reacts with oxalyl chloride to form a reactive Vilsmeier intermediate.[15] This intermediate is highly electrophilic and readily reacts with the carboxylic acid. This process generates the desired acyl chloride and regenerates the DMF catalyst, along with gaseous byproducts.[11][16]

G cluster_0 Catalyst Activation cluster_1 Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Intermediate DMF->Vilsmeier Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier CarboxylicAcid R-COOH AcylChloride R-COCl Byproducts CO(g) + CO₂(g) + HCl(g) DMF_regen DMF (regenerated)

Recommended Protocol (Thionyl Chloride Method)

This method is robust and the workup is straightforward.

Equipment and Safety:

  • ALL operations must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water to release toxic gas.[10][17][18]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[19]

  • All glassware must be scrupulously dried (e.g., oven-dried or flame-dried under vacuum) to prevent hydrolysis of the reagent and product.

Protocol:

  • Place the dry 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under a nitrogen or argon atmosphere, carefully add thionyl chloride (SOCl₂, 2-5 equivalents). The reaction can be run neat or in an inert solvent like dichloromethane (DCM) or toluene. Using excess thionyl chloride neat often gives the best results.[9]

  • Slowly heat the mixture to reflux (the boiling point of SOCl₂ is 79 °C). The evolution of HCl and SO₂ gas will be observed.

  • Maintain reflux for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.

  • Cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure. A co-evaporation step with dry toluene can be used to ensure all residual SOCl₂ is removed.

  • The resulting crude this compound is often a liquid or low-melting solid and can be used directly or purified by vacuum distillation.[20][21]

Purification and Characterization

  • Purification: The primary method for purifying acyl chlorides is fractional distillation under high vacuum to prevent thermal decomposition.[8] All distillation apparatus must be dry.

  • Characterization: The successful synthesis can be confirmed using standard analytical techniques:

    • FTIR Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the acyl chloride at a higher wavenumber (~1780-1815 cm⁻¹).

    • ¹H and ¹³C NMR Spectroscopy: Confirm the preservation of the spiroketal structure and observe shifts in the carbons and protons adjacent to the carbonyl group.

    • GC-MS: Can be used to assess purity and confirm the molecular weight of the product.

Conclusion

The is a straightforward yet critical process for accessing a versatile chemical intermediate. The two-stage pathway involving ketal protection, saponification, and subsequent chlorination is efficient and scalable. While both thionyl chloride and oxalyl chloride are effective for the final conversion, the thionyl chloride method is often preferred for its simplicity and cost-effectiveness, provided that appropriate safety measures are rigorously followed. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently and safely produce this valuable compound for applications in drug discovery and material science.

References

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019). Available from: [Link]

  • Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog. Available from: [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Available from: [Link]

  • Chemistry LibreTexts. 5.9: Getting Towed Uphill. (2022). Available from: [Link]

  • College of Saint Benedict & Saint John's University. Figure CX5.1. Possible syntheses of an acid chloride. Reactivity: substitution at carboxyl. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 1,4-dioxaspiro[9][14]decane-8-carboxylate. Available from: [Link]

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  • Angene. The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. (2026). Available from: [Link]

  • Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025). Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - THIONYL CHLORIDE. Available from: [Link]

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  • Google Patents. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
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An In-depth Technical Guide to the Preparation of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Spirocyclic Building Block

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is a valuable bifunctional chemical intermediate, distinguished by its spirocyclic core. This structure, which incorporates a protected cyclohexanone moiety, makes it a significant building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the reactive acid chloride group allows for a variety of subsequent chemical transformations, such as amidation and esterification, enabling the introduction of this protected cyclic scaffold into larger molecular frameworks. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles and providing practical, experience-based protocols for its preparation.

Strategic Overview of the Synthesis

The preparation of this compound is a multi-step process that begins with the readily available precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The overall synthetic strategy involves two key transformations:

  • Conversion of the ketone to a carboxylic acid: This can be achieved through several established methods, each with its own advantages and considerations. We will explore two primary routes: the Jones oxidation of the corresponding secondary alcohol and the cyanohydrin formation followed by hydrolysis.

  • Conversion of the carboxylic acid to the acid chloride: This is a standard transformation in organic synthesis, for which thionyl chloride is a common and effective reagent.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decan-8-ol A->B Reduction C 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid B->C Oxidation D This compound C->D Chlorination

Caption: Overall synthetic workflow for the preparation of this compound.

Part 1: Synthesis of the Carboxylic Acid Intermediate

The first critical stage of the synthesis is the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. We will detail two reliable methods to achieve this.

Method A: Jones Oxidation of 1,4-Dioxaspiro[4.5]decan-8-ol

This classic and robust oxidation method involves the use of chromic acid, prepared in situ from chromium trioxide and sulfuric acid in acetone. The reaction proceeds in two steps: first, the reduction of the starting ketone to the corresponding secondary alcohol, followed by the oxidation of the alcohol to the carboxylic acid.

Step 1: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

The ketone is first reduced to 1,4-Dioxaspiro[4.5]decan-8-ol using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Step 2: Jones Oxidation

The resulting alcohol is then oxidized to the carboxylic acid using Jones reagent. The Jones oxidation is a powerful method for converting primary and secondary alcohols to carboxylic acids and ketones, respectively.[1][2]

Experimental Protocol:

Step 1: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

  • In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of ~2.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,4-Dioxaspiro[4.5]decan-8-ol.

Step 2: Jones Oxidation of 1,4-Dioxaspiro[4.5]decan-8-ol

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.[1]

  • Dissolve the crude 1,4-Dioxaspiro[4.5]decan-8-ol from the previous step in acetone and cool to 0 °C.

  • Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature below 10 °C. The reaction is exothermic and the color will change from orange to green.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

  • Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

Method B: Cyanohydrin Formation and Hydrolysis

An alternative route to the carboxylic acid involves the formation of a cyanohydrin from the starting ketone, followed by hydrolysis of the nitrile group to a carboxylic acid. This method is particularly useful as it adds a carbon atom, which is then converted to the carboxyl group.[3][4]

Experimental Protocol:

Step 1: Cyanohydrin Formation

  • In a well-ventilated fume hood, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) and sodium cyanide (1.2 equivalents) in a mixture of water and a suitable organic co-solvent such as ethanol.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of a strong acid, such as sulfuric acid, dropwise. This generates hydrocyanic acid in situ.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Carefully quench the reaction with a basic solution (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.

Step 2: Hydrolysis of the Cyanohydrin

  • The crude cyanohydrin is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the cyanohydrin is heated in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water.

  • The reaction mixture is refluxed for several hours until the nitrile is fully converted to the carboxylic acid.

  • After cooling, the product is extracted with an organic solvent, washed, dried, and concentrated.

Part 2: Conversion to this compound

The final step in the synthesis is the conversion of the carboxylic acid to the highly reactive acid chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Mechanism of Action:

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride gas.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the evolved HCl and SO₂), place the crude 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1 equivalent).

  • Add an excess of thionyl chloride (2-3 equivalents), which can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane or toluene can be used.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation.

Characterization and Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃, δ ppm)Expected ¹³C NMR Signals (CDCl₃, δ ppm)Expected IR (cm⁻¹)
1,4-Dioxaspiro[4.5]decan-8-one C₈H₁₂O₃156.183.95 (s, 4H), 2.40 (t, 4H), 1.85 (t, 4H)210 (C=O), 108 (spiro C), 64 (O-CH₂), 38 (CH₂), 35 (CH₂)2950 (C-H), 1715 (C=O), 1150 (C-O)
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid C₉H₁₄O₄186.2110-12 (br s, 1H, COOH), 3.95 (s, 4H), 1.5-2.5 (m, 9H)175-180 (C=O), 108 (spiro C), 64 (O-CH₂), 25-45 (aliphatic CH₂, CH)2500-3300 (O-H), 2950 (C-H), 1700 (C=O), 1150 (C-O)
This compound C₉H₁₃ClO₃204.653.95 (s, 4H), 1.6-2.8 (m, 9H)175-180 (C=O), 108 (spiro C), 64 (O-CH₂), 25-50 (aliphatic CH₂, CH)2950 (C-H), 1790 (C=O, acid chloride), 1150 (C-O)

Safety and Handling

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Jones reagent contains chromium(VI), which is a known carcinogen and highly toxic. All handling and disposal of chromium-containing waste must be done in accordance with institutional safety guidelines.

  • Cyanide compounds are highly toxic. The in situ generation of HCN should only be performed by trained personnel in a certified fume hood.

Conclusion

The preparation of this compound is a valuable synthetic sequence that provides access to a versatile building block for further chemical elaboration. By understanding the underlying principles of the key transformations and adhering to safe laboratory practices, researchers can reliably synthesize this compound for applications in drug discovery and materials science. The choice between the Jones oxidation and the cyanohydrin route for the carboxylic acid intermediate will depend on the specific laboratory conditions and the desired scale of the synthesis.

References

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An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is a versatile bifunctional chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive acyl chloride group and a stable spirocyclic ketal, makes it a valuable building block for creating complex molecular architectures with potential therapeutic applications. The spiro-ketal moiety serves as a protected form of a cyclohexanone, allowing for selective transformations at the acyl chloride functionality. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical applications in drug discovery and development.

Introduction: The Strategic Advantage of the 1,4-Dioxaspiro[4.5]decane Moiety

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in a variety of bioactive molecules. It is a cyclic ketal that serves as a protecting group for a carbonyl functional group, specifically a cyclohexanone in this case. This protection is crucial in multi-step syntheses where the ketone's reactivity needs to be masked while other parts of the molecule are being modified. The stability of the ethylene ketal under neutral and basic conditions makes it an ideal choice for a wide range of chemical transformations.

The incorporation of this spirocyclic system into drug candidates can offer several advantages, including:

  • Modulation of Physicochemical Properties: The spiro-ketal can influence a molecule's lipophilicity, solubility, and metabolic stability, which are critical parameters for drug efficacy and pharmacokinetics.

  • Three-Dimensional Diversity: The rigid, non-planar structure of the spirocycle can introduce conformational constraints, leading to higher binding affinity and selectivity for biological targets.

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of new areas of chemical space, potentially leading to the discovery of first-in-class therapeutics.

This guide will focus on the chemical properties and utility of this compound as a key reagent for introducing this valuable scaffold into new chemical entities.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its constituent parts and related compounds.

PropertyPredicted/Inferred Value
Molecular Formula C₉H₁₃ClO₃[1]
Molecular Weight 204.65 g/mol [1]
Appearance Likely a liquid or a low-melting solid at room temperature.
Solubility Expected to be soluble in a wide range of common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether. It will likely react with protic solvents like water and alcohols.
Stability As an acyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. The ketal protecting group is stable under neutral and basic conditions but will be cleaved under acidic conditions.
CAS Number 100860-80-8[1]

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the commercially available 1,4-cyclohexanedione.

Step 1: Synthesis of the Precursor, 1,4-Dioxaspiro[4.5]decan-8-one

The first step involves the selective protection of one of the ketone functionalities of 1,4-cyclohexanedione as an ethylene ketal.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one [2][3]

  • Materials:

    • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (the bis-ketal of 1,4-cyclohexanedione)

    • Acetic acid (HAc)

    • Water

    • Toluene

    • Heptane

    • Silica gel

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (e.g., a 5:1 volume ratio).[3]

    • Heat the reaction mixture to a specified temperature (e.g., 65 °C) and monitor the reaction progress by a suitable method such as thin-layer chromatography (TLC) or gas chromatography (GC).[3]

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product into an organic solvent like toluene.[2]

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude 1,4-Dioxaspiro[4.5]decan-8-one by recrystallization from a solvent such as heptane or by column chromatography on silica gel to yield the pure product.[2]

  • Causality: The use of a controlled amount of aqueous acid allows for the selective deprotection of one of the ketal groups, yielding the mono-ketone. The reaction is driven by the equilibrium between the bis-ketal, mono-ketal, and the diketone. By carefully controlling the reaction time and temperature, the formation of the desired mono-ketal can be maximized.

Step 2: Conversion to this compound

The second step involves the conversion of the carboxylic acid derivative to the acyl chloride. While a direct synthesis from the ketone is not typical, a more common route would involve the conversion of the corresponding carboxylic acid, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. The synthesis of this carboxylic acid would likely proceed through standard methods such as the haloform reaction or oxidation of a suitable precursor.

Once the carboxylic acid is obtained, it can be converted to the acyl chloride using standard chlorinating agents.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Procedure (using Thionyl Chloride):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, suspend or dissolve 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid in an excess of thionyl chloride.

    • Heat the reaction mixture to reflux and maintain for a period of 1-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation.

  • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which is a good leaving group. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which helps to drive the reaction to completion. The ketal group is stable under these anhydrous, non-acidic (in the Brønsted-Lowry sense) conditions.

Diagram of Synthesis Pathway

Synthesis 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane 1,4-Cyclohexanedione->1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane Ethylene glycol, Acid catalyst 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane->1,4-Dioxaspiro[4.5]decan-8-one H3O+ (controlled) 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid 1,4-Dioxaspiro[4.5]decan-8-one->1,4-Dioxaspiro[4.5]decane-8-carboxylic acid Oxidation This compound This compound 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid->this compound SOCl2 or (COCl)2

Caption: Synthetic route to this compound.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its ability to act as an acylating agent. The acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Acylation of Amines to Form Amides

A key application is the reaction with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

General Experimental Protocol: Amide Formation [4]

  • Materials:

    • This compound

    • Primary or secondary amine

    • Anhydrous aprotic solvent (e.g., DCM, THF)

    • A non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine in the anhydrous solvent.

    • Add 1.1 to 1.5 equivalents of the base to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting amide by column chromatography or recrystallization.

  • Causality: The base is essential to neutralize the hydrochloric acid that is generated during the reaction. The removal of HCl drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.

Diagram of Acylation Reaction

Acylation cluster_reactants Reactants cluster_products Products AcylChloride This compound Amide 1,4-Dioxaspiro[4.5]decane-8-carboxamide derivative AcylChloride->Amide Amine R-NH2 Amine->Amide HCl HCl

Caption: General acylation of an amine with the title compound.

Role in Drug Discovery and Development

The 1,4-dioxaspiro[4.5]decane moiety is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for the σ1 receptor, which is a target for the development of imaging agents for tumors.[5][6]

Safety and Handling

As an acyl chloride, this compound is expected to be a corrosive and lachrymatory substance. It will react violently with water and other protic solvents.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is a valuable synthetic intermediate that provides a gateway to a diverse range of molecules containing the 1,4-dioxaspiro[4.5]decane scaffold. Its utility stems from the combination of a reactive acyl chloride for facile derivatization and a stable ketal protecting group that allows for selective chemical manipulations. For researchers in drug discovery and organic synthesis, this compound offers a strategic tool for the construction of novel, three-dimensionally complex molecules with the potential for significant biological activity. Further exploration of its reactivity and application in the synthesis of new chemical entities is a promising avenue for future research.

References

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved January 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved January 15, 2026, from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride, a key intermediate in synthetic organic chemistry. The information herein is curated to support research and development activities, offering a foundational understanding of this compound's characteristics.

Chemical Identity and Molecular Structure

This compound is a spirocyclic compound containing a protected cyclohexanone moiety. The presence of the carbonyl chloride group makes it a reactive intermediate, particularly for acylation reactions.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 100860-80-8[1]
Molecular Formula C₉H₁₃ClO₃[1]
Molecular Weight 204.65 g/mol [1]
IUPAC Name This compound

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node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,0!"]; O1 [label="O", pos="-0.85,2.5!"]; C8 [label="C", pos="-1.6,3.5!"]; C9 [label="C", pos="-0.2,4!"]; O2 [label="O", pos="0.5,3!"]; O3 [label="O", pos="3.4,0.75!"]; Cl [label="Cl", pos="3.4,-0.75!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- O3 [style=double]; C7 -- Cl; C1 -- O1; O1 -- C8; C8 -- C9; C9 -- O2; O2 -- C1; }

Figure 1: Chemical structure of this compound.

Predicted Physical Properties

Due to the limited availability of experimentally determined data, the following physical properties are based on computational predictions. These values provide a useful estimation for experimental design and safety considerations.

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted ValueUnitNotes
Boiling Point ~280-300°Cat 760 mmHg; likely to decompose
Melting Point Not Available°CExpected to be a low-melting solid or liquid at room temperature
Density ~1.25g/cm³
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols).

Note: These are predicted values and should be used as estimations. Experimental verification is recommended.

Synthesis and Reactivity

Synthetic Pathway

This compound is typically synthesized from its corresponding carboxylic acid, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Carboxylic_Acid 1,4-Dioxaspiro[4.5]decane- 8-carboxylic acid Acyl_Chloride 1,4-Dioxaspiro[4.5]decane- 8-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Reaction in aprotic solvent Chlorinating_Agent Thionyl Chloride (SOCl₂) or Oxalyl Chloride Chlorinating_Agent->Acyl_Chloride Byproducts SO₂ + HCl (with SOCl₂) or CO + CO₂ + HCl (with (COCl)₂)

Figure 2: General synthesis pathway for this compound.

Reactivity Profile

As an acyl chloride, this compound is highly reactive towards nucleophiles. It will readily react with:

  • Water: to hydrolyze back to the corresponding carboxylic acid and hydrochloric acid.[2]

  • Alcohols: to form esters.

  • Amines: to form amides.

  • Carboxylates: to form anhydrides.[2]

This reactivity makes it a versatile building block for introducing the 1,4-dioxaspiro[4.5]decane-8-carbonyl moiety into larger molecules.

Spectroscopic Data (Predicted)

Predictive models are employed to provide an expected spectroscopic profile for this molecule, aiding in its identification and characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclohexane and dioxolane rings, and the methine proton at the 8-position. The chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon. Other notable signals will include the spiro carbon and the carbons of the dioxolane and cyclohexane rings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to exhibit a strong absorption band characteristic of the C=O stretch in an acyl chloride, typically in the range of 1780-1815 cm⁻¹. Other significant peaks will correspond to C-O and C-Cl stretching vibrations.

Safety and Handling

Acyl chlorides are corrosive and react with moisture, requiring careful handling in a controlled environment.[2][3]

General Safety Precautions:

  • Handling: Always handle in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Storage: Store in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and bases.[3] The container should be tightly sealed, and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. Avoid using water for cleanup.

Quenching and Disposal: Unused or residual this compound should be quenched carefully. This can be achieved by slowly adding the compound to a stirred solution of a nucleophile, such as an alcohol (e.g., isopropanol) or a dilute aqueous base, while cooling the reaction vessel.[4] All waste should be disposed of in accordance with local regulations.

Experimental Protocols

General Protocol for Synthesis

Objective: To synthesize this compound from 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

Materials:

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser with a drying tube

  • Heating mantle or oil bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid in anhydrous DCM.

  • Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the solution at room temperature with stirring. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.

  • Attach a condenser and gently reflux the mixture for 2-4 hours, or until the evolution of gas (HCl and SO₂ or CO/CO₂) ceases.

  • Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by IR spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).

  • Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly for subsequent reactions or purified by vacuum distillation if necessary.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Dissolve Dissolve carboxylic acid in anhydrous DCM Add_Reagent Slowly add chlorinating agent (e.g., SOCl₂) Dissolve->Add_Reagent Reflux Reflux for 2-4 hours Add_Reagent->Reflux Monitor Monitor reaction progress (e.g., IR) Reflux->Monitor Evaporate Remove excess reagent and solvent under reduced pressure Monitor->Evaporate Product Crude 1,4-Dioxaspiro[4.5]decane- 8-carbonyl chloride Evaporate->Product

Figure 3: A generalized experimental workflow for the synthesis of this compound.

References

  • Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. (n.d.).
  • Acyl chloride - Sciencemadness Wiki. (2025, August 3).
  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)- | C15H17ClO4 | CID - PubChem. (n.d.).
  • Acetyl chloride - SAFETY DATA SHEET. (2010, September 7).
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25).
  • 0013 - Hazardous Substance Fact Sheet. (n.d.).
  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Cheméo. (n.d.).
  • 1,4-Dioxaspiro(4.5)decan-8-ol - PubChem. (n.d.).
  • 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. (n.d.).
  • This compound - ChemUniverse. (n.d.).
  • 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8)IR1 - ChemicalBook. (n.d.).
  • 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. (n.d.).
  • (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol - PrepChem.com. (n.d.).
  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. (2017, July 31).
  • CASPRE - 13C NMR Predictor. (n.d.).
  • 1,4-Dioxaspiro[4.5]decane - the NIST WebBook. (n.d.).
  • Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant - ResearchGate. (2017, July 31).
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (2025, August 7).
  • CASPRE - 13C NMR Predictor. (n.d.).
  • Predict 1H proton NMR spectra - NMRDB.org. (n.d.).
  • Predict 13C carbon NMR spectra - NMRDB.org. (n.d.).
  • 1,4-Dioxaspiro[4.5]decane-6-methanol, 6-methyl- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
  • 1,4-Dioxaspiro(4.5)decan-8-one - Optional[Near IR] - Spectrum - SpectraBase. (n.d.).

Sources

A Technical Guide to 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Strategic Importance

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride, bearing the CAS Number 43095-20-7, is a bifunctional synthetic intermediate of significant value to researchers in organic synthesis and medicinal chemistry. Its structure is characterized by two key features: a highly reactive acyl chloride group and a cyclohexanone ring protected as an ethylene ketal. This unique combination allows for selective chemical transformations, making it a versatile building block in the synthesis of complex molecules.

The spirocyclic ketal scaffold is a prevalent motif in numerous biologically active compounds and advanced materials. For instance, the related 1,4-dioxaspiro[4.5]decan-8-one is a well-established intermediate for pharmaceuticals, liquid crystals, and insecticides.[1] Derivatives of the closely related 1,4-dioxa-8-azaspiro[4.5]decane structure have been successfully developed as σ1 receptor ligands for tumor imaging applications in positron emission tomography (PET).[2] The strategic importance of this compound lies in its ability to introduce this valuable spirocyclic core into target molecules. The acyl chloride serves as a robust chemical handle, enabling covalent linkage to a wide array of nucleophilic partners, thereby facilitating the rapid construction of diverse chemical libraries for drug discovery and development.

This guide provides an in-depth analysis of the synthesis, reaction mechanisms, and practical applications of this reagent, offering field-proven insights for its effective utilization in a laboratory setting.

Section 2: Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is critical for its proper handling, storage, and application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 43095-20-7User Provided
Alternate CAS 100860-80-8[3][4]
Molecular Formula C₉H₁₃ClO₃[3]
Molecular Weight 204.65 g/mol [3]
IUPAC Name This compound-
Appearance Expected to be a colorless to pale yellow liquidGeneral knowledge of acyl chlorides
Reactivity Reacts with water and other nucleophiles[5][6]

Note on CAS Number: Multiple CAS numbers may exist for this compound from different suppliers or for different isomeric forms. Researchers should verify the identity of the material using analytical data such as NMR and MS.

Section 3: Synthesis of the Core Reagent

The most direct and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. While several chlorinating agents can achieve this transformation, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), the use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is frequently the superior choice in modern synthesis labs.[6][7][8]

Causality of Reagent Choice: The preference for oxalyl chloride stems from its mild reaction conditions and the nature of its byproducts.[9] The reaction proceeds efficiently at room temperature, and the byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous.[9] This simplifies the purification process immensely, as the volatile byproducts can be easily removed under reduced pressure, often yielding a crude product of sufficient purity for subsequent steps.[10] This contrasts with reagents like PCl₅, which produces the liquid byproduct POCl₃, complicating isolation.[6]

Workflow for Synthesis

Caption: Synthesis workflow from carboxylic acid to acyl chloride.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from the corresponding carboxylic acid.

Materials:

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), anhydrous (1-2 drops)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with magnetic stirrer, dropping funnel, and drying tube

Procedure:

  • Preparation: Flame-dry all glassware and allow it to cool under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: To a round-bottom flask, add 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid and anhydrous DCM. Begin stirring to dissolve the solid.

  • Catalyst Addition: Add 1-2 drops of anhydrous DMF to the solution.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add oxalyl chloride dropwise to the stirred solution over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.[9][11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the disappearance of the starting acid.

  • Work-up: Once the reaction is complete, carefully concentrate the solution under reduced pressure using a rotary evaporator. This will remove the solvent, excess oxalyl chloride, and all gaseous byproducts.

  • Isolation: The resulting residue is the crude this compound, which is often used directly in the next step without further purification.

Section 4: Key Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and catalytic DMF proceeds through a highly reactive intermediate known as the Vilsmeier-Haack reagent.[9]

Mechanism Explanation:

  • Formation of the Vilsmeier Intermediate: DMF first reacts with oxalyl chloride to form a chloroiminium salt (the Vilsmeier intermediate), releasing CO and CO₂ gas.

  • Activation of the Carboxylic Acid: The carboxylic acid then attacks the electrophilic Vilsmeier intermediate.

  • Acyl Chloride Formation: The resulting adduct is unstable and collapses, transferring the chloride to the carbonyl carbon and regenerating the DMF catalyst. This process is highly efficient due to the high reactivity of the intermediate.[9]

Caption: Mechanism of acyl chloride formation via a Vilsmeier intermediate.

Section 5: Applications in Drug Development

The primary utility of this compound is as a reactive intermediate for amide and ester synthesis. In drug development, amide bond formation is one of the most critical reactions for linking molecular fragments.

Application Workflow: Amide Coupling

A common application is the coupling of the spirocyclic core with a primary or secondary amine, which may be part of a larger, biologically active molecule. This reaction is typically rapid and high-yielding.

Caption: Workflow for a typical amide coupling application.

Detailed Experimental Protocol: Amide Synthesis

Objective: To synthesize an N-aryl amide using this compound.

Materials:

  • This compound (1.0 eq)

  • Aniline derivative (e.g., 4-fluoroaniline) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine or DIPEA) (1.5 eq)

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere.

  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative and the tertiary amine base in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C. Prepare a solution of this compound in a small amount of anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis indicates completion.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Section 6: Handling, Storage, and Safety

As an acyl chloride, this reagent requires careful handling due to its reactivity and corrosive nature.

  • Moisture Sensitivity: The compound is highly sensitive to moisture. It will readily hydrolyze upon contact with water or humid air to form the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[11]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[12][13]

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (N₂ or Ar). It should be kept in a cool, dry, and well-ventilated place away from incompatible materials such as water, alcohols, amines, and strong bases.[12]

  • Disposal: Unused or waste material should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or another suitable base before disposal according to local regulations.

Section 7: References

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved January 15, 2026, from [Link]

  • Pro-synthesis. (2025, December 23). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved January 15, 2026, from [Link]

  • Reddit. (2015, September 9). Can oxalyl chloride be used in great excess? (acid chloride synthesis). Retrieved January 15, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,4-dioxaspiro[4.5]decan-8-one. Retrieved January 15, 2026, from a public URL.

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved January 15, 2026, from [Link]

  • Capot Chemical. (2026, January 5). MSDS of 1,4-Dioxaspiro[4.5]decane. Retrieved January 15, 2026, from [Link]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) CID 105442019. Retrieved January 15, 2026, from a public URL.

  • ChemUniverse. (n.d.). This compound [P40733]. Retrieved January 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved January 15, 2026, from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. Retrieved January 15, 2026, from [Link]

  • CAS. (n.d.). Common Chemistry. Retrieved January 15, 2026, from [Link]

  • BenchChem. (2025, November). Application Notes and Protocols: The Role of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Pharmaceutical Development. Retrieved January 15, 2026, from a public URL.

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. Retrieved January 15, 2026, from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved January 15, 2026, from [Link]

  • Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. Retrieved January 15, 2026, from [Link]

  • BenchChem. (n.d.). Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved January 15, 2026, from a public URL.

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2016, August 19). How to achieve chlorination of carboxylic acid to convert into acid chloride?. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analytical techniques employed in the structural elucidation of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride. As a key intermediate in the synthesis of various pharmacologically active compounds and specialty chemicals, a thorough understanding of its structural verification is paramount. This document moves beyond a simple recitation of protocols, offering insights into the causal relationships behind experimental choices and ensuring a self-validating analytical workflow.

Introduction and Significance

This compound, with the molecular formula C₉H₁₃ClO₃ and CAS number 100860-80-8, is a spirocyclic compound of significant interest in organic synthesis.[1] Its unique three-dimensional structure, combining a cyclohexane ring with a protected carbonyl group in the form of a dioxolane ring, makes it a valuable building block. The presence of the reactive acyl chloride functionality allows for a wide range of chemical transformations, paving the way for the synthesis of complex molecular architectures. A precise and unambiguous confirmation of its structure is the foundational step for its application in any synthetic endeavor, particularly in the context of drug discovery where molecular conformation directly influences biological activity.

Synthesis and Plausible Formation

The most common and logical synthetic route to this compound involves the conversion of the corresponding carboxylic acid. This precursor, 1,4-dioxaspiro[4.5]decane-8-carboxylic acid, can be synthesized from 1,4-dioxaspiro[4.5]decan-8-one.[2][3][4] The overall synthetic pathway can be visualized as a two-step process:

Synthesis_Pathway 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid 1,4-Dioxaspiro[4.5]decan-8-one->1,4-Dioxaspiro[4.5]decane-8-carboxylic acid Oxidation This compound This compound 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid->this compound Chlorination (e.g., SOCl₂)

Caption: Synthetic pathway to this compound.

The initial oxidation of the ketone to a carboxylic acid can be achieved using various oxidizing agents. Subsequently, the carboxylic acid is converted to the highly reactive acyl chloride. A standard and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The choice of thionyl chloride is advantageous as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired product.

Spectroscopic and Spectrometric Analysis for Structure Verification

A multi-technique approach is essential for the unambiguous structural elucidation of this compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on the structure, we can predict the following key signals:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.0Singlet4H-O-CH₂-CH₂-O- (dioxolane ring)
~2.5 - 2.8Multiplet1H-CH-COCl (methine proton at C8)
~1.6 - 2.2Multiplets8HCyclohexane ring protons (-CH₂-)

The distinct singlet for the four protons of the dioxolane ring is a characteristic feature. The methine proton at the 8-position, being adjacent to the electron-withdrawing carbonyl chloride group, is expected to be deshielded and appear as a multiplet due to coupling with the neighboring methylene protons of the cyclohexane ring. The remaining eight protons of the cyclohexane ring will appear as a complex set of multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~175 - 180-COCl (carbonyl carbon)
~108 - 112Spiro carbon (C5)
~64 - 66-O-CH₂-CH₂-O- (dioxolane carbons)
~45 - 50-CH-COCl (methine carbon at C8)
~25 - 40Cyclohexane ring carbons (-CH₂-)

The carbonyl carbon of the acyl chloride is expected to have the most downfield chemical shift. The spiro carbon, being bonded to two oxygen atoms, will also be significantly deshielded. The two carbons of the dioxolane ring will appear in the characteristic region for ether linkages. The methine carbon at C8 and the carbons of the cyclohexane ring will resonate in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹) Intensity Functional Group
~1810 - 1785StrongC=O stretch (acyl chloride)
~1150 - 1050StrongC-O stretch (spiroketal)
~2950 - 2850Medium-StrongC-H stretch (aliphatic)

The most diagnostic peak in the IR spectrum is the strong absorption band for the carbonyl group of the acyl chloride, which appears at a higher wavenumber compared to a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom. The strong C-O stretching vibrations confirm the presence of the dioxaspiro moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound (C₉H₁₃ClO₃), the molecular weight is 204.65 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 204. However, due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 206 with an intensity of about one-third of the M⁺ peak will be observed. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Plausible Fragmentation Pathway:

Fragmentation_Pathway C₉H₁₃ClO₃⁺ (m/z 204/206) C₉H₁₃ClO₃⁺ (m/z 204/206) [M-Cl]⁺ (m/z 169) [M-Cl]⁺ (m/z 169) C₉H₁₃ClO₃⁺ (m/z 204/206)->[M-Cl]⁺ (m/z 169) - Cl• [M-COCl]⁺ (m/z 141) [M-COCl]⁺ (m/z 141) C₉H₁₃ClO₃⁺ (m/z 204/206)->[M-COCl]⁺ (m/z 141) - •COCl Further Fragmentation Further Fragmentation [M-COCl]⁺ (m/z 141)->Further Fragmentation

Caption: Plausible mass spectral fragmentation of this compound.

Common fragmentation pathways would include the loss of a chlorine radical to give a fragment at m/z 169, and the loss of the entire carbonyl chloride group to yield a fragment at m/z 141. Further fragmentation of the spirocyclic ring would also be expected.

Integrated Approach to Structure Elucidation Workflow

The confirmation of the structure of this compound relies on the convergence of data from all the aforementioned analytical techniques. The following workflow provides a logical and self-validating process for its structural elucidation:

Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Data Integration & Structure Confirmation Synthesis Synthesis of 1,4-Dioxaspiro[4.5]decane- 8-carbonyl chloride FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Carbon Framework) Synthesis->NMR Data_Integration Integration of All Spectroscopic Data FTIR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Unambiguous Structure Elucidation of This compound Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical step that underpins its use in research and development. By employing a synergistic combination of NMR spectroscopy, FTIR spectroscopy, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. This guide has outlined the theoretical basis and expected outcomes for each technique, providing a robust framework for scientists and researchers working with this important synthetic intermediate. The causality behind the selection of each analytical method and the interpretation of the resulting data ensures a high degree of confidence in the final structural assignment, which is fundamental to scientific integrity and the successful progression of drug development and materials science endeavors.

References

  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

spectroscopic data for 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound. While experimental spectra for this specific compound are not widely available in public databases, this document outlines the predicted spectroscopic data based on the analysis of its functional groups and structurally related compounds. Furthermore, it offers detailed, field-proven methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, designed for researchers, scientists, and professionals in drug development.

Compound Overview

This compound is a spirocyclic compound featuring a cyclohexane ring, a dioxolane protecting group, and a reactive carbonyl chloride functional group. The rigid spirocyclic scaffold is of significant interest in medicinal chemistry for its potential to confer conformational rigidity and novel three-dimensional topologies to bioactive molecules.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 100860-80-8[1][2]
Molecular Formula C₉H₁₃ClO₃[1]
Molecular Weight 204.65 g/mol [1]
Purity Typically ≥95%[1]

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are derived from established principles of organic spectroscopy and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the conformational rigidity of the spirocyclic system and the presence of diastereotopic protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Dioxolane (CH₂)~3.9 - 4.1m4HProtons of the ethylene glycol protecting group.[3]
Cyclohexane (CH₂)~1.6 - 2.2m8HMethylene protons on the cyclohexane ring.
Methine (CH)~2.8 - 3.1m1HThe proton at the carbon bearing the carbonyl chloride.
  • Expert Insight: The precise chemical shifts and coupling constants of the cyclohexane protons will be highly dependent on the stereochemistry at C8 and the preferred chair conformation of the ring. Advanced techniques like 2D NMR (COSY, HSQC) would be essential for unambiguous assignment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton and the presence of the carbonyl and spirocyclic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~170 - 175Characteristic chemical shift for an acid chloride carbonyl carbon.
Spirocyclic (C)~108 - 110The spiro carbon of the ketal.[4]
Dioxolane (CH₂)~64 - 66Carbons of the ethylene glycol protecting group.[4]
Methine (CH)~50 - 55The carbon attached to the carbonyl chloride.
Cyclohexane (CH₂)~25 - 40Methylene carbons of the cyclohexane ring.[4]
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl chloride functional group.

Table 4: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
C=O (Acid Chloride)~1780 - 1815StrongThe high frequency is characteristic of the electron-withdrawing chlorine atom.[5]
C-O (Ketal)~1050 - 1150StrongC-O stretching vibrations of the dioxolane ring.[6]
C-Cl~650 - 800Medium-StrongCarbon-chlorine stretching vibration.[7]
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 204. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable.

  • Key Fragmentation Pathways:

    • Loss of Cl• (m/z 169)

    • Loss of COCl• (m/z 141)

    • Fragmentation of the dioxolane ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the longer relaxation times of quaternary carbons.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to aid in the assignment of proton and carbon signals, respectively.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

Caption: Workflow for IR data acquisition and analysis.

Methodology:

  • Sample Preparation: As this compound is likely a liquid or low-melting solid, a neat sample can be prepared by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire a background spectrum of the clean plates. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the spectrum to identify the characteristic absorption bands, paying close attention to the carbonyl region.

Mass Spectrometry

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this type of molecule.

  • Data Acquisition: Inject the sample into the GC-MS. The GC will separate the compound from any impurities before it enters the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 40-400).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Confirm the presence of chlorine from the isotopic pattern.

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By combining the predicted data with the detailed experimental protocols, researchers can confidently acquire and interpret the necessary spectroscopic information to confirm the structure and purity of this valuable synthetic intermediate. The principles and methodologies outlined herein are fundamental to the rigorous characterization of novel chemical entities in the field of drug discovery and development.

References

  • ChemUniverse. This compound. [Link]

  • NIST WebBook. 1,4-Dioxaspiro[4.5]decane. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • PubMed Central. Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry. [Link]

Sources

An In-Depth Technical Guide to the Formation of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Acyl Chlorides in Drug Discovery and Development

1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its spirocyclic core, a structural motif where two rings share a single atom, imparts a unique three-dimensional architecture. This defined spatial arrangement is highly sought after in modern drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. The acyl chloride functionality serves as a highly reactive handle, enabling efficient coupling with a wide array of nucleophiles to construct amides, esters, and ketones, which are prevalent in biologically active compounds. This guide provides a comprehensive overview of the formation of this compound, with a focus on the underlying reaction mechanisms and practical considerations for its synthesis.

Synthetic Pathway Overview: From Precursor to the Final Acyl Chloride

The formation of this compound typically begins with the corresponding carboxylic acid, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. This precursor itself can be synthesized from commercially available starting materials. A common route involves the protection of one of the carbonyl groups of a symmetrical diketone, followed by functional group manipulations to introduce the carboxylic acid moiety.

Synthesis_Overview 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Cyclohexanedione->1,4-Dioxaspiro[4.5]decan-8-one Ketalization 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid 1,4-Dioxaspiro[4.5]decan-8-one->1,4-Dioxaspiro[4.5]decane-8-carboxylic acid e.g., Haloform reaction or Wittig-type reaction followed by oxidation This compound This compound 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid->this compound Chlorination

Figure 1: General synthetic sequence to this compound.

Core Directive: The Conversion of the Carboxylic Acid to Acyl Chloride

The pivotal step in the synthesis is the conversion of the carboxylic acid to the highly reactive acyl chloride. This transformation is typically achieved using inorganic acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can depend on factors such as substrate sensitivity, desired purity of the product, and scale of the reaction.

Mechanism of Formation using Thionyl Chloride (SOCl₂)

The reaction of a carboxylic acid with thionyl chloride is a widely used method for the preparation of acyl chlorides. The mechanism proceeds through several key steps, initiated by the nucleophilic attack of the carboxylic acid oxygen onto the electrophilic sulfur atom of thionyl chloride.

  • Nucleophilic Attack and Formation of a Chlorosulfite Intermediate: The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the loss of a chloride ion to form a protonated acyl chlorosulfite intermediate.

  • Deprotonation: A base, which can be the chloride ion generated in the previous step or another molecule of the carboxylic acid, deprotonates the intermediate.

  • Nucleophilic Acyl Substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the acyl chlorosulfite.

  • Elimination and Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acyl chloride, sulfur dioxide (SO₂), and a chloride ion. The evolution of gaseous SO₂ and HCl (formed from the initial protonation and the final chloride ion) drives the reaction to completion.

Thionyl_Chloride_Mechanism cluster_0 Mechanism with Thionyl Chloride R-COOH 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid Intermediate1 Protonated Acyl Chlorosulfite R-COOH->Intermediate1 Nucleophilic attack on S SOCl2 Thionyl Chloride SOCl2->Intermediate1 Intermediate2 Acyl Chlorosulfite Intermediate1->Intermediate2 - H+ Intermediate3 Tetrahedral Intermediate Intermediate2->Intermediate3 + Cl- R-COCl This compound Intermediate3->R-COCl Collapse of intermediate SO2 Sulfur Dioxide (gas) Intermediate3->SO2 HCl Hydrogen Chloride (gas) Intermediate3->HCl

Figure 2: Mechanism of acyl chloride formation using thionyl chloride.

Mechanism of Formation using Oxalyl Chloride ((COCl)₂) with Catalytic DMF

Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).

  • Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent, an iminium salt.

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, leading to the formation of an activated intermediate and regenerating DMF.

  • Nucleophilic Attack by Chloride: A chloride ion, generated from the initial reaction of oxalyl chloride and DMF, attacks the carbonyl carbon of the activated intermediate.

  • Decomposition and Product Formation: The resulting tetrahedral intermediate collapses to yield the desired acyl chloride, carbon dioxide (CO₂), and carbon monoxide (CO), all of which are gases, thus driving the reaction to completion.

Oxalyl_Chloride_Mechanism cluster_1 Mechanism with Oxalyl Chloride and Catalytic DMF DMF DMF (catalyst) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + (COCl)2 (COCl)2 Oxalyl Chloride (COCl)2->Vilsmeier Activated_Intermediate Activated Intermediate Vilsmeier->Activated_Intermediate + R-COOH, - DMF R-COOH 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid R-COOH->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Cl- R-COCl This compound Tetrahedral_Intermediate->R-COCl Decomposition CO2 Carbon Dioxide (gas) Tetrahedral_Intermediate->CO2 CO Carbon Monoxide (gas) Tetrahedral_Intermediate->CO

Figure 3: Catalytic cycle for acyl chloride formation using oxalyl chloride and DMF.

Experimental Protocols: A Practical Guide

Representative Protocol using Thionyl Chloride
  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0-5.0 eq) dropwise at room temperature. A suitable inert solvent such as dichloromethane (DCM) or toluene may be used if the starting material has low solubility in thionyl chloride.

  • Reaction: The reaction mixture is then gently heated to reflux (typically 40-80 °C, depending on the solvent) and maintained at this temperature for 1-3 hours, or until the evolution of gas ceases.

  • Work-up: After cooling to room temperature, the excess thionyl chloride and solvent are carefully removed under reduced pressure. It is advisable to co-evaporate with an inert solvent like toluene to ensure complete removal of residual thionyl chloride.

  • Purification: The resulting crude this compound can often be used directly in the next step. If higher purity is required, distillation under high vacuum may be performed.

Data Presentation: Characterization and Validation

Due to the lack of specific experimental data in the public domain for this compound, the following table presents expected analytical data based on the structure and general knowledge of similar compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized material.

Parameter Expected Value / Observation Technique
Appearance Colorless to pale yellow liquid or low-melting solidVisual
Molecular Formula C₉H₁₃ClO₃-
Molecular Weight 204.65 g/mol Mass Spectrometry (MS)
¹H NMR Multiplets in the range of 1.5-2.5 ppm (cyclohexane protons), a singlet or narrow multiplet around 4.0 ppm (dioxolane protons).NMR Spectroscopy
¹³C NMR Resonances for sp³ carbons of the cyclohexane and dioxolane rings, a spiroketal carbon signal (~108 ppm), and a carbonyl carbon signal (~170-175 ppm).NMR Spectroscopy
IR Spectrum Strong C=O stretching absorption around 1780-1815 cm⁻¹ (characteristic of an acyl chloride).IR Spectroscopy

Trustworthiness: A Self-Validating System

The successful synthesis of this compound can be validated through a series of analytical checks:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots, quenching them with methanol to form the methyl ester, and comparing with the starting carboxylic acid.

  • Spectroscopic Confirmation: The identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a sharp carbonyl stretch at a higher wavenumber in the IR spectrum is a key indicator of success.

  • Reactivity Check: The reactivity of the synthesized acyl chloride can be confirmed by reacting a small sample with a simple nucleophile, such as an amine or alcohol, and analyzing the formation of the corresponding amide or ester by techniques like LC-MS or GC-MS.

Conclusion

The formation of this compound is a critical transformation for the synthesis of novel chemical entities in drug discovery and other fields. Understanding the underlying mechanisms of the conversion of the precursor carboxylic acid using reagents like thionyl chloride or oxalyl chloride is paramount for optimizing reaction conditions and ensuring the desired outcome. While a specific published protocol for this exact molecule is elusive, the general principles and representative methods outlined in this guide provide a solid foundation for researchers and scientists to successfully prepare this valuable synthetic intermediate.

References

As specific literature for the synthesis of this compound was not found, the references below pertain to the general synthesis of acyl chlorides and related spirocyclic compounds.

  • General Synthesis of Acyl Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Thionyl Chloride in Acyl Chloride Synthesis: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Oxalyl Chloride in Acyl Chloride Synthesis: Crich, D. (Ed.). (2009). Reagents for Radical and Radical Ion Chemistry. Wiley. [Link]

  • Synthesis of Spirocyclic Ketals: Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

  • PubChem Entry for 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: National Center for Biotechnology Information. "1,4-Dioxaspiro[4.5]decane-8-carboxylic acid." PubChem, [Link]

  • Commercial Supplier Data for this compound: ChemUniverse. "this compound." [Link]

An In-depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Starting Materials and Strategic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dioxaspiro[4.5]decane-8-carboxylic acid is a valuable spirocyclic compound widely utilized as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and specialty chemical industries.[1] Its rigid, three-dimensional structure makes it a key intermediate for creating novel active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the primary synthetic routes to this target molecule, with a strong focus on the selection of starting materials and the rationale behind the chosen experimental pathways.

Core Synthetic Strategy: Ketal Protection and Functional Group Interconversion

The most prevalent and efficient syntheses of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid revolve around a core two-stage strategy:

  • Protection of a Ketone: The synthesis invariably involves the protection of a ketone functionality on a cyclohexane ring as a cyclic ketal, specifically using ethylene glycol. This ketalization is crucial as it prevents the ketone from undergoing undesired reactions during subsequent chemical transformations.

  • Functional Group Manipulation: Once the ketone is protected, the carboxylic acid moiety or its precursor is established or modified.

The choice of starting material dictates the specific sequence and nature of these transformations.

Primary Synthetic Pathways and Starting Materials

The selection of the initial raw material is a critical decision in the synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, influencing the overall efficiency, cost, and scalability of the process. The following sections detail the most common starting materials and their corresponding synthetic routes.

Route 1: Ketalization of 4-Oxocyclohexanecarboxylic Acid Esters (Preferred Route)

This is the most direct and widely employed method for synthesizing 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid. The starting materials are readily available esters of 4-oxocyclohexanecarboxylic acid, such as the methyl or ethyl esters.

Starting Materials:

  • Methyl 4-oxocyclohexane-1-carboxylate or Ethyl 4-oxocyclohexanecarboxylate

  • Ethylene glycol

  • An acid catalyst (e.g., p-toluenesulfonic acid)

Workflow:

The synthesis proceeds in two key steps:

  • Acid-Catalyzed Ketalization: The cyclohexanone is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.[2] This reaction is typically carried out in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the formation of the ketal.[3][4]

  • Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions followed by acidification, to yield the final product, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate [2]

  • To a solution of ethyl 4-oxo-cyclohexanecarboxylate (52.8 g, 0.31 mol) in toluene (160 mL), add ethylene glycol (67.4 g, 1.08 mol) and p-toluenesulfonic acid (0.7 g).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as TLC or GC.

  • Upon completion, pour the reaction solution into ether (300 mL).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product as a colorless liquid. The product is often of sufficient purity to be used in the subsequent hydrolysis step without further purification.[2]

Data Summary for Ketalization:

Starting MaterialReagentsSolventCatalystProduct
Ethyl 4-oxocyclohexanecarboxylateEthylene glycolToluenep-toluenesulfonic acidEthyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Methyl 4-oxocyclohexane-1-carboxylateEthylene glycolBenzenep-toluenesulfonic acidMethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Logical Flow of Ketalization and Hydrolysis:

G start Ethyl 4-oxocyclohexanecarboxylate ketalization Ketalization with Ethylene Glycol (p-toluenesulfonic acid catalyst) start->ketalization intermediate Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate ketalization->intermediate hydrolysis Hydrolysis (e.g., NaOH, then H3O+) intermediate->hydrolysis end 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid hydrolysis->end

Caption: Synthetic pathway from an ester of 4-oxocyclohexanecarboxylic acid.

Route 2: Synthesis from 1,4-Cyclohexanedione

An alternative, though more circuitous, route begins with 1,4-cyclohexanedione. This approach first generates an intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, which must then be converted to the target carboxylic acid.

Starting Materials:

  • 1,4-Cyclohexanedione

  • Ethylene glycol

Workflow:

  • Monoketalization: 1,4-Cyclohexanedione is reacted with one equivalent of ethylene glycol to selectively protect one of the ketone functionalities, yielding 1,4-Dioxaspiro[4.5]decan-8-one.[5]

  • Conversion to Carboxylic Acid: The remaining ketone of 1,4-Dioxaspiro[4.5]decan-8-one would then need to be converted to a carboxylic acid. This is a non-trivial transformation and could involve multiple steps, such as a haloform reaction or oxidation of a derived cyanohydrin.

This route is generally less preferred due to the additional steps required to introduce the carboxylic acid functionality.

Logical Flow from 1,4-Cyclohexanedione:

G start 1,4-Cyclohexanedione monoketalization Monoketalization with Ethylene Glycol start->monoketalization intermediate 1,4-Dioxaspiro[4.5]decan-8-one monoketalization->intermediate conversion Multi-step conversion of ketone to carboxylic acid intermediate->conversion end 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid conversion->end

Caption: Multi-step synthesis starting from 1,4-cyclohexanedione.

Trustworthiness and Self-Validating Systems

The reliability of these synthetic protocols is high, particularly for the route starting from 4-oxocyclohexanecarboxylic acid esters. The reactions are well-established in organic synthesis. The progress of the ketalization can be easily monitored by the removal of water using a Dean-Stark apparatus, providing a visual confirmation of the reaction's progression.[3] The final product can be characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

For researchers and professionals in drug development, the most efficient and direct route to 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid begins with the corresponding methyl or ethyl ester of 4-oxocyclohexanecarboxylic acid. This pathway involves a straightforward and high-yielding two-step process of ketalization followed by hydrolysis. While other starting materials like 1,4-cyclohexanedione are viable, they necessitate a more complex and lengthier synthetic sequence. The choice of starting material will ultimately depend on factors such as cost, availability, and the desired scale of the synthesis.

References

  • Synthesis of methyl 1,4-dioxaspiro[6]decane-8-carboxylate. PrepChem.com. [Link]

  • Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]

  • 1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID. MySkinRecipes. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Acylation of Amines with 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the acylation of primary and secondary amines using 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride. This reaction is a pivotal step for introducing a latent cyclohexanone moiety into molecular scaffolds, a common strategy in the synthesis of pharmaceutical intermediates and complex organic molecules.[1][2] We will explore the underlying reaction mechanism, provide detailed, validated laboratory protocols, and discuss the strategic importance of the spiroketal functional group as a robust protecting group. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery.

Introduction: The Strategic Value of the Spiroketal Acyl Moiety

Amide bond formation is arguably the most frequently executed reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceuticals.[3][4] The choice of the acylating agent is therefore a critical design element that dictates the physicochemical properties and subsequent synthetic possibilities of the resulting molecule.

This compound is not merely an acylating agent; it is a strategic building block. The core of this reagent is a cyclohexyl ring wherein the C4-ketone is protected as an ethylene glycol ketal. This spiroketal structure offers significant advantages:

  • Robust Protection: The spiroketal is stable to a wide range of reaction conditions, including basic, reductive, and organometallic reagents, under which a free ketone would react.[5]

  • Latent Functionality: It masks a reactive ketone, which can be unveiled (deprotected) at a later synthetic stage under specific acidic conditions.[6] This allows for selective transformations on other parts of the molecule without interference from the ketone.

  • Modulation of Physicochemical Properties: The introduction of the spirocyclic system can influence a molecule's solubility, lipophilicity, and conformational rigidity, which are key parameters in drug design.

This guide provides the necessary protocols to successfully leverage this reagent for the synthesis of novel N-acylated spiroketal amines.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an amine with an acid chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination mechanism.[7][8]

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate Formation: This addition breaks the carbonyl π-bond, transferring the electrons to the oxygen and forming a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the stable carbonyl double bond. In this process, the most suitable leaving group, the chloride ion (Cl⁻), is expelled.

  • Deprotonation: The resulting product is a protonated amide, which is highly acidic. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIEA), is included in the reaction to neutralize the hydrogen chloride (HCl) that is cogenerated, driving the reaction to completion.[9]

The overall transformation is the substitution of the chloride on the acyl group with the amine's nitrogen atom.

Caption: Figure 1: Mechanism of Amine Acylation.

Experimental Protocols

This section details the step-by-step procedure for the acylation of a representative primary amine. The protocol is designed to be self-validating through in-process controls (TLC) and clear endpoints.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
This compound>95%ChemUniverse[10]CAS: 100860-80-8. Highly moisture sensitive. Store under argon.
Benzylamine (Example Amine)ReagentPlus®, ≥99%Sigma-AldrichCan be substituted with other primary or secondary amines.
Triethylamine (TEA)≥99.5%Sigma-AldrichShould be distilled from CaH₂ before use for best results.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichUse a dry solvent from a solvent purification system or sealed bottle.
Hydrochloric Acid (HCl)1 M solutionFisher ScientificFor aqueous workup.
Sodium Bicarbonate (NaHCO₃)Saturated solutionFisher ScientificFor aqueous workup.
BrineSaturated solutionN/ASaturated NaCl in deionized water.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic layer.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Acylation Protocol

Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Argon flush, dry glassware) B 2. Reagent Preparation (Dissolve amine & TEA in DCM) A->B C 3. Reaction Initiation (Cool to 0°C, add acid chloride dropwise) B->C D 4. Reaction Progression (Warm to RT, stir for 2-4h) C->D E 5. Monitoring (TLC analysis for completion) D->E E->D Incomplete F 6. Aqueous Workup (Wash with 1M HCl, sat. NaHCO₃, Brine) E->F Reaction Complete G 7. Drying & Concentration (Dry with MgSO₄, evaporate solvent) F->G H 8. Purification (Silica gel column chromatography) G->H I 9. Characterization (NMR, MS, IR analysis of pure product) H->I

Caption: Figure 2: Experimental Workflow.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add benzylamine (1.0 eq., e.g., 1.0 mmol, 107 mg) and triethylamine (1.2 eq., e.g., 1.2 mmol, 167 µL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration, e.g., 5 mL for 1.0 mmol scale) and stir until all reagents are fully dissolved.

  • Initiation: Cool the flask to 0 °C using an ice-water bath. In a separate vial, dissolve this compound (1.1 eq., e.g., 1.1 mmol, 225 mg) in a minimal amount of anhydrous DCM (e.g., 2 mL). Add this solution dropwise to the stirring amine solution over 5-10 minutes.

    • Expert Insight: Slow, dropwise addition at 0 °C is crucial to control the exotherm of the reaction and minimize the formation of side products.

  • Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Check for the consumption of the starting amine using Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product amide should have a higher Rf than the starting amine.

  • Workup: Once the reaction is complete, dilute the mixture with additional DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

    • Trustworthiness Check: The acid wash removes excess TEA and any unreacted benzylamine. The base wash removes any residual HCl. These steps are critical for a clean crude product.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to afford the final product, N-benzyl-1,4-dioxaspiro[4.5]decane-8-carboxamide, typically as a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data & Scope

The protocol is robust and applicable to a range of primary and secondary amines. Steric hindrance on the amine can slow the reaction rate and may require extended reaction times or gentle heating.

Amine SubstrateAmine TypeTypical Time (h)Expected YieldNotes
BenzylaminePrimary2 - 485 - 95%Model substrate, clean reaction.
AnilinePrimary4 - 870 - 85%Less nucleophilic; may require longer reaction time.
PiperidineSecondary1 - 390 - 98%Highly nucleophilic, very fast reaction.
DiisopropylamineSecondary24 - 48< 20%Highly sterically hindered, very low reactivity.

Application: Deprotection to Reveal the Ketone

The primary synthetic utility of the resulting N-acyl spiroketal is its role as a protected keto-amide. The ketone can be readily unmasked via acid-catalyzed hydrolysis.[6]

Protocol for Deprotection:

  • Dissolve the spiroketal amide (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.1 eq.) or concentrated HCl.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, neutralize the acid with saturated NaHCO₃ solution and extract the product with ethyl acetate.

  • Dry, concentrate, and purify as necessary to yield the corresponding keto-amide.

Deprotection Figure 3: Spiroketal Deprotection start Spiroketal Amide product Keto-Amide start->product Hydrolysis reagents H₃O⁺ (Acidic Water) THF/H₂O reagents->product

Caption: Figure 3: Spiroketal Deprotection.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive acid chloride due to hydrolysis. 2. Insufficient base. 3. Solvent not anhydrous.1. Use a fresh bottle of acid chloride or resynthesize it. 2. Increase base to 1.5-2.0 eq. 3. Use freshly dried solvent. Run under inert gas.
Multiple Products (TLC) 1. Di-acylation if the amine has other nucleophilic sites. 2. Side reaction with base.1. Use a protecting group strategy for other sites. 2. Use a non-nucleophilic base like DIEA or 2,6-lutidine.
Reaction Stalled 1. Sterically hindered or poorly nucleophilic amine. 2. Low reaction temperature.1. Increase reaction time, gently heat to 40°C, or add a catalyst like DMAP (catalytic amount). 2. Ensure reaction is running at room temperature.

References

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Boruah, M., et al. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central. Retrieved from [Link]

  • Wang, Z., et al. (2014). NH₄HF₂ as a Selective TBS-removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem deprotection/spiroketalization Procedure. Journal of Organic Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Kirschning, A., & Phillips, A. (2025). Isolation, Biological Activity and Synthesis of Benzannulated Spiroketal Natural Products. ResearchGate. Retrieved from [Link]

  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Kayukova, L. A., et al. (n.d.). Redetermination of the structure of 2-amino-8-thia-1,5-diazaspiro[4.5]dec-1-en-5-ium chloride monohydrate. National Institutes of Health. Retrieved from [Link]

Sources

Application Notes: 1,4-Dioxaspiro[4.5]decane-8-carbonyl Chloride as a Versatile Spirocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and experimental protocols for the use of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride, a key spirocyclic building block for drug discovery and synthetic chemistry. We will explore its synthesis from the corresponding carboxylic acid and its application in nucleophilic acyl substitution reactions, specifically N-acylation of amines and Friedel-Crafts acylation of aromatic systems. The inherent three-dimensionality and favorable physicochemical properties imparted by the spirocyclic ketal motif make this reagent a valuable tool for medicinal chemists aiming to escape the "flatland" of traditional aromatic scaffolds.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In modern medicinal chemistry, there is a significant trend towards molecules with greater three-dimensional (3D) complexity. Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this movement.[1] The introduction of a spirocyclic scaffold, such as the 1,4-dioxaspiro[4.5]decane moiety, offers several distinct advantages over traditional flat aromatic systems:

  • Enhanced 3D-Topology: The rigid, non-planar structure of the spirocyclic core allows for the precise projection of functional groups into three-dimensional space, enabling more specific and potent interactions with complex biological targets like protein binding pockets.[1]

  • Improved Physicochemical Properties: Incorporating sp³-rich spirocycles can favorably modulate key drug-like properties. This often leads to increased aqueous solubility, decreased lipophilicity (LogP), and improved metabolic stability compared to their planar aromatic counterparts.[2][3]

  • Novel Chemical Space: Spirocyclic building blocks provide access to novel molecular architectures, offering opportunities for the development of intellectual property and overcoming challenges in scaffold hopping.[4]

This compound serves as a highly reactive and versatile entry point for incorporating this valuable spirocyclic motif into a wide range of molecular frameworks. The protected ketone functionality (as a stable ethylene ketal) is a key feature, allowing for selective reactions at the acyl chloride group while reserving the option for future deprotection and functionalization of the cyclohexanone core.

Synthesis of the Building Block

The primary precursor, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, is commercially available. Its conversion to the highly reactive acyl chloride is a crucial first step for its use as an acylating agent. This transformation is reliably achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol 2.1: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride, a common and effective method.[2]

Reaction Scheme:

Synthesis_of_Acyl_Chloride reactant1 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid product This compound reactant1->product Heat, neat or in inert solvent (e.g., Toluene) reactant2 SOCl₂ (Thionyl Chloride) reactant2->product

Caption: Synthesis of the target acyl chloride.

Materials:

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (optional, as solvent)

  • Dry glassware (round-bottom flask, reflux condenser with drying tube)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture. The entire setup should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Flask: To the flask, add 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add an excess of thionyl chloride (approx. 2.0-3.0 eq), either neat or diluted in a minimal amount of anhydrous toluene. The reaction can be exothermic and will evolve HCl and SO₂ gas; this step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the toxic and corrosive vapors.

  • Product: The resulting crude this compound is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Self-Validation:

  • IR Spectroscopy: Successful conversion is indicated by the disappearance of the broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹) and the appearance of a sharp, strong C=O stretch for the acyl chloride at a higher frequency (approx. 1785-1815 cm⁻¹).

Application in Amide Bond Formation (N-Acylation)

Acyl chlorides are highly efficient reagents for the acylation of primary and secondary amines to form stable amide bonds, a cornerstone reaction in pharmaceutical synthesis. The spirocyclic acyl chloride readily participates in this reaction, allowing for the covalent attachment of the 1,4-dioxaspiro[4.5]decane motif to amine-containing molecules.

Protocol 3.1: Synthesis of N-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxamide

This protocol provides a representative procedure for the reaction with an aromatic amine, aniline, under standard Schotten-Baumann-like conditions.[2]

Reaction Scheme:

N-Acylation reactant1 This compound product N-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxamide reactant1->product Base (e.g., Triethylamine, Pyridine) DCM, 0 °C to RT reactant2 Aniline reactant2->product

Caption: N-Acylation of aniline.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.1-1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Amine Solution: In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve the crude this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in Carbon-Carbon Bond Formation (Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a powerful method for forming C-C bonds by attaching an acyl group to an aromatic ring.[5] This reaction allows the 1,4-dioxaspiro[4.5]decane motif to be directly linked to aryl systems, creating spirocyclic aryl ketones which are valuable intermediates for further synthetic elaboration.

Protocol 4.1: Synthesis of (1,4-Dioxaspiro[4.5]decan-8-yl)(phenyl)methanone

This protocol describes the Lewis acid-catalyzed acylation of benzene. Due to the deactivating nature of the resulting ketone product, this reaction typically stops cleanly after mono-acylation.[6]

Reaction Scheme:

Friedel_Crafts_Acylation reactant1 This compound product (1,4-Dioxaspiro[4.5]decan-8-yl)(phenyl)methanone reactant1->product AlCl₃ (Lewis Acid) 0 °C to RT reactant2 Benzene reactant2->product

Caption: Friedel-Crafts acylation of benzene.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Benzene (can be used as both reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1-1.3 eq)

  • Dry glassware, magnetic stirrer, ice bath, inert atmosphere setup

Procedure:

  • Setup: Assemble a dry multi-necked flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (to trap evolved HCl gas) under an inert atmosphere.

  • Lewis Acid Suspension: Charge the flask with anhydrous benzene and carefully add anhydrous aluminum chloride (1.2 eq) in portions. Stir the resulting suspension and cool to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous benzene and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude aryl ketone can be purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties and Data Summary

The introduction of the 1,4-dioxaspiro[4.5]decane moiety is intended to modulate the physicochemical profile of a parent molecule. The following table summarizes key properties for the building block and the representative products described in the protocols.

Compound NameMolecular FormulaMol. Weight ( g/mol )Calculated LogPPolar Surface Area (PSA) (Ų)
1,4-Dioxaspiro[4.5]decane-8-carboxylic acidC₉H₁₄O₄186.211.1563.60
This compound C₉H₁₃ClO₃ 204.65 1.85 35.53
N-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxamideC₁₅H₁₉NO₃261.322.2149.33
(1,4-Dioxaspiro[4.5]decan-8-yl)(phenyl)methanoneC₁₅H₁₈O₃246.302.6535.53

*Calculated values are estimates generated using computational models (e.g., Molinspiration, ChemAxon) and are provided for guidance.[2][3]

Safety and Handling

This compound, as an acyl chloride, requires careful handling due to its reactivity and potential hazards.

  • Reactivity: Reacts violently with water, alcohols, and other protic solvents. It is corrosive and moisture-sensitive. All handling must be performed under anhydrous conditions in a well-ventilated fume hood.

  • Toxicity: Acyl chlorides are lachrymators and can cause severe burns to the skin, eyes, and respiratory tract. The reaction also produces corrosive HCl gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from incompatible materials.

Conclusion

This compound is a potent and versatile building block for introducing desirable spirocyclic character into novel chemical entities. Its straightforward synthesis and robust reactivity in standard acylation reactions make it an accessible tool for chemists. The protocols outlined in this guide provide a solid foundation for researchers to leverage the unique structural and physicochemical advantages of the 1,4-dioxaspiro[4.5]decane scaffold in their synthetic and drug discovery programs.

References

  • Organic Syntheses. (n.d.). Procedure for N-Acylation using Acyl Chloride. Retrieved from [Link]

  • Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+. (n.d.). Retrieved from [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. (n.d.). Retrieved from [Link]

  • The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (n.d.). Retrieved from [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Friedel-Crafts Acylation of Benzene. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Friedel-Crafts Acylation with Aliphatic Acid Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Reaction

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] Specifically, this electrophilic aromatic substitution reaction provides a direct route to synthesize aryl ketones by attaching an acyl group to an aromatic ring.[1][2] These ketones are not merely synthetic curiosities; they are crucial intermediates in the production of a vast array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[1][3]

This guide provides a comprehensive overview of the experimental procedure for Friedel-Crafts acylation using aliphatic acid chlorides. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles that govern this important transformation. A key advantage of the acylation reaction over its alkylation counterpart is the deactivating nature of the product ketone, which effectively prevents the polysubstitution reactions that can plague Friedel-Crafts alkylations.[1][2][4] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements often observed with carbocations, leading to cleaner and more predictable product formation.[1][5]

The Heart of the Reaction: Unraveling the Mechanism

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then undergoes attack by the electron-rich aromatic ring.[1][5] The entire process can be dissected into a few key steps:

  • Formation of the Acylium Ion: The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), with the aliphatic acid chloride.[5][6] This interaction polarizes the carbon-chlorine bond, making the chlorine atom a better leaving group.

  • Generation of the Electrophile: The polarized complex then cleaves to generate a resonance-stabilized acylium ion (R-C=O⁺).[1][5][6] This species is a potent electrophile, primed for reaction with the aromatic substrate.

  • Electrophilic Attack and Formation of the σ-Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or σ-complex.[5]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the newly attached acyl group.[4] This regenerates the aromatic ring and releases the Lewis acid catalyst, along with the formation of hydrochloric acid (HCl).[4]

It is crucial to note that the product ketone, being a moderate Lewis base, can form a stable complex with the strong Lewis acid catalyst.[4] This complexation often necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst, as it is effectively sequestered from the catalytic cycle.[4][7] The desired ketone is liberated from this complex during the aqueous work-up.[4][8]

Experimental Blueprint: A Step-by-Step Protocol

This protocol provides a generalized procedure for the Friedel-Crafts acylation of an aromatic substrate with an aliphatic acid chloride using aluminum chloride as the catalyst. Researchers should consider this a starting point and may need to optimize conditions for their specific substrates.

Materials:

  • Aromatic Substrate (e.g., toluene, anisole)

  • Aliphatic Acid Chloride (e.g., acetyl chloride, propionyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or other suitable inert solvent

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Drying tube (e.g., filled with calcium chloride)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup & Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Assemble and dry glassware B Charge flask with anhydrous AlCl₃ and solvent A->B E Cool AlCl₃ suspension to 0-5 °C B->E C Prepare solution of aliphatic acid chloride in solvent D Prepare solution of aromatic substrate in solvent F Add acid chloride solution dropwise E->F G Add aromatic substrate solution dropwise F->G H Allow reaction to warm to room temperature and stir G->H I Monitor reaction progress (e.g., TLC) H->I J Quench reaction mixture in ice/HCl I->J Upon completion K Separate organic and aqueous layers J->K L Extract aqueous layer with solvent K->L M Wash combined organic layers (NaHCO₃, brine) L->M N Dry organic layer (e.g., MgSO₄) M->N O Filter and concentrate in vacuo N->O P Purify crude product (e.g., chromatography, recrystallization) O->P Q Characterize purified product (NMR, IR, MS) P->Q

Caption: A generalized workflow for Friedel-Crafts acylation.

Procedure:

  • Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.[7] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.[9]

  • Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (1.1–1.5 equivalents relative to the limiting reagent) and a portion of the anhydrous solvent (e.g., dichloromethane).[3][9] Cool the resulting suspension to 0–5 °C in an ice bath.[9]

  • Addition of Aliphatic Acid Chloride: Dissolve the aliphatic acid chloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred suspension of aluminum chloride over 15-30 minutes.[7][10] The reaction between the acid chloride and aluminum chloride is exothermic, so a slow addition rate is crucial to control the temperature.[10]

  • Addition of Aromatic Substrate: After the addition of the acid chloride is complete, dissolve the aromatic substrate (0.75–1.0 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture, maintaining the low temperature.[7][10]

  • Reaction Progression: Once the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[9][10] Stir the mixture for an additional 1–3 hours, or until the reaction is deemed complete.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7][9][10] This step quenches the reaction and decomposes the aluminum chloride-ketone complex.[3][8] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with one or two portions of the solvent.[7][10]

  • Isolation and Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.[7][10] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7][10] The crude product can then be purified by a suitable method, such as flash column chromatography or recrystallization.[7]

Key Parameters and Considerations for Success

The success of a Friedel-Crafts acylation reaction is contingent upon careful control of several key parameters.

Parameter Recommendation & Rationale
Catalyst Anhydrous aluminum chloride (AlCl₃) is the most common and reactive Lewis acid for this transformation.[6] Other Lewis acids such as FeCl₃ can also be used.[6] The catalyst is highly sensitive to moisture, and its deactivation is a common cause of low yields.[7] Therefore, strictly anhydrous conditions are paramount.
Stoichiometry A stoichiometric amount or a slight excess of the Lewis acid is typically required because the product ketone forms a complex with the catalyst, rendering it inactive.[4][7]
Solvent The choice of solvent can influence the reaction outcome. Inert solvents such as dichloromethane (DCM) and carbon disulfide (CS₂) are commonly used.[11] In some cases, the aromatic substrate itself can be used as the solvent if it is a liquid and readily available. The polarity of the solvent can affect the regioselectivity of the reaction with certain substrates.[11]
Temperature The initial formation of the acylium ion complex is often performed at low temperatures (0–5 °C) to control the exothermic reaction.[9] The subsequent reaction with the aromatic substrate may proceed at room temperature or require heating, depending on the reactivity of the starting materials.[7]
Substrate Reactivity The aromatic ring must be sufficiently electron-rich to undergo electrophilic attack. The reaction generally fails with strongly deactivated aromatic rings, such as those bearing nitro or cyano groups.[3][7] Phenols and anilines can also be problematic as the Lewis acid can coordinate with the lone pairs on the oxygen or nitrogen atoms, deactivating the catalyst.[12]

Safety: A Non-Negotiable Priority

Friedel-Crafts acylation involves the use of hazardous materials, and strict adherence to safety protocols is essential.

  • Aluminum Chloride (AlCl₃): This Lewis acid is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[7][9] It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[9]

  • Aliphatic Acid Chlorides (e.g., Acetyl Chloride): These reagents are corrosive, moisture-sensitive, and lachrymators (tear-producing).[7][13] They should always be handled in a well-ventilated fume hood.[13]

  • Solvents (e.g., Dichloromethane): Many of the solvents used are volatile and may be harmful or carcinogenic.[7][9] All manipulations should be performed in a fume hood.

  • Reaction Quenching: The quenching of the reaction mixture with water and acid is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a well-ventilated area.[9]

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Deactivated aromatic substrate.- Inactive catalyst due to moisture.- Insufficient amount of catalyst.- Ensure the aromatic ring is not strongly deactivated.[7]- Use freshly opened or purified anhydrous catalyst and dry solvents/glassware.[7]- Increase the stoichiometry of the Lewis acid.[7]
Formation of Multiple Products - Polysubstitution (less common than in alkylation but possible with highly activated rings).- Isomeric products due to competing reaction at different positions on the aromatic ring.- Use a less activated aromatic substrate if possible.- Optimize reaction temperature and solvent to favor the desired isomer.
Incomplete Reaction - Sub-optimal reaction temperature.- Insufficient reaction time.- Gently heat the reaction mixture if starting materials are unreactive at room temperature.[7]- Extend the reaction time and monitor by TLC.

Conclusion: A Versatile Tool for Modern Synthesis

The Friedel-Crafts acylation with aliphatic acid chlorides remains an indispensable tool in the synthetic chemist's arsenal. Its reliability, predictability, and the synthetic utility of the resulting aryl ketones ensure its continued relevance in both academic research and industrial applications. By understanding the underlying mechanism, carefully controlling key experimental parameters, and adhering to strict safety protocols, researchers can effectively harness the power of this classic reaction to construct complex molecules that drive innovation in medicine, materials science, and beyond.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Study of AlCl3/Al Catalyst in Fridel-Crafts Acylation Reaction. Retrieved from [Link]

  • The Chemistry Tutor. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • ResearchGate. (2015, February 15). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • Kevan Science. (2017, December 10). Friedel-Crafts Acylation Example Problems. Retrieved from [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

  • The Chemistry Tutor. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

Sources

Application Notes and Protocols: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Spirocyclic Scaffold

In the landscape of modern drug discovery, the architectural complexity of a molecule is a key determinant of its biological activity and selectivity. Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and three-dimensionally defined scaffold that can effectively probe the intricate topographies of protein binding sites.[1] The 1,4-dioxaspiro[4.5]decane moiety, in particular, has emerged as a privileged structure. Its inherent rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. Furthermore, the ethylene glycol ketal offers metabolic stability and can influence the physicochemical properties of the parent molecule, such as solubility and lipophilicity.

This guide focuses on a highly versatile and reactive derivative of this scaffold: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride . This compound serves as a powerful building block, enabling the covalent introduction of the spirocyclic core into a diverse range of molecular frameworks. Its primary utility lies in the formation of robust amide and ester linkages, which are fundamental connections in a vast array of pharmaceuticals. These application notes provide detailed protocols and scientific rationale for the synthesis and utilization of this valuable intermediate in medicinal chemistry programs.

Synthesis of the Key Intermediate: this compound

The target acyl chloride is most logically prepared from the corresponding carboxylic acid, which itself can be synthesized from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. This multi-step synthesis is a standard and reliable pathway in many research and development laboratories.

Synthetic Workflow Diagram

A 1,4-Dioxaspiro[4.5]decan-8-one B Intermediate (e.g., via Wittig or Horner-Wadsworth-Emmons) A->B Olefination C 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid B->C Oxidation/Hydrolysis D This compound C->D Chlorination (e.g., SOCl₂, (COCl)₂)

Caption: Synthetic pathway to the target acyl chloride.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid

This protocol outlines a common route to the carboxylic acid precursor. The choice of olefination and oxidation reagents allows for flexibility based on laboratory availability and scale.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one[2][3][4]

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) suspended in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Saponification:

    • Dissolve the crude ester in a mixture of MeOH and H₂O.

    • Add an excess of KOH (3-5 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C and acidify with concentrated HCl to pH 1-2, resulting in the precipitation of the carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride. This compound is often moisture-sensitive and is typically used immediately in the subsequent reaction.

Materials:

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.

  • Add thionyl chloride (2-3 eq) dropwise at room temperature. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a single drop of DMF.

  • Stir the mixture at room temperature for 2-3 hours. The reaction can be gently heated to reflux if necessary to drive it to completion.

  • Once the reaction is complete (evolution of HCl and SO₂ gas ceases), remove the excess solvent and reagent in vacuo.

  • The resulting crude this compound is typically a pale yellow oil or low-melting solid and is used in the next step without further purification.

Medicinal Chemistry Applications: Amide Bond Formation

The primary application of this compound in drug discovery is the acylation of primary and secondary amines to form stable amide bonds. This reaction is fundamental for linking the spirocyclic scaffold to other pharmacophoric elements.

General Workflow for Amide Coupling

Start Dissolve Amine and Base in Anhydrous Solvent Step1 Cool to 0°C Start->Step1 Step2 Add this compound solution dropwise Step1->Step2 Step3 Stir at RT until completion (Monitor by TLC/LC-MS) Step2->Step3 Step4 Aqueous Workup (Wash with mild acid, base, brine) Step3->Step4 Step5 Dry organic layer and concentrate Step4->Step5 End Purify by Column Chromatography or Recrystallization Step5->End

Caption: Standard workflow for amide bond formation.

Protocol 3: General Procedure for Amide Synthesis

This protocol provides a robust starting point for the coupling of various amines with the title acyl chloride.

Materials:

  • A primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DCM, THF, or DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve the amine and the base in the chosen anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Dissolve the freshly prepared this compound in the same anhydrous solvent and add it dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, 1M HCl (if the amine is not acid-sensitive), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.

Hypothetical Application: Synthesis of a Sigma-1 (σ₁) Receptor Ligand

The 1,4-dioxa-8-azaspiro[4.5]decane core has been successfully utilized to develop potent ligands for the σ₁ receptor, a target of interest in oncology and neurodegenerative diseases.[5] We can logically extend this to our acyl chloride for the synthesis of novel amide-containing σ₁ ligands.

Table 1: Reaction Parameters for Hypothetical σ₁ Ligand Synthesis
Component Molecular Weight ( g/mol ) Equivalents Amount
This compound204.65[6]1.1(Calculated based on amine)
4-(2-Aminoethyl)morpholine130.191.0(Starting scale)
Triethylamine101.192.0(Calculated)
Anhydrous DCM--(Sufficient for ~0.1 M concentration)

Rationale: The morpholine moiety is a common feature in CNS-active compounds, and its combination with the spirocyclic core via a stable amide linker presents a rational design for a novel σ₁ ligand. The protocol would follow the general amide synthesis procedure outlined above.

Conclusion and Future Perspectives

This compound is a high-value, reactive intermediate for medicinal chemists. It provides a straightforward and efficient means to incorporate a metabolically stable, conformationally restricted spirocyclic scaffold into lead compounds. The protocols detailed herein offer a comprehensive guide for its synthesis and application in amide bond formation, a cornerstone of drug synthesis. The versatility of this building block ensures its continued relevance in the design and development of novel therapeutics targeting a wide range of diseases. Future applications may involve its use in creating more complex macrocyclic structures or in the development of chemical probes for target identification and validation.

References

  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Retrieved from [Link]

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synthesis of novel piperidine compounds from spirocyclic precursors.

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Synthesis of Novel 4,4-Disubstituted Piperidines via Regioselective Opening of Spirocyclic Oxetane Precursors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Abstract

The piperidine scaffold is the most ubiquitous nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1][2] However, the exploration of novel, three-dimensional chemical space necessitates a departure from traditional flat, aromatic structures towards more complex, sp³-rich architectures.[3][4] Spirocyclic systems, which feature two rings joined by a single atom, offer a robust solution by imparting conformational rigidity and providing precise vectors for substituent placement.[3][5][6] This application note details a powerful strategy for synthesizing novel 4-substituted-4-(hydroxymethyl)piperidines, key building blocks for drug discovery, by leveraging the ring strain of spirocyclic oxetane-piperidine precursors. We present a validated, step-by-step protocol for the synthesis of a key N-Boc-protected spirocyclic oxetane and its subsequent Lewis acid-mediated, regioselective ring-opening with an organometallic nucleophile. This approach transforms a readily accessible spirocycle into a densely functionalized piperidine core, highlighting a reliable pathway for generating novel molecular entities with enhanced drug-like properties.

Introduction: The Imperative for 3D Scaffolds in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to engage with biological targets.[2][7] As drug discovery programs increasingly target complex protein-protein interactions and challenging targets, there is a growing need for scaffolds that provide greater three-dimensionality (3D).[4] Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is strongly correlated with improved clinical success, leading to enhanced aqueous solubility, better metabolic stability, and novel intellectual property opportunities.[3][6]

Spirocyclic piperidines are exemplary 3D scaffolds.[6][8] The spirocyclic fusion point locks the conformation of the piperidine ring, reducing the entropic penalty upon binding to a target and allowing for the precise projection of functional groups into three-dimensional space.[3] While numerous methods exist to construct the spiropiperidine core itself, a particularly elegant strategy involves using the inherent reactivity of a strained ring within a spirocyclic precursor to introduce further complexity.

This guide focuses on the use of piperidine-4-spiro-3'-oxetanes as versatile synthetic intermediates. The oxetane ring, a four-membered ether, is more than just a structural element; it is a reactive handle.[9] Its significant ring strain (approx. 25 kcal/mol) facilitates ring-opening reactions that are otherwise inaccessible with more stable ethers like tetrahydrofuran.[10] By treating these spirocyclic oxetanes with a nucleophile, the C-O bond is cleaved, resulting in a 4,4-disubstituted piperidine with a newly installed hydroxymethyl group and a second, variable substituent derived from the nucleophile. This transformation provides a direct entry into a class of compounds that are highly valuable for fragment-based drug design and lead optimization campaigns.[11]

Strategic Overview: From Spirocycle to Functionalized Core

The overall synthetic strategy is a two-stage process that begins with the construction of a stable, yet reactive, spirocyclic precursor, followed by its strategic disassembly to reveal the desired functionalized piperidine.

G A Commercially Available N-Boc-4-piperidone B Key Intermediate N-Boc-2-oxa-7-azaspiro[3.5]nonane A->B C Spirocyclic Oxetane Precursor (B) D Target Scaffold 4-Aryl-4-(hydroxymethyl)piperidine C->D Lewis Acid Activation & Nucleophilic Ring-Opening (e.g., with ArMgBr)

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Application Note: A Protocol for the Esterification of Alcohols using 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of esters from various alcohols using 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride. This spirocyclic acyl chloride is a valuable building block in medicinal chemistry and materials science, where the 1,4-dioxaspiro[4.5]decane moiety serves as a protected cyclohexanone, enabling further synthetic transformations. The protocol herein is designed for researchers in drug development and organic synthesis, offering a robust, step-by-step guide from reaction setup to product purification and characterization. We delve into the causality behind each procedural step, ensuring scientific integrity and enabling researchers to adapt the methodology to their specific substrates.

Introduction and Reaction Principle

Esterification is a fundamental transformation in organic synthesis. The reaction of an acyl chloride with an alcohol is a highly efficient method for ester formation due to the high reactivity of the acyl chloride.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism. Unlike Fischer esterification, which involves an equilibrium between reactants and products, the reaction with an acyl chloride is generally irreversible because of the formation of a stable chloride leaving group and the subsequent neutralization of the HCl byproduct.[2][3]

The specific reagent, this compound, incorporates a ketal-protected cyclohexanone ring. This structural feature is particularly useful as the ketal group is stable under the basic or neutral conditions of the esterification but can be readily hydrolyzed under acidic conditions to reveal a ketone functionality for subsequent derivatization.

The overall reaction is as follows:

(Generic reaction scheme showing this compound reacting with an alcohol (R-OH) in the presence of a base to form the corresponding ester and the protonated base-HCl salt.)

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification proceeds through a well-established nucleophilic addition-elimination pathway.[4] The key steps are:

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.[5]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The carbonyl double bond reforms, leading to the elimination of the chloride ion, a good leaving group.[6]

  • Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, abstracts the proton from the oxonium ion intermediate to yield the final ester product and the hydrochloride salt of the base.[6] The base is crucial to neutralize the HCl byproduct, which could otherwise lead to unwanted side reactions.[3]

Diagram of the Reaction Mechanism

G cluster_reactants Reactants acyl_chloride This compound tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate 1. Nucleophilic Attack by Alcohol alcohol Alcohol (R-OH) base Base (e.g., Pyridine) hcl_salt Base-HCl Salt ester_product Ester Product tetrahedral_intermediate->ester_product 2. Elimination of Cl- tetrahedral_intermediate->hcl_salt 3. Deprotonation by Base

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The Strategic Application of Ketal Protecting Groups in Complex Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, achieving chemoselectivity is paramount. The ability to shield a reactive functional group from undesired transformations while manipulating another part of the molecule is a cornerstone of modern synthetic strategy. Among the arsenal of protective chemistries, the use of ketals to mask carbonyl functionalities in aldehydes and ketones stands out for its robustness, reliability, and versatility. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and protocols governing the use of ketal protecting groups. We will delve into the mechanistic underpinnings of ketal formation and cleavage, explore the strategic selection of different ketals for orthogonal protection schemes, and provide detailed, field-proven protocols for their application and removal.

The Imperative for Carbonyl Protection: Why Ketals are Essential

The carbonyl group, present in aldehydes and ketones, is one of the most reactive and versatile functional groups in organic chemistry. Its electrophilic carbon is a prime target for a wide array of nucleophiles, including organometallics (e.g., Grignard reagents), hydrides, and enolates.[1][2] This high reactivity, while synthetically useful, can become a significant liability in a multi-step synthesis where a transformation is desired elsewhere in a molecule that also contains a carbonyl group.[3][4]

Consider a scenario where a molecule contains both an ester and a ketone, and the desired reaction is the reduction of the ester to an alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[5][6] LiAlH₄ will readily reduce both the ester and the more reactive ketone, leading to a mixture of products and a low yield of the desired compound.[4][7] This is where the strategic implementation of a protecting group becomes indispensable. By converting the ketone into a ketal, its reactivity is temporarily masked.[1][2] The ketal functional group is stable under the basic and nucleophilic conditions of the hydride reduction, allowing for the selective transformation of the ester.[7][8] Following the reduction, the ketal can be easily removed to regenerate the ketone, a process known as deprotection.[6][8]

Key Attributes of an Ideal Protecting Group:

  • Ease of Formation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.[8]

  • Stability: It must be robust enough to withstand the reaction conditions planned for other parts of the molecule.[9][10]

  • Inertness: The protecting group itself should not introduce additional reactivity or complications.

  • Minimal Introduction of New Stereocenters: To avoid the formation of diastereomers and simplify purification.

Ketals, particularly cyclic ketals formed from diols, fulfill these criteria exceptionally well, making them a go-to choice for carbonyl protection.[8][11]

The Chemistry of Ketal Protection: Formation and Deprotection

Mechanism of Ketal Formation

The formation of a ketal is a reversible acid-catalyzed reaction between a ketone (or aldehyde) and two equivalents of an alcohol, or more commonly, one equivalent of a diol to form a cyclic ketal.[12][13] The use of a diol, such as ethylene glycol or 1,3-propanediol, is entropically favored and results in a more stable cyclic structure.[14]

The mechanism proceeds through a hemiacetal intermediate.[15] The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Nucleophilic attack by the alcohol then occurs, followed by deprotonation to yield the hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is expelled to generate a resonance-stabilized oxonium ion.[16] A second alcohol molecule then attacks this electrophilic species, and a final deprotonation step yields the stable ketal.[15][16]

To drive the equilibrium towards the formation of the ketal, water must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[14][17]

Ketal_Formation Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H+ Protonation1 Protonation (H+) Hemiacetal_Intermediate Hemiacetal Intermediate Protonated_Ketone->Hemiacetal_Intermediate R'OH Nucleophilic_Attack1 Nucleophilic Attack (R'OH) Oxonium_Ion1 Oxonium Ion Hemiacetal_Intermediate->Oxonium_Ion1 H+ Protonation2 Protonation (H+) Resonance_Stabilized_Cation Resonance-Stabilized Cation Oxonium_Ion1->Resonance_Stabilized_Cation -H2O Water_Loss Loss of H2O Protonated_Ketal Protonated Ketal Resonance_Stabilized_Cation->Protonated_Ketal R'OH Nucleophilic_Attack2 Nucleophilic Attack (R'OH) Ketal Ketal Protonated_Ketal->Ketal -H+ Deprotonation Deprotonation

Caption: Mechanism of acid-catalyzed ketal formation from a ketone and an alcohol.

Deprotection: Regenerating the Carbonyl

The removal of the ketal protecting group is essentially the reverse of its formation and is achieved by treatment with aqueous acid.[6][18] The presence of excess water drives the equilibrium back towards the starting ketone and alcohol. The mechanism involves protonation of one of the ketal oxygens, followed by elimination of an alcohol molecule to form the same resonance-stabilized oxonium ion intermediate.[16] Water then acts as a nucleophile, attacking the carbocation, and subsequent proton transfers lead to the formation of a hemiacetal, which then breaks down to regenerate the carbonyl compound and the diol.[16]

Strategic Selection of Ketal Protecting Groups

The choice of diol for ketal formation is not arbitrary and can be tailored to the specific needs of the synthesis.

DiolResulting KetalKey Characteristics
Ethylene Glycol1,3-DioxolaneThe most common and robust ketal protecting group. Stable to a wide range of non-acidic conditions.
1,3-Propanediol1,3-DioxaneGenerally more stable to acidic hydrolysis than the corresponding 1,3-dioxolane, allowing for selective deprotection in some cases.[19]
2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)Neopentyl KetalOffers increased steric hindrance, which can influence the stereochemical outcome of nearby reactions. Also exhibits different cleavage kinetics.

This differential stability is a key principle in orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[5][20] For instance, a molecule could be functionalized with both a 1,3-dioxolane and a 1,3-dioxane. The 1,3-dioxolane could be selectively cleaved under milder acidic conditions, leaving the more robust 1,3-dioxane intact for subsequent transformations.[10][20]

Orthogonal_Protection Start Polyfunctional Molecule (Ketone 1 & Ketone 2) Protect Protect Ketone 1 (Ethylene Glycol) Protect Ketone 2 (1,3-Propanediol) Start->Protect Intermediate1 Molecule with Dioxolane & Dioxane Protect->Intermediate1 React1 Reaction A Intermediate1->React1 Deprotect1 Selective Deprotection (Mild Acid) React1->Deprotect1 Intermediate2 Molecule with Ketone 1 & Dioxane Deprotect1->Intermediate2 React2 Reaction B Intermediate2->React2 Deprotect2 Deprotection (Stronger Acid) React2->Deprotect2 Final Final Product Deprotect2->Final

Caption: Workflow for an orthogonal protection strategy using two different ketal groups.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate.

Protocol for Ketal Protection of a Ketone using Ethylene Glycol

Materials:

  • Ketone (1.0 equiv)

  • Ethylene glycol (1.2 - 1.5 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.02 - 0.05 equiv)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the ketone, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TsOH to the mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude ketal.

  • Purify the product by column chromatography or distillation as required.

Protocol for Acid-Catalyzed Deprotection of a Ketal

Materials:

  • Ketal-protected compound (1.0 equiv)

  • Acetone and water (e.g., 4:1 mixture)

  • Hydrochloric acid (HCl, e.g., 1M solution) or another acid catalyst

  • Round-bottom flask and magnetic stirrer

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone and water in a round-bottom flask.

  • Add a catalytic amount of aqueous HCl to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to accelerate the process if necessary.

  • Monitor the progress of the deprotection by TLC until the starting material is fully consumed.

  • Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the deprotected ketone.

  • Purify the product as needed.

Conclusion

Ketal protecting groups are an indispensable tool in the arsenal of the synthetic organic chemist. Their ease of formation, stability to a wide range of reaction conditions, and facile removal make them ideal for the temporary masking of aldehydes and ketones.[8][11] A thorough understanding of their chemistry, including the subtle differences in the stability of various ketals, empowers researchers to design more elegant and efficient synthetic routes to complex molecules. By mastering the strategic application of ketal protection and deprotection, scientists in academia and industry can overcome significant synthetic challenges in the pursuit of novel therapeutics and materials.

References

  • Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
  • Protecting group - Wikipedia. (n.d.). Wikipedia.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Neliti.
  • Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols for the Protection of Diols - Benchchem. (n.d.). BenchChem.
  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.).
  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. (n.d.). Chemistry Steps.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018, May 7). ACS Omega.
  • 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (2019, May 10). Chemistry LibreTexts.
  • The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
  • Alcohol or phenol synthesis by acetal cleavage - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Acetal Hydrolysis Mechanism - Chemistry Steps. (n.d.). Chemistry Steps.
  • acetals and ketals as protecting groups - YouTube. (2019, January 8). YouTube.
  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones - JoVE. (2025, May 22). JoVE.
  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (2010, May 28). Master Organic Chemistry.
  • Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination | Journal of the American Chemical Society. (n.d.). Journal of the American Chemical Society.
  • Multi-Step Synthesis 1: An Introduction - YouTube. (2023, June 8). YouTube.
  • Chemoselective Protection of Aldehydes in the Presence of Ketones Using RuPVP Complex as a Heterogeneous Catalyst. (n.d.).
  • 10.4: Acetals and Ketals - Chemistry LibreTexts. (2022, July 20). Chemistry LibreTexts.
  • Acetal/ketal formation and deprotection - Chemistry Stack Exchange. (2021, June 25). Chemistry Stack Exchange.
  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. (n.d.). KPU Pressbooks.
  • 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts.
  • Video: Protecting Groups for Aldehydes and Ketones: Introduction - JoVE. (2025, May 22). JoVE.
  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16). Master Organic Chemistry.
  • Protecting Groups. (n.d.).
  • Protection of Carbonyl Groups | Chem-Station Int. Ed. (2014, April 15). Chem-Station.
  • 6.3: Carbonyl Protecting Groups - Chemistry LibreTexts. (2020, August 15). Chemistry LibreTexts.

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The Versatility of Spirocyclic Systems: A Guide to the Application of 1,4-Dioxaspiro[4.5]decane Derivatives in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the burgeoning applications of 1,4-dioxaspiro[4.5]decane derivatives in materials science. The unique spirocyclic ketal structure of these compounds imparts a desirable combination of thermal stability, chemical resistance, and specific reactivity, making them valuable building blocks for a new generation of high-performance materials. This document provides not only a theoretical framework for understanding the role of these derivatives but also detailed protocols for their incorporation into functional materials, aimed at researchers and professionals in materials science, polymer chemistry, and drug development.

Introduction: The Significance of the 1,4-Dioxaspiro[4.5]decane Moiety

The 1,4-dioxaspiro[4.5]decane framework is, at its core, a protected form of 1,4-cyclohexanedione. This seemingly simple structural feature is the key to its utility. The ketal linkage provides a robust protecting group that can withstand a variety of reaction conditions, allowing for selective chemical transformations at other sites of a molecule. Furthermore, the rigid and non-planar spirocyclic structure can be strategically employed to disrupt polymer chain packing, enhance solubility, and introduce specific functionalities.

The most common starting material for many of these applications is 1,4-dioxaspiro[4.5]decan-8-one , a versatile intermediate that serves as a gateway to a diverse range of derivatives.[1] This guide will explore the journey of these derivatives from their synthesis to their integration into advanced materials such as high-temperature resistant polymers, photoresists, and liquid crystals.

Synthesis of the Core Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

A reliable and efficient synthesis of the foundational building block, 1,4-dioxaspiro[4.5]decan-8-one, is paramount. One effective method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[1]

Protocol 1: Optimized Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one[1]

This protocol describes an optimized procedure that significantly reduces reaction time and improves yield compared to previously reported methods.

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (HAc)

  • Water (H₂O)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Prepare a reaction mixture with a volume ratio of acetic acid to water of 5:1.

  • Dissolve the 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane raw material in the HAc/H₂O mixture to a concentration of 0.5 g/mL.

  • Heat the reaction mixture to 65°C and maintain this temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 11 minutes.

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acetic acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4-dioxaspiro[4.5]decan-8-one.

  • The crude product can be further purified by column chromatography or distillation if required.

Expected Outcome:

This optimized protocol can increase the chromatographic yield of 1,4-dioxaspiro[4.5]decan-8-one to approximately 80%.[1]

Application in High-Performance Polymers: Enhancing Thermal and Dielectric Properties

The incorporation of the rigid spirocyclic structure of 1,4-dioxaspiro[4.5]decane derivatives into polymer backbones is a promising strategy for developing materials with superior thermal stability and desirable dielectric properties. These characteristics are highly sought after for applications in microelectronics, aerospace, and advanced energy storage systems.

Spiro-Containing Polyimides for High-Temperature Dielectric Applications

Polyimides are renowned for their exceptional thermal and mechanical properties. Introducing a spiro monomer into the polyimide backbone can further enhance these attributes. A thesis by Y. N. Duan describes the synthesis of a spiro monomer (SPDD) and its copolymerization to create high-temperature resistant polyimides.[1] While the full detailed protocol is not publicly available, the general synthetic approach is outlined below.

Conceptual Workflow for Spiro-Polyimide Synthesis

G cluster_monomer Spiro Diamine Monomer Synthesis cluster_polymer Polymerization cluster_characterization Characterization Start 1,4-Dioxaspiro[4.5]decane Derivative Step1 Functionalization (e.g., Amination) Start->Step1 Monomer Spiro Diamine Monomer (e.g., SPDD) Step1->Monomer Polycondensation One-Step High-Temperature Polycondensation Monomer->Polycondensation Dianhydride Aromatic Dianhydride (e.g., ODPA) Dianhydride->Polycondensation Polyimide Spiro-Containing Polyimide Polycondensation->Polyimide FTIR FTIR Polyimide->FTIR NMR NMR Polyimide->NMR TGA TGA Polyimide->TGA DSC DSC Polyimide->DSC

Figure 1: Conceptual workflow for the synthesis and characterization of spiro-containing polyimides.

General Protocol for Polyimide Synthesis (Two-Step Method):

The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclization.

Materials:

  • Spiro-diamine monomer (synthesized from a 1,4-dioxaspiro[4.5]decane derivative)

  • Aromatic dianhydride (e.g., 4,4'-oxydiphthalic anhydride - ODPA)

  • N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the spiro-diamine monomer in anhydrous DMAc or NMP.

    • Slowly add an equimolar amount of the aromatic dianhydride in portions to the stirred solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (as a dehydrating agent) and pyridine (as a catalyst).

    • Stir the mixture at room temperature for 1-2 hours, then heat to 80-100°C for an additional 2-3 hours to complete the imidization.

    • The polyimide will precipitate from the solution.

  • Purification:

    • Collect the precipitated polyimide by filtration.

    • Wash the polymer thoroughly with methanol and then dry it in a vacuum oven at 150-200°C.

Characterization:

The resulting spiro-containing polyimide should be characterized to confirm its structure and evaluate its properties.

Technique Purpose Expected Observations
FTIR To confirm the formation of the imide ring.Appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O stretching), and disappearance of the amic acid bands.
¹H NMR To verify the polymer structure.Signals corresponding to the aromatic protons of the dianhydride and diamine, as well as the aliphatic protons of the spiro moiety.
TGA To assess thermal stability.High decomposition temperature (Td), often above 400°C.[1]
DSC To determine the glass transition temperature (Tg).A high Tg, indicating good dimensional stability at elevated temperatures. The incorporation of the spiro monomer is expected to increase the Tg.[1]

Application in Microlithography: Photoresists with Enhanced Performance

The ketal functionality in 1,4-dioxaspiro[4.5]decane derivatives makes them attractive for use in photoresists, particularly in chemically amplified resist formulations. The acid-labile nature of the ketal allows for a change in solubility upon exposure to light, which is the fundamental principle of photolithography.

Positive-Tone Photoresists from 1,4-Dioxaspiro[4.5]decane-2-methyl Methacrylate (DSDMA)

A study has reported the synthesis of copolymers containing 1,4-dioxaspiro[4.5]decane-2-methyl methacrylate (DSDMA) for use as positive-tone photoresists.[2] The incorporation of the alicyclic spiro group is also expected to improve plasma etching resistance, a critical property in semiconductor manufacturing.

Conceptual Workflow for DSDMA-based Photoresist Formulation

G cluster_monomer DSDMA Monomer Synthesis cluster_polymer Copolymerization cluster_formulation Photoresist Formulation Start 1,4-Dioxaspiro[4.5]decan-2-methanol Step1 Esterification with Methacryloyl Chloride Start->Step1 Monomer DSDMA Monomer Step1->Monomer Polymerization Free Radical Polymerization Monomer->Polymerization CoMonomers Co-monomers (e.g., MAA, MMA) CoMonomers->Polymerization Copolymer DSDMA Copolymer Polymerization->Copolymer Formulation Photoresist Solution Copolymer->Formulation PAG Photoacid Generator (PAG) PAG->Formulation Solvent Casting Solvent Solvent->Formulation

Figure 2: Conceptual workflow for the formulation of a DSDMA-based positive-tone photoresist.

General Protocol for DSDMA Copolymer Synthesis and Photoresist Formulation:

Materials:

  • 1,4-Dioxaspiro[4.5]decane-2-methyl methacrylate (DSDMA) monomer

  • Co-monomers such as methacrylic acid (MAA) and methyl methacrylate (MMA)

  • 2,2'-Azobisisobutyronitrile (AIBN) as a radical initiator

  • Tetrahydrofuran (THF) as a polymerization solvent

  • Photoacid generator (PAG)

  • Propylene glycol methyl ether acetate (PGMEA) as a casting solvent

Procedure:

  • Copolymer Synthesis:

    • In a Schlenk flask, dissolve the DSDMA monomer and co-monomers in the desired molar ratio in anhydrous THF.

    • Add AIBN (typically 1-2 mol% relative to the total monomers).

    • Degas the solution by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to 60-70°C and stir under a nitrogen atmosphere for 12-24 hours.

    • Precipitate the resulting copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration and dry it in a vacuum oven.

  • Photoresist Formulation:

    • Dissolve the synthesized copolymer and a specific weight percentage of a suitable PAG in PGMEA to form a homogeneous solution. The solid content is typically around 10-20 wt%.

    • Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.

Lithographic Evaluation:

The performance of the photoresist is evaluated by spin-coating it onto a silicon wafer, exposing it to UV radiation through a photomask, and then developing the pattern. The deprotection of the ketal groups in the exposed regions, catalyzed by the photogenerated acid, leads to a change in polarity and allows for selective dissolution in an aqueous alkaline developer. A resolution of 0.3 µm has been reported for such systems.[2]

Application in Liquid Crystals: Modulating Mesomorphic Properties

The rigid and bulky nature of the 1,4-dioxaspiro[4.5]decane moiety can be harnessed to influence the mesomorphic properties of liquid crystals. By incorporating this unit into the molecular structure, it is possible to tune the temperature range of the liquid crystalline phase and potentially induce novel mesophases.

Synthesis of a Nematic Liquid Crystal

An application note by Benchchem provides a detailed protocol for the synthesis of a nematic liquid crystal, 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile, which features a ketal-protected cyclohexanone core.

Protocol 2: Synthesis of 4'-((4,4-dimethoxycyclohexyl)methoxy)biphenyl-4-carbonitrile

Materials:

  • 4'-Hydroxybiphenyl-4-carbonitrile

  • (4,4-Dimethoxycyclohexyl)methanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4'-hydroxybiphenyl-4-carbonitrile (1.0 g, 5.12 mmol) and triphenylphosphine (1.61 g, 6.15 mmol).

  • Add anhydrous THF (50 mL) and stir at room temperature until all solids have dissolved.

  • Add (4,4-dimethoxycyclohexyl)methanol (1.07 g, 6.15 mmol) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.21 mL, 6.15 mmol) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (7:3 hexane:ethyl acetate).

  • Once complete, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the desired product and remove the solvent to yield a white solid.

  • Recrystallize the solid from ethanol to obtain the pure liquid crystal.

Significance of the Ketal Group:

The dimethoxy ketal in this synthesis acts as a protecting group for a cyclohexanone moiety. This allows for the synthesis of the target molecule without interference from the carbonyl group. The ketal can be deprotected in a subsequent step to yield a different liquid crystal derivative, showcasing the versatility of this synthetic strategy.

Future Outlook and Emerging Applications

The applications of 1,4-dioxaspiro[4.5]decane derivatives in materials science are still being actively explored. Potential future directions include:

  • Polymer Electrolytes for Batteries: The incorporation of polar ketal groups could enhance ion transport in solid polymer electrolytes for next-generation batteries.

  • Gas Separation Membranes: The rigid spirocyclic structure can create polymers with increased free volume, which is beneficial for gas separation applications.

  • Biomaterials: The biocompatibility and tunable degradation of ketal-containing polymers make them interesting candidates for drug delivery systems and tissue engineering scaffolds.

References

  • Chen, K. H., et al. (n.d.). Preparation and Characterization of Novel Polymers Having Pendant Ketal Moieties for Positive Photoresists.
  • Duan, Y. N. (2024). Synthesis And Performance Analysis Of High Temperature Resistant Spiro Polyimide Dielectric Polymers. Globe Thesis.
  • Benchchem. (2025). Application Note: Synthesis of Nematic Liquid Crystals Incorporating a Ketal-Protected Cyclohexanone Moiety.
  • (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this important bifunctional intermediate. The spirocyclic ketal motif provides steric bulk and conformational rigidity, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates and liquid crystals.[1]

The conversion of the parent carboxylic acid to the highly reactive acid chloride is a critical step where yield can be compromised. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and significantly improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most likely causes?

Low yield is the most common issue and typically stems from one of four areas: moisture contamination, incomplete reaction, suboptimal reagent choice, or product degradation during workup.

  • Moisture Contamination: Acid chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to revert to the starting carboxylic acid. It is imperative to work under strictly anhydrous conditions. This includes oven-drying all glassware, using anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: Ensure you are using a sufficient excess of the chlorinating agent. A 1.5 to 2.0 molar equivalent is typical. Reaction times may need to be extended, and gentle heating can facilitate the reaction, particularly when using thionyl chloride.[2] Monitoring the reaction's progress is crucial (see Q4).

  • Suboptimal Reagent Choice: The two most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4][5] While thionyl chloride is effective, oxalyl chloride often provides higher yields under milder conditions and simplifies purification due to its volatile byproducts.[6][7]

  • Degradation During Purification: The product is sensitive and can degrade upon prolonged exposure to silica gel during column chromatography. It is often preferable to use the crude acid chloride directly in the next step after removing the excess chlorinating agent and solvent under reduced pressure. If purification is necessary, swift distillation under high vacuum is the recommended method.

Q2: I'm using thionyl chloride (SOCl₂) and my final product is a dark, impure oil. How can I improve this?

Dark coloration and impurities when using thionyl chloride often indicate side reactions or thermal decomposition.

The reaction of a carboxylic acid with thionyl chloride produces the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas.[3][8] The HCl byproduct can sometimes catalyze side reactions. To mitigate this, consider the following:

  • Use a Stoichiometric Base: Adding a base like pyridine can scavenge the HCl produced, preventing acid-catalyzed side reactions. However, this can complicate the workup.

  • Catalytic Dimethylformamide (DMF): A catalytic amount of DMF can significantly accelerate the reaction, allowing for lower reaction temperatures and shorter reaction times, which minimizes the formation of thermal degradation byproducts.

  • Temperature Control: Avoid excessive heating. Refluxing in neat thionyl chloride is a common procedure but can be too harsh for some substrates.[2] Try running the reaction in an inert, high-boiling solvent (e.g., toluene) to maintain a controlled temperature.

  • Reagent Purity: Ensure the thionyl chloride you are using is of high purity and has not been exposed to moisture. Old or improperly stored thionyl chloride can contain impurities that lead to discoloration.

Q3: What are the advantages of using oxalyl chloride over thionyl chloride for this synthesis?

For substrates like 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, oxalyl chloride is often the superior reagent for several reasons:

  • Milder Reaction Conditions: Reactions with oxalyl chloride can typically be run at or below room temperature, which is ideal for sensitive substrates.[7]

  • Gaseous Byproducts: The reaction produces only gaseous byproducts (CO, CO₂, and HCl), which are easily removed from the reaction mixture.[6][9][10] This simplifies the workup, as the crude product can often be obtained in high purity simply by evaporating the solvent and excess reagent.[7]

  • Higher Selectivity: Oxalyl chloride is generally more selective and less prone to causing side reactions compared to thionyl chloride.[6][7]

  • Catalytic Activation: The reaction is potently catalyzed by a small amount of DMF. The DMF reacts with oxalyl chloride to form a Vilsmeier intermediate, which is the active chlorinating agent.[11] This catalytic cycle is highly efficient and allows the reaction to proceed smoothly under mild conditions.

Troubleshooting and Optimization Workflow

This workflow provides a logical sequence for diagnosing and solving low-yield issues.

G start Low Yield Observed check_moisture Verify Anhydrous Conditions (Oven-dried glassware, dry solvents, inert atm.) start->check_moisture reagent_choice Evaluate Chlorinating Reagent check_moisture->reagent_choice If conditions are dry reaction_params Optimize Reaction Parameters (Time, Temp, Stoichiometry) reagent_choice->reaction_params If using Oxalyl Chloride reagent_choice->reaction_params If using Thionyl Chloride sub_reagent Switch to Oxalyl Chloride + cat. DMF reagent_choice->sub_reagent If using SOCl₂ & getting impurities workup_protocol Assess Workup & Purification reaction_params->workup_protocol If reaction goes to completion (Monitor by IR/TLC) success Yield Improved workup_protocol->success If product is isolated quickly (Avoid silica gel) sub_reagent->reaction_params

Caption: Troubleshooting workflow for low yield.

Q4: How can I confirm the successful formation of the acid chloride and monitor the reaction's progress?

You can use several analytical techniques:

  • Infrared (IR) Spectroscopy: This is one of the most definitive methods. The starting carboxylic acid will show a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a carbonyl (C=O) stretch around 1700-1725 cm⁻¹. Upon conversion to the acid chloride, the broad O-H peak will disappear completely, and the carbonyl peak will shift to a higher frequency, typically in the range of 1780-1815 cm⁻¹. This clear shift is a strong indicator of successful conversion.

  • Thin-Layer Chromatography (TLC): While acid chlorides can be reactive towards silica gel, a quick TLC analysis can be very informative. The starting carboxylic acid is significantly more polar than the resulting acid chloride. You should see the spot corresponding to the starting material disappear and a new, less polar spot appear. Always co-spot a sample of your starting material for accurate comparison.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the most obvious change is the disappearance of the acidic proton from the carboxylic acid, which is typically a broad singlet far downfield (>10 ppm).

Q5: What are the critical safety precautions for this reaction?

Both the reagents and the product require careful handling.

  • Chlorinating Agents: Thionyl chloride and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive. They are lachrymators (induce tears) and must be handled exclusively in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves are often insufficient; check a glove compatibility chart for butyl or neoprene).

  • Reaction Setup: The reaction will evolve gaseous HCl (and SO₂ or CO/CO₂). The reaction apparatus must be equipped with a gas outlet that leads to a scrubbing solution (e.g., a beaker with a dilute sodium hydroxide solution) to neutralize these corrosive gases.

  • Product Handling: this compound is also corrosive and moisture-sensitive. Handle it under an inert atmosphere whenever possible and store it in a tightly sealed container in a cool, dry place.

  • Quenching: To quench excess chlorinating agent, slowly and carefully add the reaction mixture to a separate flask containing an ice-cold, stirred solution of a weak base, such as saturated sodium bicarbonate. This should be done in a fume hood, as the quenching process will release gas.

Comparative Analysis of Chlorinating Reagents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reaction Conditions Often requires heating/reflux.[2]Room temperature or below; milder.[7]
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g).[9]
Workup Requires removal of non-volatile byproducts or distillation.Simplified; byproducts are gaseous and easily removed.[6][7]
Advantages Lower cost.Higher yield, higher purity, milder conditions.[6][7]
Disadvantages Harsher conditions can lead to side reactions/impurities.Higher cost, potent toxicity.
Catalyst Catalytic DMF or pyridine can be used.Catalytic DMF is highly effective.[11]

Validated Experimental Protocols

Protocol A: Synthesis using Thionyl Chloride (SOCl₂)
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup: To the flask, add 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq). Add an anhydrous solvent such as toluene or dichloromethane (DCM), or use neat thionyl chloride.

  • Reagent Addition: Under the inert atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C. If using a solvent, add 1-2 drops of anhydrous DMF as a catalyst.

  • Reaction: Allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM, or 70-80 °C if neat) for 2-4 hours. Monitor the reaction by TLC or IR until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (use a trap to protect the pump). The resulting crude this compound is often of sufficient purity for subsequent steps. If necessary, purify by short-path distillation under high vacuum.

Protocol B: High-Yield Synthesis using Oxalyl Chloride
  • Preparation: Oven-dry a round-bottom flask with a magnetic stir bar and allow it to cool under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.05 eq) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq) dropwise via a syringe. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction is typically complete once gas evolution ceases.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude acid chloride is typically very pure and can be used without further purification.

Catalytic Mechanism with Oxalyl Chloride/DMF

The use of catalytic DMF with oxalyl chloride proceeds through a Vilsmeier intermediate, which is a highly effective acylating agent.

G dmf DMF vilsmeier Vilsmeier Intermediate (Active Chlorinating Agent) dmf->vilsmeier + Oxalyl Chloride oxalyl Oxalyl Chloride intermediate Acyloxyiminium Intermediate acid Carboxylic Acid (R-COOH) acid->intermediate + Vilsmeier Intermediate product Acid Chloride (R-COCl) intermediate->product - CO₂, -Cl⁻ dmf_regen DMF (regenerated) intermediate->dmf_regen - H⁺

Caption: Simplified Vilsmeier catalytic cycle.

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • Numerade. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. [Link]

  • Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

  • JoVE. Video: Carboxylic Acids to Acid Chlorides. [Link]

  • Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

  • Chemistry LibreTexts. (2022). 5.9: Getting Towed Uphill. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • College of Saint Benedict & Saint John's University. Reactivity: substitution at carboxyl. [Link]

  • YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • Wikipedia. Oxalyl chloride. [Link]

  • YouTube. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

  • ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • Synerzine. (2018). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9. [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. [Link]

  • Capot Chemical. (2026). MSDS of 1,4-Dioxaspiro[4.5]decane. [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. [Link]

  • ChemUniverse. This compound. [Link]

  • ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]

  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]

  • YouTube. (2020). Conversion of Carboxylic Acids to Acid Chlorides. [Link]

  • SpectraBase. (Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]

  • PubMed. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. [Link]

Sources

Technical Support Center: Purification of Products from 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your target compounds, primarily amides and esters. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Chemistry: Key Challenges

This compound is a valuable reagent for introducing the spirocyclic ketal moiety into molecules, a common strategy in medicinal chemistry to enhance binding affinity and selectivity.[1] However, the purification of its derivatives presents unique challenges stemming from two key reactive sites: the acyl chloride and the acid-sensitive spiroketal.

The primary impurities in reactions involving this acyl chloride typically include:

  • Unreacted this compound: Due to incomplete reaction.

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Formed by the hydrolysis of the starting acyl chloride by adventitious moisture.[2][3][4]

  • Excess nucleophile: Unconsumed amine or alcohol from the reaction.

  • Products of ketal hydrolysis: Acidic conditions can lead to the cleavage of the spiroketal, yielding compounds like 4-oxocyclohexanecarboxylic acid derivatives.[5]

This guide will provide systematic approaches to remove these impurities and isolate your desired product in high purity.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a baseline spot that I suspect is the hydrolyzed carboxylic acid. How can I remove it?

A1: The most effective way to remove the carboxylic acid byproduct is through a basic aqueous wash during your reaction workup. By washing your organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.[6] Be cautious with the pH, as strongly acidic conditions during subsequent steps could compromise the spiroketal.[5]

Q2: I'm having trouble separating my desired amide/ester product from the unreacted amine/alcohol starting material by column chromatography. What can I do?

A2: If the polarity of your product and the starting nucleophile are very similar, consider the following:

  • Acidic Wash (for amine nucleophiles): Before chromatography, perform a dilute acid wash (e.g., 1M HCl) of your organic layer. This will protonate the excess amine, forming a water-soluble ammonium salt that can be removed in the aqueous phase. Ensure you neutralize the organic layer with a subsequent basic wash to protect the spiroketal.

  • Optimize Chromatography Conditions: For amine-containing products that may interact strongly with silica gel, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system. This can improve peak shape and resolution.[7]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective alternative to chromatography for removing soluble impurities.[7][8]

Q3: My product seems to be degrading on the silica gel column, leading to low recovery. What is happening and how can I prevent it?

A3: The spiroketal moiety is sensitive to acidic conditions, and standard silica gel is slightly acidic.[5] This can cause on-column degradation. To mitigate this:

  • Use Neutralized Silica: You can neutralize your silica gel by preparing a slurry with a solvent containing a small amount of a base like triethylamine, then evaporating the solvent before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

  • Minimize Contact Time: Employ flash column chromatography to reduce the time your compound spends on the column.[4]

  • Recrystallization: As mentioned, if your product is crystalline, recrystallization is the preferred method to avoid degradation on silica.[7][8]

Q4: What are some good starting solvent systems for column chromatography and recrystallization of these compounds?

A4: The choice of solvent will be product-specific, but here are some general starting points:

Purification MethodRecommended Solvent Systems (in order of increasing polarity)
Column Chromatography Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone
Recrystallization Heptanes/Ethyl Acetate, Methanol/Water, Acetone/Water, Acetonitrile

For recrystallization, a good solvent system is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7][8]

Troubleshooting Guide

Issue 1: Low Yield of Purified Product
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material before beginning the workup.
Hydrolysis of Acyl Chloride Ensure your reaction is performed under anhydrous (dry) conditions to minimize the formation of the carboxylic acid byproduct.[3]
Product Loss During Workup Be mindful of the pH during aqueous washes. Avoid strongly acidic conditions that could hydrolyze the spiroketal.[5]
Degradation on Silica Gel Refer to FAQ Q3 for strategies to prevent on-column degradation.
Issue 2: Persistent Impurities in the Final Product
Impurity Identification Removal Strategy
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid Acidic compound, baseline on TLC.Basic aqueous wash (e.g., sat. NaHCO₃).
Excess Amine/Alcohol More polar than the product on TLC.Acidic wash for amines; water wash for small, polar alcohols.
Ketal Hydrolysis Products Can be more polar due to the presence of a ketone and/or carboxylic acid.Careful pH control during workup and chromatography.

Experimental Protocols

Protocol 1: General Workup and Purification of an Amide Derivative
  • Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess amine, if applicable).

      • Saturated NaHCO₃ solution (to remove the carboxylic acid byproduct and neutralize any remaining acid).

      • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

    • Recrystallization: If the product is a solid, dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly to induce crystallization.[7][8]

Protocol 2: TLC Analysis
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A 7:3 or 1:1 mixture is a good starting point.

  • Visualization:

    • UV light (254 nm) for aromatic compounds.

    • Potassium permanganate (KMnO₄) stain for most organic compounds.

    • Ninhydrin stain for primary or secondary amines.

Visualization of the Purification Workflow

The following diagram outlines a general decision-making process for the purification of products derived from this compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) start->workup concentrate Dry and Concentrate workup->concentrate assess_purity Assess Purity (TLC, LC-MS, NMR) concentrate->assess_purity is_solid Is the product a solid? assess_purity->is_solid If impure final_product Pure Product assess_purity->final_product If pure recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No recrystallize->assess_purity chromatography->assess_purity

Caption: A decision tree for the purification workflow.

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

Sources

stability and hydrolysis of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional reagent. Our goal is to explain the causality behind experimental choices, ensuring both procedural success and a deeper understanding of the molecule's behavior.

Core Chemical Principles: A Tale of Two Functional Groups

This compound, CAS Number 100860-80-8, is a valuable synthetic intermediate.[1] Its utility stems from its dual functionality: a highly reactive acyl chloride and a stable ketal protecting group. Understanding the interplay between these two groups is critical for troubleshooting experimental challenges.

G cluster_molecule This compound mol acyl_chloride Acyl Chloride: Highly reactive, susceptible to nucleophiles (e.g., water). ketal_group Ketal Protecting Group: Stable to base and nucleophiles, labile under acidic conditions.

Fig 1. Key functional groups of the target molecule.
  • The Acyl Chloride Moiety: The carbonyl chloride group (-COCl) is one of the most reactive carboxylic acid derivatives.[2] The carbonyl carbon is highly electrophilic due to the inductive electron withdrawal by both the oxygen and chlorine atoms.[3][4] This, combined with the fact that the chloride ion (Cl⁻) is an excellent leaving group, makes the molecule exceptionally susceptible to nucleophilic acyl substitution.[5][6]

  • The Ketal Protecting Group: The spirocyclic 1,4-dioxane ring is a ketal, which serves to protect a ketone (cyclohexanone in this case). Ketal groups are valued for their stability in neutral to strongly basic environments and their resistance to nucleophiles and reducing agents.[7][8][9] However, their key vulnerability is hydrolysis under acidic conditions, which regenerates the ketone.[7][10] This dual nature is central to many of the challenges encountered during its use.

Troubleshooting Guide & Procedural Insights

This section addresses specific issues encountered during storage, handling, and reaction execution in a question-and-answer format.

Question 1: I stored my this compound for a few weeks and now my reaction yield is poor. What happened?

Answer: The most likely cause is gradual hydrolysis from atmospheric moisture. Acyl chlorides react readily, often violently, with water.[11][12][13] This includes trace moisture in the air that can enter an improperly sealed container.

Causality:

  • Hydrolysis Reaction: The acyl chloride reacts with water (H₂O) to form the corresponding carboxylic acid (1,4-Dioxaspiro[4.5]decane-8-carboxylic acid) and hydrogen chloride (HCl) gas.[14][15] This byproduct is unreactive in most subsequent acylation steps, effectively lowering the concentration of your active reagent.

  • Autocatalytic Decomposition: The generated HCl can catalyze the hydrolysis of the acid-sensitive ketal protecting group, leading to further degradation.

Troubleshooting Protocol:

  • Verify Reagent Quality: Before use, carefully inspect the reagent. It should be a clear liquid. Cloudiness, fuming upon opening the cap (release of HCl gas), or crystallization (the carboxylic acid is a solid) are signs of decomposition.

  • Proper Storage: Always store the reagent in a cool, dry, well-ventilated area, preferably in a desiccator.[11][16] The container must be tightly sealed. For long-term storage, flushing the headspace with an inert gas like nitrogen or argon is highly recommended.[16][17]

  • Use Fresh Reagent: For critical applications, using a freshly opened bottle or a recently purified batch is the best practice.

G start Reagent Received storage Store Tightly Sealed Under Inert Gas (N2/Ar) In a Desiccator start->storage check Inspect Before Use: - Clear Liquid? - No Fumes? storage->check use Proceed to Reaction check->use Yes discard Discard or Purify (Signs of Decomposition) check->discard No

Fig 2. Workflow for proper reagent storage and handling.
Question 2: My acylation reaction is sluggish and incomplete, and a new spot appeared on my TLC plate. What is the likely side reaction?

Answer: This strongly suggests hydrolysis of the acyl chloride during your experiment. The new, more polar spot on the TLC plate is almost certainly the carboxylic acid byproduct.

Causality: Acyl chlorides are extremely sensitive to water.[12][13] Even trace amounts of water in your solvent, glassware, or reagents (like an amine that has not been properly dried) can lead to rapid hydrolysis. The reaction with water is often faster than the reaction with the intended nucleophile, especially if the nucleophile is sterically hindered or electronically poor.

Preventative Experimental Protocol:

  • Glassware Preparation: All glassware must be rigorously dried before use. Oven-drying (120 °C overnight) or flame-drying under vacuum are standard procedures. Allow glassware to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Purity: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction vessel.[11]

  • Reagent Purity: Ensure all other reagents, especially nucleophiles like amines or alcohols, are dry. Liquid amines can be dried over KOH or CaH₂ and distilled.

Question 3: My NMR analysis shows unexpected peaks corresponding to cyclohexanone. Why is the ketal group breaking down?

Answer: The ketal protecting group is being cleaved, which only happens under acidic conditions.[7][18] The source of the acid is almost certainly the HCl generated from the hydrolysis of the acyl chloride.

Causality and Mechanism: This is a two-part problem. First, moisture hydrolyzes the acyl chloride to produce HCl. Second, this in situ generated HCl acts as a catalyst to hydrolyze the acid-labile ketal, regenerating the cyclohexanone carbonyl group. This can lead to complex product mixtures, as the newly formed ketone may undergo side reactions.

hydrolysis_pathway start This compound acid Carboxylic Acid (Inactive Product) start->acid Hydrolysis Pathway 1 hcl HCl Gas (Acid Catalyst) start->hcl ketal_cleavage Acid-Catalyzed Ketal Hydrolysis start->ketal_cleavage Hydrolysis Pathway 2 (Self-Catalyzed) h2o H₂O (Moisture) h2o->acid h2o->hcl hcl->ketal_cleavage ketone Cyclohexanone Byproduct ketal_cleavage->ketone

Fig 3. Dual hydrolysis pathways leading to reagent inactivation and byproduct formation.

Solution:

  • Strict Anhydrous Conditions: The ultimate solution is to prevent the initial hydrolysis event by following the rigorous anhydrous techniques described in the previous answer.

  • Use of a Non-Nucleophilic Base: When reacting the acyl chloride with a nucleophile that forms HCl (e.g., an alcohol), include a non-nucleophilic base like pyridine or triethylamine.[11] This base acts as an acid scavenger, immediately neutralizing any generated HCl and preventing it from catalyzing ketal cleavage. Use a slight excess (1.1-1.5 equivalents) of the scavenger base.

Question 4: How can I reliably monitor the purity of my acyl chloride or the progress of my reaction?

Answer: Direct analysis of acyl chlorides can be challenging due to their reactivity.[19] A combination of techniques is often necessary.

  • Thin-Layer Chromatography (TLC): TLC can be used, but with caution. The silica on the TLC plate can be slightly acidic and contains adsorbed water, which may cause some hydrolysis of the acyl chloride on the plate, leading to streaking.[19] However, it is very effective for visualizing the disappearance of the starting nucleophile and the appearance of the less polar product. The hydrolyzed carboxylic acid byproduct will appear as a distinct, more polar spot that often streaks.

  • Infrared (IR) Spectroscopy: This is a good method to check for the presence of the starting material. The C=O stretch of an acyl chloride appears at a characteristic high frequency (approx. 1785-1815 cm⁻¹). The corresponding carboxylic acid has a broader C=O stretch at a lower frequency (approx. 1700-1725 cm⁻¹) and a very broad O-H stretch (approx. 2500-3300 cm⁻¹).

  • Derivatization for HPLC/GC Analysis: For quantitative analysis, the most reliable method is to derivatize the reactive acyl chloride into a stable compound. A common method is to quench a small aliquot of the reaction mixture in anhydrous methanol.[20] This rapidly converts the acyl chloride to its corresponding methyl ester, which is stable and easily analyzed by HPLC or GC. The unreacted carboxylic acid will remain, allowing you to quantify both species.[20]

Frequently Asked Questions (FAQs)

Q: What are the primary signs of reagent decomposition? A: A cloudy or yellowish appearance, crystallization of the carboxylic acid byproduct, and the evolution of steamy, acrid fumes (HCl gas) when the container is opened.[13]

Q: Can I use protic solvents like methanol or ethanol in my reaction? A: No. Protic solvents like alcohols will react rapidly with the acyl chloride to form an ester, consuming your reagent.[15][21] All reactions must be performed in anhydrous, aprotic solvents (e.g., THF, DCM, Diethyl Ether, Toluene).

Q: Is the compound compatible with strong bases like NaOH or KOH? A: No. Strong bases will react violently. Hydroxide is a strong nucleophile that will rapidly hydrolyze the acyl chloride.[12][14] If a base is needed to scavenge HCl, use a non-nucleophilic organic base like triethylamine or pyridine.[11]

Q: How should I safely quench a reaction containing residual this compound? A: Quench the reaction by slowly adding it to a separate flask containing a stirred, cold solution of a nucleophile like methanol or isopropanol to safely consume the excess acyl chloride. Alternatively, a cold, dilute solution of sodium bicarbonate can be used, but this should be done cautiously behind a blast shield due to gas evolution (CO₂) and the initial vigorous reaction. Do not add water directly to the concentrated reaction mixture.[12]

Summary Data Table

ParameterRecommendationRationale & References
Storage Store under inert gas (N₂/Ar) in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a desiccator.Prevents hydrolysis from atmospheric moisture.[11][16][17]
Handling Handle only in a certified chemical fume hood under anhydrous conditions. Use dry glassware and syringes.Highly reactive with water, releasing corrosive HCl gas.[11][12][16]
Incompatible Materials Water, alcohols, amines, strong bases (e.g., NaOH), oxidizing agents, metals.Reacts violently or exothermically with these materials.[12][16][17]
Suitable Solvents Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Toluene.Aprotic and unreactive towards the acyl chloride.
Acid Scavengers Pyridine, Triethylamine (NEt₃), or other non-nucleophilic bases.Neutralizes HCl byproduct, protecting the acid-sensitive ketal group.[11]

References

  • Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. (2025). JoVE. Retrieved from [Link]

  • Acetals as Protecting Groups. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • An introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved from [Link]

  • Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. Retrieved from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. (2006). Google Patents.
  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2008). ResearchGate. Retrieved from [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams. Retrieved from [Link]

  • Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. (n.d.). PrepChem.com. Retrieved from [Link]

  • 1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved from [Link]

  • Test for Acyl Chlorides. (2026). Save My Exams. Retrieved from [Link]

  • Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Reactivity of carbonyl compounds with nucleophiles. (2018). YouTube. Retrieved from [Link]

  • This compound. (n.d.). ChemUniverse. Retrieved from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]

  • 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012). ResearchGate. Retrieved from [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane. (n.d.). Cheméo. Retrieved from [Link]

  • Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 1,4-Dioxaspiro(4.5)decan-8-ol. (n.d.). PubChem. Retrieved from [Link]

  • Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

common side reactions with aliphatic acyl chlorides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for aliphatic acyl chlorides. As highly reactive electrophiles, aliphatic acyl chlorides are powerful reagents in organic synthesis, enabling the formation of esters, amides, and ketones.[1][2][3] However, their high reactivity is a double-edged sword, often leading to a variety of side reactions that can complicate product purification and reduce yields.[4][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles.

Critical Safety Information: Handle with Extreme Caution

Before initiating any experiment, it is imperative to recognize that aliphatic acyl chlorides are hazardous materials. They are volatile, corrosive, flammable, and react violently with water.[6][7][8] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[9][10]

HazardPrecautionary Measures
High Reactivity with Water Reacts violently with water, including atmospheric moisture, to produce corrosive HCl gas.[5][8] Store under inert gas (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[6][9]
Corrosive Causes severe skin burns and eye damage.[7][10]
Flammable Vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.[6][7]
Lachrymator Low molecular weight acyl chlorides are tear-inducing agents.[1]
Toxicity Inhalation can cause respiratory irritation and may lead to a build-up of fluid in the lungs (pulmonary edema).[8]

Troubleshooting Guide: Common Side Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is producing steamy white fumes, and my final product is contaminated with a carboxylic acid. What's happening and how can I fix it?

Answer: You are observing the classic side reaction of hydrolysis . Aliphatic acyl chlorides react vigorously with water, including ambient moisture, to hydrolyze back to the parent carboxylic acid, releasing hydrogen chloride (HCl) gas, which appears as steamy white fumes.[3][11][12][13]

The Chemistry Behind the Problem

The mechanism is a nucleophilic addition-elimination. The lone pair on the oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon of the acyl chloride.[11][14][15] This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion and, after deprotonation, forming the carboxylic acid and HCl.[16][17][18]

Workflow: Diagnosing and Preventing Hydrolysis

G cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Problem Carboxylic acid byproduct detected (e.g., by NMR, LC-MS) OR Visible HCl fumes during reaction Cause1 Atmospheric Moisture Problem->Cause1 Source? Cause2 Wet Glassware Problem->Cause2 Source? Cause3 Wet Solvents/Reagents Problem->Cause3 Source? Action1 Work under inert atmosphere (N2 or Ar balloon/manifold) Cause1->Action1 Action2 Oven-dry or flame-dry all glassware before use Cause2->Action2 Action3 Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over sieves) Cause3->Action3

Caption: Troubleshooting workflow for hydrolysis of acyl chlorides.

Step-by-Step Mitigation Protocol:
  • Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas like nitrogen or argon. Use a bubbler or a balloon to maintain this atmosphere throughout the experiment.

  • Solvent and Reagent Purity: Use anhydrous solvents. If you are not using a solvent from a sealed bottle or a purification system, consider drying it using appropriate drying agents (e.g., molecular sieves). Ensure all other reagents are also anhydrous.

  • Controlled Addition: Add the acyl chloride slowly (dropwise) to the reaction mixture, preferably using a syringe through a septum, to control the exotherm and minimize exposure to any trace moisture.[19]

Question 2: I am reacting my aliphatic acyl chloride with an amine to form an amide, but I'm also getting a significant amount of an ester byproduct. My amine is dissolved in an alcohol-based solvent. What is the issue?

Answer: The issue is a competitive reaction with your alcohol solvent, a side reaction known as alcoholysis . Alcohols are effective nucleophiles that can react with acyl chlorides to form esters, often in competition with your desired amine reaction.[12][13][20]

The Chemistry Behind the Problem

Both amines and alcohols are nucleophiles. While primary and secondary amines are generally more nucleophilic than alcohols, if the alcohol is present in a large excess (as a solvent), the law of mass action can drive the formation of the ester byproduct.[4] The reaction proceeds via the same nucleophilic addition-elimination mechanism as with water or amines.[15]

ReactionNucleophileProduct
Desired Reaction Amine (R'-NH₂)Amide (R-CONH-R')
Side Reaction Alcohol (R''-OH)Ester (R-COO-R'')
Diagram: Competing Nucleophilic Reactions

G cluster_0 Desired Pathway cluster_1 Side Reaction AcylChloride Aliphatic Acyl Chloride (R-COCl) Amine Amine Nucleophile (R'-NH₂) AcylChloride->Amine reacts with Alcohol Alcohol Solvent (R''-OH) AcylChloride->Alcohol reacts with Amide Desired Product: Amide Amine->Amide Ester Side Product: Ester Alcohol->Ester

Caption: Competition between amine and alcohol nucleophiles.

Troubleshooting and Protocol Adjustment:
  • Solvent Choice: The most critical change is to switch to an aprotic, non-nucleophilic solvent. Common choices include:

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Acetonitrile (ACN)

    • Toluene

  • Base Addition: The reaction of an acyl chloride with an amine produces one equivalent of HCl.[12][21] This will protonate your starting amine, rendering it non-nucleophilic. To prevent this, you must use two equivalents of the amine (one to react, one to act as a base) or, more efficiently, add one equivalent of your amine and one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.[2][20]

Question 3: My reaction of an acyl chloride with a primary amine is yielding a secondary amide, but my product is difficult to purify and seems to contain an imide (diacylated) byproduct. What's going on?

Answer: You are likely encountering over-acylation (or diacylation) of your primary amine. After the initial formation of the secondary amide, the nitrogen atom can be deprotonated, and the resulting anion can act as a nucleophile to react with a second molecule of the acyl chloride, forming an imide.

The Chemistry Behind the Problem

The N-H proton of a secondary amide is weakly acidic. In the presence of a strong base or even an excess of a tertiary amine base under certain conditions, it can be deprotonated. The resulting amide anion is a potent nucleophile that can attack another molecule of the highly reactive acyl chloride.

Diagram: Amide vs. Imide Formation

G AcylCl Acyl Chloride Amide Secondary Amide (Desired Product) AcylCl->Amide Amine Primary Amine Amine->Amide + Imide Imide Byproduct (Over-acylation) Amide->Imide + Acyl Chloride (in presence of base) Base Base (e.g., Et₃N) Base->Amide deprotonates

Caption: Pathway to desired amide and over-acylated imide.

Experimental Solutions:
  • Control Stoichiometry: Ensure you are not using a large excess of the acyl chloride. A stoichiometry of 1.0 to 1.1 equivalents of the acyl chloride relative to the amine is often sufficient.

  • Reverse Addition: Instead of adding the amine to the acyl chloride, try a "reverse addition." Add the acyl chloride solution slowly and dropwise to a solution of the amine and the base. This ensures that the acyl chloride is never present in high concentration, minimizing the chance of a second reaction.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This reduces the rate of the second acylation reaction more significantly than the first, improving selectivity.

  • Choice of Base: Use a hindered or mild base that is sufficient to scavenge HCl but less likely to deprotonate the amide product. Pyridine is often a good choice.

Question 4: I'm performing a Friedel-Crafts acylation on an aromatic ring using an aliphatic acyl chloride and AlCl₃. My yields are low, and I'm getting a complex mixture of products. What are the potential pitfalls?

Answer: Friedel-Crafts acylation with aliphatic acyl chlorides can be prone to several side reactions, especially with activated aromatic rings.[22][23] The issues can range from catalyst deactivation to rearrangements and polysubstitution.

The Chemistry Behind the Problem
  • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst (e.g., AlCl₃). This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively deactivating the catalyst.[23][24]

  • Acylium Ion Rearrangement: While less common than with carbocations in alkylations, the acylium ion (R-C≡O⁺) can sometimes undergo rearrangement, though this is more prevalent with longer chains or branched aliphatic acyl chlorides.

  • Polysubstitution: The acyl group is deactivating to the aromatic ring, which generally prevents further acylation.[23][25] However, if the starting aromatic ring is highly activated (e.g., anisole, phenol), polysubstitution can still occur under harsh conditions.[26]

Troubleshooting Protocol:
  • Verify Catalyst Loading: Ensure you are using at least 1.0 equivalent of AlCl₃ for every equivalent of acyl chloride.

  • Order of Addition: The standard procedure is to form the acylium ion first by adding the acyl chloride to a suspension of AlCl₃ in an appropriate solvent (e.g., DCM, CS₂) before slowly adding the aromatic substrate at low temperature.

  • Reaction Conditions: Keep the temperature low (typically 0 °C) during the addition to improve selectivity and control the reaction rate.

  • Alternative Catalysts: If rearrangements are an issue, consider using a milder Lewis acid catalyst, such as ZnCl₂ or FeBr₃, which may offer better selectivity.[22][27]

Frequently Asked Questions (FAQs)

Q1: Why exactly are aliphatic acyl chlorides so much more reactive than, for example, alkyl chlorides or carboxylic acids?

Aliphatic acyl chlorides are highly reactive due to the powerful electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[19] These two electronegative atoms create a significant partial positive charge (δ+) on the carbonyl carbon, making it extremely susceptible to attack by nucleophiles.[14][28] Furthermore, the chloride ion is an excellent leaving group, which facilitates the second (elimination) step of the nucleophilic addition-elimination mechanism.[4]

Q2: What is the purpose of adding a base like pyridine or triethylamine to my reaction?

When an acyl chloride reacts with a nucleophile containing an N-H or O-H bond (like an amine or alcohol), one equivalent of hydrochloric acid (HCl) is produced as a byproduct.[20][29] This strong acid can protonate your nucleophile (especially amines), forming an unreactive ammonium salt and halting the reaction.[21][30] A non-nucleophilic base, often called an "acid scavenger," is added to neutralize the HCl as it forms, allowing the reaction to proceed to completion.[2][20]

Q3: Can tertiary amines like triethylamine cause side reactions themselves?

Yes. While useful as acid scavengers, tertiary amines can sometimes be problematic. They can be dealkylated by highly reactive acyl halides, leading to the formation of undesired amide byproducts.[31] Furthermore, they can promote the formation of ketenes from acyl chlorides that have an α-proton, which can lead to a host of other side products. For sensitive substrates, a more hindered base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (like K₂CO₃ in a biphasic system) might be a better choice.

Q4: Is it possible to store aliphatic acyl chlorides in a solution for later use?

This is strongly discouraged. Due to their extreme reactivity with atmospheric moisture, storing them in solution is risky.[6][9] Any ingress of moisture into the solvent will degrade the acyl chloride into the corresponding carboxylic acid. It is best practice to use aliphatic acyl chlorides fresh from a sealed bottle or to distill them immediately before use for high-purity applications.[19]

References

  • Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Doc Brown's Chemistry.
  • The Organic Chemistry Tutor. (2025, March 16).
  • Chemguide.
  • Doc Brown's Chemistry.
  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides.
  • Chemguide.
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Save My Exams. (2025, January 4).
  • BenchChem. (2025).
  • Sigma-Aldrich. (2025, September 13).
  • Byju's. Reactions of Acyl halide.
  • Prof. Mike Evans. (2019, July 29). Overview of Acylation Reactions and Acyl Chlorides. YouTube.
  • Wikipedia. Acyl chloride.
  • J&K Scientific LLC. (2025, January 17).
  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Mr Murray-Green Chemistry Tutorials. (2021, March 26).
  • Organic Chemistry Portal.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • Chemguide. an introduction to acyl chlorides (acid chlorides).
  • ChemistryStudent. Acyl Chlorides (A-Level).
  • The Organic Synthesis Archive. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube.
  • Sigma-Aldrich.
  • Chemistry LibreTexts. (2019, June 5). Reactions of Acid Chlorides.
  • Wikipedia. Friedel–Crafts reaction.
  • Carl ROTH.
  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE.
  • Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
  • Chemos GmbH&Co.KG. (2019, January 15).
  • Chemguide.
  • Tuttee Academy. (2021, June 27).
  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetyl Chloride.

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handling and storage conditions for acyl chlorides.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Acyl Chlorides

A Guide for Researchers on Safe Handling, Storage, and Troubleshooting

Welcome to the Technical Support Center for Acyl Chlorides. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, field-proven insights, and troubleshooting advice for working with these highly reactive but synthetically valuable compounds. As a Senior Application Scientist, my goal is to explain not just the "how" but the critical "why" behind each recommendation, ensuring your experiments are both successful and safe.

Frequently Asked Questions (FAQs): The Essentials

This section addresses the fundamental principles of acyl chloride chemistry and reactivity.

Q1: What are acyl chlorides and why are they so reactive?

Acyl chlorides (or acid chlorides) are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom (-Cl).[1][2] Their general formula is R-COCl.

Their high reactivity stems from two primary electronic factors:

  • High Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, leaving the carbon with a significant partial positive charge (δ+).[3][4] This makes it an exceptionally attractive target for nucleophiles.

  • Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl).[5] During a nucleophilic acyl substitution reaction, the departure of the stable chloride ion is energetically favorable, driving the reaction forward.

This combination makes acyl chlorides the most reactive among common carboxylic acid derivatives, surpassing anhydrides, esters, and amides.[5]

Q2: My acyl chloride is fuming in the air. Is this normal and what is happening?

Yes, this is a common observation, especially for low molecular weight acyl chlorides like acetyl chloride. The fuming is a direct result of the compound's extreme reactivity with water vapor present in the atmosphere.[2] The acyl chloride undergoes rapid hydrolysis, producing the corresponding carboxylic acid and fumes of hydrogen chloride (HCl) gas.[1][2][6]

RCOCl + H₂O (vapor) → RCOOH + HCl (gas)

This reaction is why it is imperative to handle acyl chlorides under anhydrous (dry) conditions.[4]

Diagram 1: Mechanism of Acyl Chloride Hydrolysis

Caption: Nucleophilic addition-elimination mechanism of hydrolysis.

FAQs: Safe Storage & Handling

Proper storage and handling are non-negotiable for safety and experimental integrity.

Q3: What are the absolute essential storage conditions for acyl chlorides?

To prevent degradation and ensure safety, all acyl chlorides must be stored with the following conditions in mind.

ParameterRecommendationRationale
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[7][8]Prevents reaction with atmospheric moisture (hydrolysis), which is the primary degradation pathway.
Temperature Store in a cool, dry place.[7][9] Recommended: 15–25 °C.[10]Avoids excessive vapor pressure buildup and potential decomposition. Protect from direct sunlight.[7]
Container Use the original, tightly sealed container.[7][9] If opened, reseal carefully and consider using paraffin film.Prevents moisture ingress and leakage of corrosive vapors. Containers should be kept upright.[7][9]
Location A dedicated, well-ventilated cabinet for corrosives and flammables.[7]Segregates them from incompatible materials and contains any potential leaks or fumes.

Q4: What materials are incompatible with acyl chlorides?

Cross-contamination with incompatible materials can lead to violent reactions. Store acyl chlorides separately from the substances listed below.

Incompatible Material ClassSpecific ExamplesConsequence of Contact
Water / Moisture H₂O, moist air, steamViolent reaction, hydrolysis to form corrosive HCl gas.[1][7]
Alcohols Methanol, Ethanol, IsopropanolVigorous, exothermic reaction to form esters and HCl gas.[1]
Amines Ammonia, Triethylamine, PyridineVigorous, exothermic reaction to form amides and HCl (which may form an ammonium salt with excess amine).[1]
Strong Bases Sodium Hydroxide, Potassium HydroxideViolent hydrolysis and neutralization reaction.
Oxidizing Agents Peroxides, Nitrates, ChromatesCan lead to vigorous or explosive reactions.[7]

Q5: What is the minimum required Personal Protective Equipment (PPE) for handling acyl chlorides?

Due to their corrosive and often flammable nature, a stringent PPE protocol is mandatory.

  • Eye Protection: Wear NIOSH-approved safety goggles and a full-face shield.[7] Standard safety glasses are insufficient.

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber is often recommended. Always check the glove manufacturer's compatibility chart for the specific acyl chloride you are using.[7]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is essential.[7]

  • Clothing: Wear long pants and closed-toe shoes made of a non-porous material.[7]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood.[7][11]

Troubleshooting Guide: Common Experimental Issues

Q6: I am performing an acylation with an amine, but my yield is very low. What went wrong?

This is a frequent issue. The most likely cause is the premature destruction of your acyl chloride.

  • The Culprit: Unwanted Hydrolysis. The number one reason for low yields is the reaction of the acyl chloride with trace amounts of water, forming the much less reactive carboxylic acid.[12] This water can come from:

    • Solvents: Ensure you are using anhydrous grade solvents.

    • Reagents: Your amine may contain dissolved water. Consider drying it over a suitable agent if possible.

    • Glassware: Glassware must be rigorously dried before use, either in an oven or by flame-drying under vacuum.[13]

    • Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture from the air.[7]

  • Other Possibilities:

    • Steric Hindrance: If either your acyl chloride or your amine has bulky groups near the reactive center, the reaction may be slow.[12] In this case, you may need to increase the reaction time or gently heat the mixture.

    • Stoichiometry: During the reaction, one equivalent of HCl is produced. This will protonate one equivalent of your amine, rendering it non-nucleophilic. Therefore, you must use at least two equivalents of the amine or one equivalent of the amine plus one equivalent of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl.[13]

Q7: I made my acyl chloride in situ from a carboxylic acid using oxalyl chloride, but the subsequent reaction is sluggish. How can I check if the acyl chloride even formed?

Verifying the formation of the intermediate is a smart troubleshooting step.

  • The Quench-and-Test Method: A common technique is to take a small aliquot of your reaction mixture (where you believe the acyl chloride has formed) and quench it with anhydrous methanol (MeOH).[14] Then, concentrate this small sample and analyze it by ¹H NMR. The formation of the methyl ester, which has a characteristic singlet for the -OCH₃ group (typically around 3.5-4.0 ppm), is a strong indicator that your acyl chloride was successfully generated.[14]

  • Reagent Quality: Ensure your oxalyl chloride or thionyl chloride is fresh.[15] These reagents can decompose over time, especially if exposed to moisture. A new bottle can often solve the problem.

Diagram 2: Troubleshooting Workflow for a Suspect Acyl Chloride

Troubleshooting Workflow for Suspect Acyl Chloride Start Acyl Chloride reagent is suspect (e.g., old, discolored, fuming excessively) Check_Appearance Q: Is the liquid clear and colorless/pale yellow? Start->Check_Appearance Dark_Color A: No, it is dark brown/black. Check_Appearance->Dark_Color No Clear_Color A: Yes, it appears normal. Check_Appearance->Clear_Color Yes Purify Consider purification by distillation (ADVANCED USERS ONLY) under high vacuum. Dark_Color->Purify Test_Reactivity Perform a small-scale reactivity test. Add one drop to anhydrous ethanol. Clear_Color->Test_Reactivity Dispose Degradation is likely. Dispose of reagent following proper quenching protocol. Purify->Dispose If distillation is not feasible Test_Result Q: Vigorous reaction (fizzing, HCl fumes)? Test_Reactivity->Test_Result Reactive A: Yes. Reagent is likely active. Proceed with experiment, ensuring all other conditions are anhydrous. Test_Result->Reactive Yes Not_Reactive A: No, reaction is slow or absent. Test_Result->Not_Reactive No Not_Reactive->Dispose

Caption: A decision tree for assessing reagent quality.

Key Experimental Protocols

Protocol 1: Quenching and Neutralization of Excess Acyl Chloride

This protocol describes the safe conversion of a reactive acyl chloride into less hazardous byproducts before disposal.[11] This procedure must be performed in a chemical fume hood.[11]

Materials:

  • Excess acyl chloride solution.

  • A large beaker or flask (at least 5x the volume of the acyl chloride solution).

  • Stir bar and magnetic stir plate.

  • Ice bath.

  • A neutralizing solution (e.g., saturated sodium bicarbonate, NaHCO₃) or a quenching alcohol (e.g., isopropanol).[11][16]

  • Dropping funnel or pipette.

Procedure:

  • Prepare the Quench Station: Place the large beaker containing the neutralizing solution (or alcohol) and a stir bar into the ice bath on top of the stir plate. Begin vigorous stirring. The volume of the quenching solution should be in large excess.

  • Controlled Addition: Slowly and cautiously add the acyl chloride to the cold, stirring solution dropwise via the dropping funnel.[11]

    • Causality: The reaction is highly exothermic. Slow addition into a cold, stirred solution is critical to dissipate heat and control the rate of gas evolution (CO₂ if using bicarbonate, HCl if using alcohol), preventing a dangerous runaway reaction.[11][17]

  • Monitor the Reaction: Continue stirring the mixture in the ice bath for at least 30 minutes after the addition is complete to ensure the reaction has gone to completion.

  • Neutralize (if alcohol was used): If you quenched with an alcohol, the resulting solution will be highly acidic due to HCl formation. Slowly add a base like sodium bicarbonate until gas evolution ceases and the pH is neutral (check with pH paper).

  • Final pH Check: Before preparing for disposal, check that the final pH of the aqueous solution is between 6 and 8.[11]

  • Waste Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container. Do not pour it down the drain unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.[11]

References

  • Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]

  • Acyl chloride. Wikipedia. [Link]

  • Acylation Mechanism. (2025). Save My Exams. [Link]

  • An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2008). ResearchGate. [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Quenching Reactive Substances. (2006). Virginia Tech Chemistry Department. [Link]

  • Hydrolysis of acid/acyl chlorides with water. Doc Brown's Chemistry. [Link]

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

  • Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]

  • Trouble with chloride acids. Reddit r/OrganicChemistry. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • Has anyone ever had any trouble with generation of acyl chlorides? Reddit r/chemistry. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

  • Removing oxalyl chloride from acid chloride intermediate in ester formation. Reddit r/Chempros. [Link]

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Technical Support Center: Troubleshooting Low Conversion in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their acylation experiments. Here, we address specific problems in a practical question-and-answer format, providing in-depth explanations, diagnostic protocols, and visual workflows to get your synthesis back on track.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction (e.g., Friedel-Crafts, esterification, amidation) has a very low yield or is not proceeding at all. Where should I start my investigation?

A1: Low conversion in acylation reactions can often be traced back to a few fundamental parameters. A systematic initial check of your reagents and reaction setup is the most efficient way to identify the culprit.

Initial Checks:

  • Reagent Purity and Integrity:

    • Acylating Agent: Acyl halides and anhydrides are highly susceptible to hydrolysis. Ensure they are fresh or have been stored under anhydrous conditions. Impurities such as the corresponding carboxylic acid can inhibit the reaction.[1][2] For instance, acetoxyacetyl chloride containing acetyl chloride as an impurity will lead to undesired acetylated by-products.[2]

    • Substrate: Ensure the purity of your substrate. For Friedel-Crafts reactions, substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN) will be deactivated and may not react under standard conditions.[1][3] Similarly, amine or hydroxyl groups on the aromatic ring can complex with the Lewis acid catalyst, inhibiting the reaction.[4]

    • Solvent: The presence of moisture in the solvent can deactivate sensitive reagents and catalysts. Always use anhydrous solvents.[1][4][5]

  • Catalyst Activity (Especially for Friedel-Crafts):

    • Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic.[4] If the catalyst appears clumpy or smells strongly of HCl, it has likely been compromised by moisture.[4] Use a freshly opened bottle or one that has been stored properly in a desiccator.[4]

  • Reaction Setup:

    • Anhydrous Conditions: Ensure all glassware was rigorously dried (e.g., flame-dried or oven-dried) and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4][5]

Q2: I'm performing a Friedel-Crafts acylation and observing minimal product formation. I've checked my basic setup and reagents. What's the next logical step?

A2: Beyond the initial checks, Friedel-Crafts acylations have specific nuances that can significantly impact yield. The next step is to evaluate the stoichiometry of your catalyst and the reaction temperature.

  • Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid, not just catalytic quantities.[1][5][6] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][6] As a general rule, use at least one equivalent of the catalyst relative to the acylating agent.[6]

  • Reaction Temperature: Temperature is a critical parameter. Some reactions proceed well at 0°C or room temperature, while others require heating to overcome the activation energy.[1][5] Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[7] A good starting point is to begin the reaction at a low temperature (e.g., 0°C) and gradually warm it to room temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Troubleshooting Workflow for Friedel-Crafts Acylation:

G start Low Yield in Friedel-Crafts Acylation check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Assess Catalyst Activity & Stoichiometry check_reagents->check_catalyst Reagents OK success Improved Yield check_reagents->success Used Fresh/Dry Reagents check_temp Optimize Reaction Temperature check_catalyst->check_temp Catalyst OK check_catalyst->success Adjusted Stoichiometry check_substrate Evaluate Substrate Reactivity (EWGs?) check_temp->check_substrate Temp Optimized check_temp->success Yield Improves alternative_catalyst Consider Alternative Lewis Acids (e.g., Metal Triflates) check_substrate->alternative_catalyst Substrate Deactivated alternative_route Consider Alternative Synthetic Route check_substrate->alternative_route Strongly Deactivated alternative_catalyst->success alternative_route->success

Caption: Stepwise troubleshooting for low Friedel-Crafts acylation yields.

Q3: My esterification reaction is giving a low yield, and I suspect it's an equilibrium issue. How can I drive the reaction to completion?

A3: Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic equilibrium process.[8] The formation of water as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.[8][9] To achieve a high yield, you must shift the equilibrium towards the products.

Strategies to Shift Equilibrium in Esterification:

StrategyDescriptionExperimental Protocol
Use of Excess Reactant Employing a large excess of one of the reactants (usually the less expensive one, like the alcohol) will drive the reaction forward according to Le Châtelier's principle.[8][10]Use the alcohol as the solvent if practical, or use a 5-10 fold molar excess.
Water Removal Continuously removing water as it forms is a highly effective method to prevent the reverse reaction.[8][9][10]Azeotropic Distillation: For reactions in a suitable solvent (e.g., toluene), use a Dean-Stark apparatus to physically remove water from the reaction mixture.
Use of Dehydrating Agents While not always ideal, adding a dehydrating agent can consume the water produced.This is less common for esterification but can be effective. Ensure the agent doesn't interfere with the reaction.

Experimental Protocol: Esterification with Azeotropic Water Removal

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the carboxylic acid (1.0 eq.), the alcohol (1.1-1.5 eq.), an appropriate solvent that forms an azeotrope with water (e.g., toluene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[8]

  • Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.

  • Upon cooling in the trap, the water will separate and collect in the bottom of the graduated arm, while the solvent will overflow and return to the reaction flask.

  • Monitor the reaction by observing the amount of water collected and by TLC or GC analysis of the reaction mixture.

  • Once the theoretical amount of water has been collected and the starting material is consumed, cool the reaction to room temperature and proceed with the workup.

Q4: I am struggling with a low yield in an amide coupling reaction. What are the likely causes?

A4: Low yields in amide bond formation often stem from incomplete activation of the carboxylic acid, deactivation of the amine, or steric hindrance.[11]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species (e.g., an acyl chloride, an active ester) to react with the amine.[11] If the coupling reagent (e.g., HATU, EDC) is used in insufficient amounts or is of poor quality, activation will be incomplete.[11]

  • Amine Deactivation: The amine's nucleophilicity is crucial. An acid-base reaction between the carboxylic acid and the amine can form a non-nucleophilic ammonium salt.[11] This is why a non-nucleophilic base is often added to the reaction. In Schotten-Baumann conditions, an aqueous base is used to neutralize the HCl byproduct, preventing the protonation of the starting amine.[12][13][14]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[11] In such cases, more forceful conditions or less sterically demanding coupling reagents may be necessary.

Diagnostic Workflow for Amide Coupling:

G start Low Yield in Amide Coupling check_activation Confirm Carboxylic Acid Activation (e.g., via LC-MS) start->check_activation check_amine Assess Amine Nucleophilicity & Basicity check_activation->check_amine Activation OK change_reagent Switch Coupling Reagent or Activation Method check_activation->change_reagent Incomplete Activation check_sterics Evaluate Steric Hindrance check_amine->check_sterics Amine OK adjust_base Optimize Base and Stoichiometry check_amine->adjust_base Amine Protonated force_conditions Increase Temperature or Reaction Time check_sterics->force_conditions Sterically Hindered success Improved Yield check_sterics->success No Hindrance change_reagent->success adjust_base->success force_conditions->success

Caption: Diagnostic workflow for troubleshooting low amide coupling yields.

Q5: How can I monitor the progress of my acylation reaction to better understand the low conversion?

A5: Real-time or frequent monitoring of your reaction is crucial for effective troubleshooting. Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

  • TLC: A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • LC-MS: Provides more detailed information, allowing you to identify the masses of starting materials, products, and any potential byproducts or intermediates.[15] This is particularly useful for confirming the formation of an activated ester in amide coupling or identifying side products.[15]

Protocol: Reaction Monitoring by LC-MS

  • At timed intervals (e.g., 0, 1, 2, 4, and 24 hours), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture using a syringe.

  • Quench the aliquot immediately by diluting it in a suitable solvent (e.g., acetonitrile) in a vial. This prevents further reaction.

  • If necessary, filter the diluted sample to remove any solids.

  • Analyze the sample using an LC-MS system. A rapid gradient method is often sufficient for reaction monitoring.[15]

  • Compare the chromatograms and mass spectra over time to track the disappearance of starting material peaks and the appearance of the product peak.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Springer Nature Experiments. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimizing Acylation Reactions with 1-Naphthoyl Chloride.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.). Impact of reagent purity on Acetoxyacetyl chloride reaction outcomes.
  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wiley Online Library. (n.d.).
  • YouTube. (2017).
  • National Institutes of Health. (2025).
  • BenchChem. (2025).
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Chemistry Steps. (n.d.).
  • Esterification Lab Answers. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • National Institutes of Health. (2018).
  • MDPI. (2022).
  • YouTube. (2021). Acylation of Amines, Part 2: Other Electrophiles.
  • ResearchGate. (n.d.).
  • ACS Publications. (2022).
  • YouTube. (2017).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • J&K Scientific LLC. (2025).
  • Chemistry LibreTexts. (2023).
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Reddit. (2020).
  • Allen Career Institute. (n.d.).
  • Scribd. (n.d.). Schotten–Baumann Reaction Guide.
  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols.
  • DR-NTU, Nanyang Technological University. (2024). Green Chemistry.
  • Wikipedia. (n.d.).
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • PMC. (n.d.).
  • Reddit. (2021).
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • Acylation reaction: Significance and symbolism. (2025). Acylation reaction: Significance and symbolism.
  • Reddit. (2024).
  • PubMed Central. (2015).
  • Frontiers. (2021).
  • Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan.

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Friedel-Crafts Acylation Workup: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical workup phase of this cornerstone C-C bond-forming reaction. Here, we address common challenges and frequently asked questions, providing not just procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of Lewis acid, such as aluminum chloride (AlCl₃), typically required for a Friedel-Crafts acylation?

A stoichiometric amount of the Lewis acid is necessary because both the acylating agent (e.g., acyl chloride) and the resulting aryl ketone product form complexes with the catalyst.[1] This complexation with the product ketone is quite stable and effectively removes the Lewis acid from the catalytic cycle.[2][3] Consequently, a molar equivalent or even a slight excess of the catalyst is required to ensure there is enough active catalyst to drive the reaction to completion.[1][4] The formation of this product-catalyst complex also conveniently prevents polyacylation, as the acylated product is deactivated towards further electrophilic aromatic substitution.[1][5]

Q2: What is the purpose of quenching the reaction mixture with ice and/or dilute acid?

The quenching step serves two primary purposes. First, it hydrolyzes the reactive aluminum chloride complexes formed during the reaction.[6] This includes the complex between the Lewis acid and the ketone product, which must be broken to liberate the desired product.[4][7] Secondly, quenching with ice and acid helps to dissolve the aluminum salts (forming species like [Al(H₂O)₆]³⁺) into the aqueous layer, facilitating their separation from the organic product.[8] The use of ice helps to control the highly exothermic nature of the hydrolysis of excess aluminum chloride and acylating agent.[6]

Q3: Can I use an aromatic ring with a deactivating group for a Friedel-Crafts acylation?

Strongly deactivated aromatic rings, such as those containing nitro (-NO₂) or trifluoromethyl (-CF₃) groups, are generally not suitable substrates for Friedel-Crafts acylation.[2] These electron-withdrawing groups reduce the nucleophilicity of the aromatic ring to a point where it does not readily undergo electrophilic aromatic substitution under these conditions. The reaction typically fails if the aromatic compound is less reactive than a mono-halobenzene.

Q4: What are the main advantages of Friedel-Crafts acylation over alkylation?

Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart. Firstly, the acylium ion intermediate is resonance-stabilized and does not undergo the carbocation rearrangements that often plague Friedel-Crafts alkylations.[1][5] This allows for the synthesis of products with straight-chain alkyl groups after subsequent reduction of the ketone. Secondly, the acyl group introduced is electron-withdrawing, which deactivates the aromatic ring and prevents the poly-substitution reactions that are common in Friedel-Crafts alkylations.[9][10]

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of your Friedel-Crafts acylation reaction.

Issue 1: Low or No Product Yield

Possible Cause 1: Deactivated Catalyst

  • Explanation: The most common Lewis acid, aluminum chloride (AlCl₃), is extremely hygroscopic.[11] Exposure to atmospheric moisture will lead to its hydrolysis and deactivation.[8][12]

  • Solution: Always use a fresh, unopened container of the Lewis acid or one that has been properly stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong odor of HCl, it has likely been compromised by moisture.[11]

Possible Cause 2: Incompatible Functional Groups on the Aromatic Substrate

  • Explanation: Aromatic substrates containing Lewis basic functional groups, such as amines (-NH₂) or hydroxyl (-OH) groups, will react preferentially with the Lewis acid catalyst.[3][13] This deactivates the catalyst and prevents it from activating the acylating agent.[3]

  • Solution: Protect these functional groups before performing the Friedel-Crafts acylation. For example, an amino group can be acylated to form an amide, which is less basic and directs ortho-, para- with moderate activation.

Issue 2: Significant Product Loss During Workup

Problem: Formation of a Persistent Emulsion

  • Explanation: A common issue during the aqueous workup of Friedel-Crafts acylations is the formation of a stable emulsion between the organic and aqueous layers.[11] This makes the separation of the two layers difficult and can lead to significant product loss.[11][14]

  • Troubleshooting Steps:

    • Modified Quenching: Instead of quenching with just ice, try pouring the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated hydrochloric acid.[11]

    • Heating: Gently warming the mixture can sometimes help to break up the aluminum salts that may be contributing to the emulsion.[14]

    • Brine Wash: After the initial quench, washing the separated organic layer with a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[11]

Issue 3: Presence of Unexpected Byproducts

Problem: Observation of Multiple Products or Isomers

  • Explanation: While less common than in alkylations, the formation of multiple products can occur, especially with highly activated aromatic rings.[2] The regioselectivity (ortho- vs. para- substitution) can be influenced by steric hindrance from both the acylating agent and substituents on the aromatic ring.[2]

  • Solution:

    • Temperature Control: Ensure the reaction temperature is optimized. Higher temperatures can sometimes lead to less selective reactions.

    • Purification: Utilize column chromatography to separate the desired isomer from any byproducts. The choice of eluent will depend on the polarity of the products.[15]

Experimental Protocols

Standard Workup Procedure for a Friedel-Crafts Acylation

This protocol provides a general guideline. Specific quantities and conditions should be optimized for your particular reaction.

  • Reaction Quenching:

    • Prepare a beaker containing a mixture of crushed ice and a dilute solution of hydrochloric acid (e.g., 3 M HCl).[14]

    • Slowly and carefully pour the cooled reaction mixture into the ice/acid mixture with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.[6]

    • Continue stirring until all the ice has melted and the mixture is a uniform slurry.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.[6][15] The choice of solvent will depend on the solubility of your product.

    • Combine the organic layers.

  • Washing and Neutralization:

    • Wash the combined organic layers sequentially with:

      • A dilute solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution (CO₂).[6]

      • Water.

      • Saturated sodium chloride solution (brine) to help remove dissolved water and break any emulsions.[11]

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography to obtain the pure acylated product.

Visualizing the Workup Workflow

Friedel_Crafts_Workup cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product Reaction Reaction Mixture (Product-AlCl₃ Complex) Quench Quench (Ice/HCl) Reaction->Quench Hydrolysis of AlCl₃ complexes Extraction Solvent Extraction (e.g., DCM) Quench->Extraction Phase Separation Wash_Bicarb Wash (aq. NaHCO₃) Extraction->Wash_Bicarb Neutralization Wash_Brine Wash (Brine) Wash_Bicarb->Wash_Brine Remove Water Drying Dry (e.g., MgSO₄) Wash_Brine->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Purification Purification (Chromatography/ Recrystallization) Evaporation->Purification Product Pure Aryl Ketone Purification->Product

Caption: Standard workflow for the workup and purification of a Friedel-Crafts acylation product.

Data Summary

Workup Step Purpose Common Reagents Key Considerations
Quenching Hydrolyze AlCl₃ complexes, dissolve aluminum salts.Ice, dilute HCl, water.Highly exothermic; perform slowly with cooling.
Extraction Separate the organic product from the aqueous layer.Dichloromethane, ethyl acetate, diethyl ether.Product solubility, solvent density.
Washing Neutralize acid, remove water-soluble impurities.aq. NaHCO₃, aq. NaCl (brine).Potential for emulsion formation, gas evolution with bicarbonate.
Drying Remove residual water from the organic phase.Anhydrous MgSO₄, Na₂SO₄.Ensure complete removal before solvent evaporation.
Purification Isolate the pure product from byproducts and starting materials.Hexane, ethyl acetate (for chromatography); suitable recrystallization solvent.Choice of method depends on product properties and impurities.

References

  • Benchchem. (n.d.). Troubleshooting low conversion rates in Friedel-Crafts acylation.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
  • Various Authors. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
  • Kedrowski, B. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • Benchchem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • Various Authors. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Quora.
  • LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

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Technical Support Center: Minimizing Side Products in Amine Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amine Acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their amine acylation reactions and troubleshoot common side products. The following information is curated to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding side products in amine acylation.

Q1: What are the most common side products in amine acylation reactions?

A: The most frequently encountered side products include:

  • Diacylated Amine: This occurs when a primary amine is acylated twice.[1]

  • O-Acylated Product: In substrates containing hydroxyl groups (like amino alcohols), the acylating agent can react with the hydroxyl group in addition to, or instead of, the amine.[2][3]

  • Racemization: For chiral amines or carboxylic acids, the reaction conditions can sometimes lead to a loss of stereochemical purity.[4]

  • Byproducts from Coupling Reagents: Reagents like DCC can form insoluble ureas, which can complicate purification.[5]

  • Dehydration Products: Under certain conditions, primary amides can be dehydrated to nitriles.[1][6][7]

Q2: Why is my primary amine undergoing diacylation?

A: Diacylation typically occurs under forcing conditions, such as using a large excess of a highly reactive acylating agent (e.g., acyl chloride or anhydride) and/or elevated temperatures for extended periods.[1] While the initially formed amide is significantly less nucleophilic than the starting amine, harsh conditions can drive a second acylation.[8][9]

Q3: My substrate has both an amine and a hydroxyl group. How can I selectively acylate the amine?

A: Achieving N-acylation over O-acylation is a common challenge. Key strategies include:

  • pH Control: At a neutral to slightly basic pH, the amine is typically more nucleophilic than the hydroxyl group, favoring N-acylation.

  • Protecting Groups: Protecting the hydroxyl group as an ether or silyl ether is a robust strategy to prevent O-acylation.[10]

  • Solvent Choice: Aprotic solvents often favor N-acylation.

  • Reagent Choice: Less reactive acylating agents may offer better selectivity.

Conversely, to achieve selective O-acylation, the reaction can be carried out under acidic conditions. This protonates the more basic amine group, rendering it non-nucleophilic and allowing the hydroxyl group to be acylated.[2]

Q4: I'm observing significant amounts of N,N'-dicyclohexylurea (DCU) precipitate in my DCC-mediated coupling. How can I manage this?

A: DCU is an insoluble byproduct of DCC activation.[5] While its precipitation can help drive the reaction to completion, it can also make purification difficult.

  • Filtration: Most of the DCU can be removed by filtration.

  • Solvent Choice: Using a solvent in which DCU has some solubility, followed by precipitation with a non-polar solvent, can aid in its removal.

  • Alternative Coupling Reagents: Consider using water-soluble carbodiimides like EDC, where the urea byproduct is water-soluble and easily removed by aqueous workup.[5][11]

II. Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific problems encountered during amine acylation.

Guide 1: Issue - Low Yield of Desired Amide

Low yield can be attributed to several factors. This guide will help you systematically identify the root cause.

Troubleshooting Workflow: Low Amide Yield

G start Low Amide Yield Observed q1 Is the starting amine sufficiently nucleophilic? start->q1 a1_yes Yes q1->a1_yes a1_no No (e.g., aniline, sterically hindered amine) q1->a1_no q2 Is the acylating agent reactive enough? a1_yes->q2 sol1 Use a more reactive acylating agent (acyl chloride/anhydride) or a coupling agent (HATU, HBTU). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No (e.g., ester, carboxylic acid without activator) q2->a2_no q3 Are reaction conditions optimal? a2_yes->q3 sol2 Increase reactivity: Convert carboxylic acid to acyl chloride. Use a more potent activating agent. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No (e.g., low temp, wrong solvent, insufficient base) q3->a3_no q4 Are there competing side reactions? a3_yes->q4 sol3 Optimize conditions: Increase temperature, screen solvents, ensure stoichiometric base is present to neutralize acid byproduct. a3_no->sol3 a4_yes Yes (e.g., O-acylation, diacylation) q4->a4_yes a4_no No q4->a4_no sol4 Address side reactions: See specific troubleshooting guides. Consider protecting groups. a4_yes->sol4 end Yield Improved a4_no->end sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for low amide yield.

Parameter Potential Issue Recommended Action Scientific Rationale
Amine Reactivity The amine is weakly nucleophilic (e.g., aromatic amines) or sterically hindered.[12][13]Use a more reactive acylating agent (e.g., acyl chloride). Employ a coupling agent like HATU or HBTU. Increase reaction temperature.Aromatic amines are less basic and nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring.[12] Steric hindrance can impede the approach of the amine to the electrophilic carbonyl carbon.[13] More reactive electrophiles or higher energy input can overcome these barriers.
Acylating Agent The acylating agent (e.g., an ester or a carboxylic acid) is not electrophilic enough.Convert the carboxylic acid to an acyl chloride or anhydride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][14] Use a peptide coupling reagent (e.g., DCC, EDC, HATU) to activate the carboxylic acid.[4][15][16]Carboxylic acids are poor electrophiles and require activation to react with amines.[11] Acyl chlorides and anhydrides are much more reactive. Coupling reagents form highly reactive intermediates, such as O-acylisoureas or active esters, that are readily attacked by the amine.[11]
Reaction Conditions Suboptimal temperature, solvent, or stoichiometry.Screen different solvents (e.g., DCM, THF, DMF). Ensure at least one equivalent of a base (e.g., pyridine, triethylamine) is used with acyl halides or anhydrides to neutralize the acid byproduct.[17][18] Cautiously increase the temperature.The base is crucial to scavenge the HCl or carboxylic acid formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[17] Solvent polarity can influence reaction rates.
Workup/Purification The amide product is water-soluble and lost during aqueous workup.Extract the aqueous phase multiple times with an organic solvent. Saturate the aqueous layer with NaCl to decrease the solubility of the product.The polarity of amides can lead to significant solubility in water. The "salting out" effect reduces this solubility.
Guide 2: Issue - Formation of Diacylated Product

The presence of an imide (diacylated amine) as a byproduct indicates over-acylation.

Logical Flow: Minimizing Diacylation

G start Diacylation Detected q1 Is excess acylating agent used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Use stoichiometric amounts (1.0-1.1 eq.) of acylating agent. a1_yes->sol1 q2 Is the reaction temperature high? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Run the reaction at a lower temperature (e.g., 0 °C to RT). a2_yes->sol2 q3 Is a highly reactive acylating agent used? a2_no->q3 a3_yes Yes (e.g., Acyl Chloride) q3->a3_yes a3_no No q3->a3_no sol3 Use a less reactive agent (e.g., anhydride or activated ester). a3_yes->sol3 end Diacylation Minimized a3_no->end sol1->end sol2->end sol3->end

Caption: Decision tree for reducing diacylation.

Parameter Potential Issue Recommended Action Scientific Rationale
Stoichiometry A large excess of the acylating agent is being used.Use a stoichiometric amount or only a slight excess (1.0 to 1.1 equivalents) of the acylating agent. Consider adding the acylating agent slowly to the amine solution.A high concentration of the acylating agent increases the probability of a second acylation event with the less reactive amide product. Slow addition maintains a low concentration of the acylating agent.
Temperature The reaction is being run at an elevated temperature.Conduct the reaction at a lower temperature, for instance, by starting at 0 °C and allowing it to warm to room temperature.Higher temperatures provide the necessary activation energy to overcome the energy barrier for the acylation of the less nucleophilic amide.
Reactivity A highly reactive acylating agent (e.g., acyl chloride) is being used under forcing conditions.Switch to a less reactive acylating agent, such as an acid anhydride or an activated ester.[1]Less reactive agents are more selective for the more nucleophilic primary amine over the resulting amide.[1]

III. Experimental Protocols

Protocol 1: General Procedure for Amine Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a standard method for acylating primary and secondary amines.

Materials:

  • Primary or secondary amine

  • Acyl chloride

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath (0 °C).

  • In a separate container, dissolve the acyl chloride (1.05 eq.) in a small amount of DCM.

  • To the stirring amine solution, add the 1 M NaOH solution (2.0 eq.).

  • Add the acyl chloride solution dropwise to the biphasic mixture over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (if the starting amine is basic and needs to be removed), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography as needed.

Causality: The use of a biphasic system with an aqueous base (Schotten-Baumann conditions) is highly effective.[14] The base neutralizes the HCl byproduct as it forms, preventing the protonation of the starting amine.[14] The amine is generally more nucleophilic than the hydroxide ion, minimizing hydrolysis of the acyl chloride.[14]

Protocol 2: Selective O-Acylation of an Amino Alcohol under Acidic Conditions

This protocol is designed to favor acylation of a hydroxyl group in the presence of an amine.[2]

Materials:

  • Amino alcohol

  • Acyl chloride or anhydride (1.1 eq.)

  • Trifluoroacetic acid (TFA) or another strong acid as the solvent.

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the unprotected amino alcohol (1.0 eq.) in TFA at 0 °C. The solution should be stirred until all the solid has dissolved.

  • Add the acyl chloride or anhydride (1.1 eq.) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, precipitate the O-acylated product as its salt by adding cold diethyl ether to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • The product can be used as the salt, or the free base can be liberated by treatment with a suitable base (e.g., aqueous NaHCO₃ or Et₃N).[2]

Causality: In a strongly acidic medium like TFA, the amine group is protonated to form an ammonium salt.[2] This protonated amine is no longer nucleophilic, effectively "protecting" it from acylation. The less basic hydroxyl group remains available to react with the acylating agent.[2]

IV. References

  • Wikipedia. Protecting group. [Link]

  • Mastering Chemistry Help. acylation of amines. [Link]

  • NCERT. lech204.pdf. [Link]

  • G. A. G. C. D. O. F. N. F. S. L. A. B. D. N. Dario Neri. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]

  • Chem-Station Int. Ed. Acyl Protective Groups. [Link]

  • Organic Chemistry. Acetyl Protection - Common Conditions. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]

  • J. T. H. G. T. A. J. L. Tore Hansen. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. [Link]

  • BYJU'S. Chemical Properties Of Amines Acylation Basicity. [Link]

  • ResearchGate. Optimization of the reaction conditions of amide synthesis. [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]

  • ResearchGate. Optimized reaction conditions for the amide formation step. [Link]

  • Chemistry LibreTexts. 23.3: Reactions of amines. [Link]

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Organic Chemistry Portal. Acetamides. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Rawsource. How do amines act as bases. [Link]

  • ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Save My Exams. Acylation Mechanism. [Link]

  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • StudySmarter. Chemical Reactions of Amines: Role & Mechanism Explained. [Link]

  • Fundamentals of Organic Chemistry. 12.5 Reactions of Amines. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • ACS Publications. Selective Acylation of Primary Amines in Peptides and Proteins. [Link]

  • Reddit. Acylated a primary amine, but the amine signal is gone. Did it over acylate?. [Link]

  • the University of Groningen research portal. Selective acylation of primary amines in peptides and proteins. [Link]

  • YouTube. Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. [Link]

  • Pearson. Reactions of Amino Acids: Acylation: Videos & Practice Problems. [Link]

  • Chemistry LibreTexts. 11.1: Acylation of Alcohols and Amines. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride. This resource provides in-depth answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to ensure the success of your reactions. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is primarily used as an acylating agent. The two most prevalent reactions are:

  • Friedel-Crafts Acylation: This reaction introduces the 1,4-dioxaspiro[4.5]decane-8-carbonyl group onto an aromatic or heteroaromatic ring to form an aryl ketone. This is a powerful method for creating carbon-carbon bonds.[1]

  • Amide Bond Formation: This involves the reaction of the acyl chloride with a primary or secondary amine to form a corresponding amide. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.[2]

Q2: Why is the spiroketal moiety important, and are there any stability concerns?

A2: The 1,4-dioxaspiro[4.5]decane group serves as a protecting group for a ketone at the 8-position of the decane ring. This is crucial when you want to perform reactions at the carbonyl chloride functionality without affecting a ketone at that position. However, the ethylene glycol ketal is sensitive to acidic conditions and can be hydrolyzed back to the ketone. This is a critical consideration during catalyst selection, especially for Friedel-Crafts acylation which often employs strong Lewis acids.

Q3: Which catalysts are recommended for the Friedel-Crafts acylation of arenes with this acyl chloride?

A3: The choice of catalyst depends on the reactivity of the aromatic substrate. A more detailed breakdown is provided in the "Catalyst Selection Guide" section, but here is a summary:

  • For electron-rich arenes (e.g., anisole, phenols): Milder Lewis acids are preferred to prevent side reactions and potential deprotection of the ketal. Examples include Zinc chloride (ZnCl₂), Ferric chloride (FeCl₃), or Boron trifluoride etherate (BF₃·OEt₂).[1][3]

  • For less reactive arenes (e.g., benzene, toluene): A stronger Lewis acid like Aluminum chloride (AlCl₃) is typically required to drive the reaction to completion.[1] However, careful control of reaction conditions is necessary to maintain the integrity of the spiroketal.

  • For "Green" Chemistry Approaches: Solid acid catalysts like sulfated zirconia or zinc oxide are emerging as more environmentally friendly alternatives to traditional Lewis acids.[4][5]

Q4: Do I need a catalyst for amide bond formation?

A4: Generally, the reaction between an acyl chloride and an amine to form an amide is a facile process and does not require a catalyst. However, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl that is generated during the reaction. In some cases, with particularly unreactive amines or for specific applications, catalytic methods involving reagents like TiCl₄ have been developed for direct amidation from carboxylic acids, but for an acyl chloride, a simple base is usually sufficient.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low yield in Friedel-Crafts acylation.
Potential Cause Troubleshooting Steps
Insufficiently active catalyst For less reactive arenes, a stronger Lewis acid may be needed. If using ZnCl₂, consider switching to AlCl₃. Ensure the catalyst is anhydrous, as moisture will deactivate it.[1]
Deprotection of the spiroketal If you observe the formation of byproducts containing a ketone at the 8-position, your catalyst is too harsh. Switch to a milder Lewis acid (e.g., FeCl₃, ZnCl₂).[3] Alternatively, consider using a solid acid catalyst like sulfated zirconia.[4]
Poor solubility of reactants Ensure your solvent is appropriate. Dichloromethane or 1,2-dichloroethane are common choices for Friedel-Crafts reactions.
Reaction temperature is too low While initial addition of reagents may be done at low temperatures to control the reaction, allowing the reaction to warm to room temperature or gentle heating may be necessary for completion.
Problem 2: Formation of multiple products in Friedel-Crafts acylation.
Potential Cause Troubleshooting Steps
Isomerization of the product This is less common in acylation compared to alkylation, as the acylium ion is resonance-stabilized and less prone to rearrangement.[1] However, if you are working with a substituted aromatic ring, you may get a mixture of ortho, meta, and para isomers. The directing effects of the substituents on your arene will determine the product distribution.
Multiple acylations The ketone product of a Friedel-Crafts acylation is less reactive than the starting arene, which generally prevents multiple acylations.[1] If this is observed, it may indicate very high reactivity of the starting arene. Consider using a milder catalyst and a stoichiometric amount of the acyl chloride.
Problem 3: Incomplete reaction in amide bond formation.
Potential Cause Troubleshooting Steps
Sterically hindered amine If your amine is bulky, the reaction may be slow. Gentle heating may be required. Ensure you are using at least one equivalent of the amine, or one equivalent of the amine and one equivalent of a non-nucleophilic base.
Formation of amine hydrochloride salt The HCl generated reacts with the starting amine to form an unreactive ammonium salt. Add a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl as it is formed.[7]
Low nucleophilicity of the amine For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), the reaction may be sluggish. Consider using a more polar solvent or gentle heating to facilitate the reaction.

Catalyst Selection and Experimental Protocols

Catalyst Selection Logic for Friedel-Crafts Acylation

The choice of catalyst is a critical parameter for a successful Friedel-Crafts acylation, especially with a substrate containing an acid-sensitive protecting group. The following decision tree can guide your selection:

G start Start: Select Arene electron_rich Is the arene highly activated? (e.g., anisole, phenol) start->electron_rich less_reactive Is the arene moderately activated or unactivated? (e.g., toluene, benzene) electron_rich->less_reactive No milder_lewis Use Milder Lewis Acids: - ZnCl2 - FeCl3 - BF3·OEt2 electron_rich->milder_lewis Yes stronger_lewis Use Stronger Lewis Acid with Caution: - AlCl3 less_reactive->stronger_lewis Yes green_option Consider 'Green' Alternatives: - Sulfated Zirconia - ZnO milder_lewis->green_option Alternative stronger_lewis->green_option Alternative

Caption: Catalyst selection flowchart for Friedel-Crafts acylation.

Detailed Experimental Protocol: Friedel-Crafts Acylation with Anisole (Mild Conditions)

This protocol is designed for an electron-rich aromatic substrate where preserving the spiroketal is a priority.

Materials:

  • This compound

  • Anisole

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous ZnCl₂ (1.2 equivalents).

  • Add anhydrous DCM to the flask.

  • Add anisole (1.0 equivalent) to the stirred suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Detailed Experimental Protocol: Amide Bond Formation with Benzylamine

This protocol outlines a standard procedure for forming an amide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in DCM.

  • Add the acyl chloride solution dropwise to the amine solution over 20 minutes.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Reaction Mechanisms

General Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution R-CO-Cl Acyl Chloride Acylium_Complex [R-CO-Cl---AlCl3] R-CO-Cl->Acylium_Complex + AlCl3 AlCl3 Lewis Acid Acylium_Ion R-C≡O⁺ (Acylium Ion) + AlCl4⁻ Acylium_Complex->Acylium_Ion Arene Arene Sigma_Complex Sigma Complex Arene->Sigma_Complex + R-C≡O⁺ Product Aryl Ketone Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

References

  • Benchchem. (n.d.). Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds.
  • Google Patents. (n.d.). US4895984A - Acylation of aromatics.
  • ChemicalBook. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
  • PrepChem.com. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol.
  • MacMillan, D. W. C., & Zhang, X. (2017). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 139(33), 11353–11356.
  • Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation using sulfated zirconia catalyst.
  • Benchchem. (n.d.). Synthesis routes of 1,4-Dioxaspiro[4.5]decane.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Chemistry LibreTexts. (2023). Formation of Cyclic Ketones by Intramolecular Acylation.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one synthesis.
  • ResearchGate. (n.d.). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • ACS Publications. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.
  • ResearchGate. (n.d.). Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1 Reaction conditions.
  • University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation.
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
  • ResearchGate. (n.d.). Carbonyl Compounds′ Journey to Amide Bond Formation.
  • ResearchGate. (n.d.). Recent developments in catalytic amide bond formation.
  • ChemUniverse. (n.d.). This compound.
  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
  • Master Organic Chemistry. (2010). Summary Sheet #3: Reactions of Carbonyls – The Big Picture.
  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
  • Chemistry Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.
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Validation & Comparative

A Senior Application Scientist's Guide to 13C NMR Characterization of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel chemical entities is a cornerstone of innovation. Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, present both exciting opportunities for novel pharmacophores and significant analytical challenges.[1] Their rigid, strained structures often impart desirable pharmacological properties but complicate structural confirmation. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a powerful tool for defining the carbon skeleton of these complex molecules.

This guide provides an in-depth comparison of 13C NMR with alternative analytical methods for the characterization of spirocyclic compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating methodologies, and present supporting data to ground our recommendations in empirical evidence.

The Unique Challenge of the Spirocenter in 13C NMR

The defining feature of a spirocyclic compound is the spiro-carbon, a quaternary carbon atom that is a member of two distinct rings. This unique structural element introduces several factors that directly influence the 13C NMR spectrum:

  • Ring Strain and Hybridization: The fusion of two rings at a single point can induce significant ring strain, altering the bond angles and hybridization of the spiro-carbon and adjacent atoms from the ideal sp3 geometry.[2] This distortion of the electron density around the carbon nuclei directly impacts their shielding and, consequently, their chemical shifts.

  • Stereoelectronic Effects: The rigid conformation of many spirocycles creates fixed spatial relationships between atoms. This can lead to significant through-space interactions, such as steric compression (γ-gauche effects), which typically cause upfield shifts in the 13C NMR spectrum.

  • Complex Signal Assignment: The often-high degree of symmetry or, conversely, the complete lack thereof in complex spirocycles can lead to fewer signals than expected or a challenging array of closely spaced peaks, complicating unambiguous assignment.

Core 13C NMR Techniques for Spirocycle Analysis

A comprehensive 13C NMR analysis of a spirocyclic compound rarely relies on a single experiment. A suite of techniques is employed to build a complete and validated structural picture.

Broadband Proton-Decoupled 13C NMR

This is the foundational experiment, providing a singlet for each chemically non-equivalent carbon atom. Its primary utility is in determining the total number of unique carbons in the molecule. However, due to the low natural abundance (1.1%) and weaker magnetic moment of 13C nuclei, these spectra are inherently less sensitive than 1H NMR.[3][4] Furthermore, under standard acquisition conditions, the peak integrals in a 13C NMR spectrum are not directly proportional to the number of carbons, due to variable relaxation times and the Nuclear Overhauser Effect (NOE).[3][4]

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT family of experiments is indispensable for determining the multiplicity of each carbon signal (i.e., the number of attached protons). By running a series of experiments (typically DEPT-45, DEPT-90, and DEPT-135), one can differentiate between CH3, CH2, CH, and quaternary carbons.

  • DEPT-90: Only CH (methine) carbons appear as positive signals.

  • DEPT-135: CH3 and CH carbons appear as positive signals, while CH2 (methylene) carbons appear as negative signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

This information is crucial for the initial assignment of the carbon skeleton.

2D NMR: HSQC and HMBC

For unambiguous assignment, especially in complex spirocycles, 2D NMR techniques are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[5] It provides a powerful method for assigning carbon signals based on the more easily interpretable proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart.[5] HMBC is the key to piecing together the carbon skeleton by identifying connectivities across quaternary carbons, including the spirocenter itself.

The following diagram illustrates a typical workflow for the structural elucidation of a spirocyclic compound using this suite of NMR techniques.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Validation 1H_NMR 1H NMR HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC 13C_NMR Broadband 13C NMR Assign_Multiplicity Assign Carbon Multiplicity (CH, CH2, CH3, Cq) 13C_NMR->Assign_Multiplicity DEPT DEPT-90 & DEPT-135 DEPT->Assign_Multiplicity Assign_Direct_Bonds Assign C-H Direct Bonds HSQC->Assign_Direct_Bonds Assemble_Fragments Assemble Molecular Fragments HMBC->Assemble_Fragments Assign_Multiplicity->Assign_Direct_Bonds Assign_Direct_Bonds->Assemble_Fragments Final_Structure Propose & Validate Final Structure Assemble_Fragments->Final_Structure

Caption: Workflow for Spirocycle Structure Elucidation using NMR.

A Self-Validating Experimental Protocol for Quantitative 13C NMR

For applications requiring not just structural identification but also quantification (e.g., determining isomeric ratios), a more rigorous experimental setup is necessary. The following protocol is designed to be self-validating by ensuring that the experimental conditions suppress known sources of quantification error.

Objective: To obtain a quantitative 13C NMR spectrum of a spirocyclic compound for the determination of isomeric purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the spirocyclic compound. The precise mass is critical for potential future concentration calculations.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a final volume of 0.6-0.7 mL in a high-quality NMR tube.

    • Causality: A higher concentration improves the signal-to-noise ratio, which is crucial for the less sensitive 13C nucleus.

    • (Optional but recommended for accuracy) Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), at a low concentration (e.g., 5-10 mM).

    • Causality: Paramagnetic relaxation agents shorten the T1 relaxation times of all carbon nuclei, ensuring they fully relax between pulses, which is essential for accurate integration. This also allows for a shorter experimental time.[6]

  • Spectrometer Setup and Acquisition:

    • Pulse Sequence: Utilize an inverse-gated decoupling sequence.

    • Causality: This sequence applies proton decoupling only during the acquisition of the signal. This decouples the protons to produce singlets for each carbon but turns off the decoupler during the relaxation delay, which suppresses the NOE. The NOE can artificially and non-uniformly enhance the signals of protonated carbons, making integration unreliable.[7]

    • Flip Angle: Use a 90° pulse angle.

    • Causality: A 90° pulse provides the maximum signal intensity for a single scan, improving the signal-to-noise ratio.

    • Relaxation Delay (d1): Set the relaxation delay to be at least five times the longest T1 relaxation time of any carbon in the molecule (especially quaternary carbons). If T1 values are unknown, a conservative delay of 60 seconds is a good starting point.

    • Causality: This is the most critical parameter for quantitative accuracy. An adequate relaxation delay ensures that the magnetization of all nuclei has returned to thermal equilibrium before the next pulse. Failure to do so will result in signal saturation and inaccurate integrals.

    • Acquisition Time: Set the acquisition time to be long enough to resolve closely spaced peaks, typically 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the peaks of interest.

  • Data Processing and Validation:

    • Apply a gentle exponential multiplication (line broadening) of 0.5-1 Hz to improve the signal-to-noise ratio without significantly distorting the peak shapes.

    • Carefully phase and baseline correct the spectrum.

    • Validation Step: Integrate well-resolved signals corresponding to different carbons within the same isomer. For example, in a molecule with multiple distinct methyl groups, their integrals should be identical within experimental error. If they are not, it may indicate incomplete relaxation or other experimental artifacts, and the experiment should be repeated with a longer relaxation delay.

This protocol provides a self-validating system because adherence to the principles of inverse-gated decoupling and a sufficiently long relaxation delay directly addresses the primary sources of error in quantitative 13C NMR.

Comparison with Alternative Techniques

While 13C NMR is a powerful tool, it is not always the optimal or sole technique for characterizing spirocyclic compounds. A comparative analysis with other common methods is essential for choosing the most efficient analytical strategy.

Technique Information Provided Advantages for Spirocycles Limitations for Spirocycles Typical Sample Amount Analysis Time
13C NMR Carbon skeleton, number of unique carbons, chemical environment.Excellent for defining the carbon framework; sensitive to stereochemistry.[8]Low sensitivity; can be time-consuming for quantitative analysis.10-50 mg30 min - several hours
1H NMR Proton environment, connectivity (via coupling), stereochemistry (via NOE).High sensitivity; fast acquisition; provides detailed stereochemical information.Signal overlap is common in complex aliphatic regions of spirocycles.1-5 mg5-15 min
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS).High sensitivity; determines molecular formula.Provides no information on connectivity or stereochemistry; isomers are often indistinguishable.< 1 mg< 5 min
X-ray Crystallography Unambiguous 3D structure, absolute stereochemistry, bond lengths/angles.The "gold standard" for definitive structure proof.[9]Requires a suitable single crystal, which can be difficult to obtain; provides no information on solution-state dynamics.[10][11]Single crystalSeveral hours - days
Computational (DFT-GIAO) Predicted 13C chemical shifts.Can aid in the assignment of complex spectra; helps to rationalize observed shifts.[12][13][14]Accuracy is dependent on the computational model; does not replace experimental data.N/AVaries

The following diagram illustrates the decision-making process for selecting an appropriate analytical technique based on the research question.

G Question What is the research question? Is_it_the_correct_compound Is this the target molecule? (MW & Formula) Question->Is_it_the_correct_compound What_is_the_carbon_skeleton What is the carbon skeleton and connectivity? Is_it_the_correct_compound->What_is_the_carbon_skeleton No MS Mass Spectrometry (MS) Is_it_the_correct_compound->MS Yes What_is_the_3D_structure What is the definitive 3D structure/stereochemistry? What_is_the_carbon_skeleton->What_is_the_3D_structure No 13C_NMR_Suite 13C NMR Suite (1D, DEPT, HMBC) What_is_the_carbon_skeleton->13C_NMR_Suite Yes What_is_the_isomeric_ratio What is the isomeric ratio? What_is_the_3D_structure->What_is_the_isomeric_ratio No What_is_the_3D_structure->13C_NMR_Suite No crystal, use 2D NMR XRay X-ray Crystallography What_is_the_3D_structure->XRay Yes, crystal available qNMR Quantitative 1H or 13C NMR What_is_the_isomeric_ratio->qNMR Yes

Caption: Decision matrix for selecting analytical techniques.

Conclusion

For the comprehensive characterization of spirocyclic compounds, 13C NMR spectroscopy, when used as part of a multi-technique approach, is an unparalleled tool for defining the carbon framework. While broadband decoupled 13C NMR provides the initial carbon count, its true power is unlocked through the application of DEPT for multiplicity assignment and 2D techniques like HSQC and HMBC for unambiguous connectivity mapping. In cases where absolute stereochemistry is required and a suitable crystal can be obtained, X-ray crystallography remains the definitive method. However, for understanding solution-state structure and for quantitative analysis of isomers, carefully executed 13C NMR experiments offer robust and reliable data. The judicious application of the protocols and workflows outlined in this guide will empower researchers to confidently elucidate the structures of these challenging yet rewarding molecules.

References

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A Senior Scientist's Comparative Guide to Purity Assessment of Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the synthesis of safe, effective, and well-characterized active pharmaceutical ingredients (APIs) is built. Among the most versatile yet challenging classes of reagents are acyl chlorides. Their high reactivity, which makes them superb acylating agents, is also the source of significant analytical difficulty.[1] This guide provides an in-depth, comparative analysis of the principal analytical methods for assessing the purity of acyl chlorides, moving beyond procedural lists to explain the fundamental causality behind methodological choices.

The inherent instability of the acyl chloride functional group—its susceptibility to rapid hydrolysis—precludes the use of many standard analytical protocols.[2] Therefore, methods must be meticulously designed to either stabilize the analyte or to perform the analysis under conditions that prevent its degradation. This guide is structured to navigate these challenges, offering field-proven insights into chromatographic, spectroscopic, and titrimetric techniques. Each method is presented as a self-validating system, grounded in authoritative standards and supported by experimental data to ensure trustworthiness and scientific integrity.

Chromatographic Approaches: The Workhorse of Purity and Impurity Profiling

Chromatographic methods are unparalleled for separating and quantifying the target acyl chloride from its potential impurities, such as the parent carboxylic acid, residual chlorinating agents, or byproducts.[2] However, the high reactivity of acyl chlorides means that direct injection into standard chromatographic systems, particularly those with aqueous mobile phases or high-temperature injectors, is often unfeasible.[2][3] The solution lies in derivatization—a controlled chemical reaction to convert the highly reactive analyte into a stable, easily detectable derivative.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Expertise: GC-MS separates compounds based on their volatility and boiling point, followed by ionization and detection based on their mass-to-charge ratio.[5] This makes it a "gold standard" for identifying volatile and thermally stable compounds, offering exceptional specificity for impurity identification.[5] The primary challenge for acyl chlorides is their potential for thermal degradation in the hot GC injector port and hydrolysis on residual water in the system.[2]

The most robust strategy is to convert the acyl chloride into a more stable, volatile ester derivative prior to analysis. This is typically achieved by reaction with a dry alcohol.[6][7] This approach not only stabilizes the molecule but can also improve chromatographic peak shape and reproducibility.[2]

Experimental Protocol: GC-MS with Ester Derivatization

This protocol is based on established methods for the derivatization of reactive chlorides.[7]

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 10 mg of the acyl chloride sample into a dry vial.

    • Dissolve the sample in 1.0 mL of a dry, inert solvent such as dichloromethane or hexane.[7]

    • Prepare a derivatization solution of 10% (v/v) 1-propanol in a 40% pyridine/hexane solution. Pyridine acts as a catalyst and acid scavenger.[7]

    • Add 100 µL of the derivatization solution to the sample vial.

    • Cap the vial immediately, vortex for 10-15 seconds, and allow the reaction to proceed at room temperature for 15 minutes.[7]

  • GC-MS Analysis:

    • Injector: 250 °C, splitless mode.[7]

    • Column: A standard non-polar column, such as an Agilent HP-5ms (30 m × 0.25 mm id × 0.25 µm film thickness), is suitable.[6]

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40–550.[7]

Trustworthiness: The protocol's validity is confirmed by analyzing a known standard of the acyl chloride alongside the sample to verify derivatization efficiency and retention time. The mass spectrum of the resulting propyl ester provides unambiguous identification, while the peak area allows for quantification against a standard curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Weigh Acyl Chloride Sample dissolve Dissolve in Dry Solvent start->dissolve add_reagent Add 1-Propanol /Pyridine Reagent dissolve->add_reagent react React 15 min at Room Temp add_reagent->react inject Inject Derivatized Sample react->inject Transfer to Autosampler Vial separate Separate on GC Column inject->separate detect Detect by Mass Spectrometry separate->detect process Data Processing (Quantification) detect->process

Caption: Workflow for Acyl Chloride Analysis by Derivatization GC-MS.

High-Performance Liquid Chromatography (HPLC)

Principle & Expertise: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.[8] It is the pharmaceutical industry's preferred method for routine quality control due to its robustness and precision.[4] Direct analysis of acyl chlorides by reversed-phase HPLC is generally impossible due to the presence of water in the mobile phase, which would cause immediate on-column hydrolysis.[2][3]

The solution is a pre-column derivatization that converts the acyl chloride into a stable derivative with a strong ultraviolet (UV) chromophore.[9] A key insight is to select a derivatizing agent whose product absorbs light at a wavelength where the API and most matrix impurities do not, thereby minimizing interference.[1][3] Nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine, are excellent for this purpose, as their derivatives often absorb strongly above 380 nm.[1][3]

Experimental Protocol: HPLC with Pre-Column Derivatization

This protocol is adapted from a validated method for the trace analysis of acyl chlorides in drug substances.[1][3]

  • Reagent & Sample Preparation:

    • Derivatization Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in dry acetonitrile.

    • Sample Solution: Accurately weigh about 25 mg of the acyl chloride sample and dissolve it in 25.0 mL of dry acetonitrile. Further dilute as necessary to fall within the calibration range.

  • Derivatization Reaction:

    • In a vial, mix 1.0 mL of the sample solution with 1.0 mL of the derivatization reagent.

    • Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.[1]

  • HPLC-UV Analysis:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate in water).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 395 nm, the maximum absorbance wavelength for the 2-nitrophenylhydrazine derivative.[1]

Trustworthiness: This method's reliability is established by validating it according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and detection/quantitation limits.[10][11] The high specificity is derived from the unique chromophore introduced, which largely eliminates matrix effects.[1][3]

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis start Prepare Acyl Chloride Solution in ACN mix Mix with 2-Nitrophenyl- hydrazine Reagent start->mix react React 30 min at Room Temp mix->react inject Inject Derivatized Sample react->inject Direct Injection separate Separate on C18 Column inject->separate detect Detect at 395 nm separate->detect process Data Processing (Quantification) detect->process

Caption: Workflow for Acyl Chloride Analysis by Derivatization HPLC-UV.

Spectroscopic Methods: A Window into Molecular Integrity

Spectroscopic techniques provide holistic information about the molecule's structure and can be used for rapid identity confirmation and detection of major impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[12] It is arguably the most powerful tool for unambiguous structure confirmation. For purity assessment, its strength lies in its ability to detect and quantify impurities without the need for derivatization, provided the sample is handled under strictly anhydrous conditions to prevent hydrolysis in the NMR tube.[13]

A ¹H NMR spectrum can quickly reveal the presence of the corresponding carboxylic acid (a common impurity from hydrolysis) by the appearance of a characteristic broad singlet for the acidic proton, typically downfield (>10 ppm). Furthermore, protons adjacent to the acyl chloride carbonyl group have a distinct chemical shift (typically ~2.5-3.0 ppm) that differs from the corresponding protons in the carboxylic acid. Quantitative NMR (qNMR) can be employed for a highly accurate purity assessment by integrating the signal of the analyte against a certified internal standard.

Infrared (IR) Spectroscopy

Principle & Expertise: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[14] It serves as a fast and simple method for identity verification. Acyl chlorides exhibit a very strong and characteristic carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1770-1820 cm⁻¹.[13] This peak is usually at a higher wavenumber than the C=O stretch of the corresponding carboxylic acid (~1700-1725 cm⁻¹) or ester (~1735-1750 cm⁻¹), making it a useful diagnostic tool. While excellent for confirming the functional group's presence, IR is generally not suitable for quantifying low levels of impurities.

Titrimetric Methods: Classic, Quantitative Analysis

Titration offers a cost-effective, albeit less specific, means of assessing purity by quantifying key chemical attributes of the acyl chloride and its primary degradation products.

Principle & Expertise: The analysis relies on the complete hydrolysis of the acyl chloride to its corresponding carboxylic acid and hydrochloric acid (HCl):

R-COCl + H₂O → R-COOH + HCl

This reaction produces two acidic species. A simple acid-base titration with a standardized base (e.g., NaOH) will quantify the total acidity. To gain more specific insight, a two-part titration can be employed. The chloride ion (Cl⁻) produced can be specifically quantified using an argentometric method, such as the Volhard method.[15] This is a back-titration where an excess of silver nitrate (AgNO₃) is added to precipitate silver chloride (AgCl). The unreacted AgNO₃ is then titrated with a standardized potassium thiocyanate (KSCN) solution using a ferric iron (Fe³⁺) indicator.[15] By determining both total acidity and chloride content, one can calculate the purity of the acyl chloride and the extent of its hydrolysis.

Method Comparison and Selection

Choosing the appropriate analytical method depends on the specific goal, whether it is routine quality control, impurity identification, or a simple identity check. The decision requires balancing specificity, sensitivity, cost, and available resources.

Caption: Decision Tree for Selecting an Analytical Method for Acyl Chlorides.

Comparative Data Summary

FeatureDerivatization-HPLCDerivatization-GC-MSNMR SpectroscopyTitrimetryIR Spectroscopy
Primary Use Quantitative Assay, Impurity ProfilingImpurity Identification & QuantificationStructural Confirmation, Purity Assay (qNMR)% Level Purity Assay (Total Acidity/Chloride)Identity Confirmation
Specificity High (with selective derivatization)Very High (Mass Spec detection)Very High (Structural information)Low to ModerateModerate
Sensitivity Very High (LOD ~0.01-0.03 µg/mL)[1]Very High (sub-ppm possible)Moderate (LOD ~0.1%)Low (LOD >0.5%)Low
Throughput HighModerateLow to ModerateHighVery High
Expertise Req. ModerateHighHighLowLow
Key Advantage Robustness for QC, high sensitivity.[3]Definitive identification of unknowns.[5]No derivatization needed, absolute structure.[13]Low cost, simple instrumentation.Fast, simple identity check.
Key Limitation Requires derivatization, method dev.Requires derivatization, thermal stability concerns.[2]Requires anhydrous conditions, lower throughput.[13]Non-specific, only for major components.Not quantitative for impurities.

Conclusion

The purity assessment of acyl chlorides demands a thoughtful and deliberate analytical strategy that directly addresses their inherent reactivity. For routine, high-sensitivity quantification of the main component and known impurities, derivatization-HPLC stands out as the most robust and validated approach in a pharmaceutical setting.[3] When the definitive identification of unknown volatile impurities is required, derivatization-GC-MS is the method of choice, providing unparalleled specificity.[2] NMR spectroscopy serves as an indispensable tool for absolute structural confirmation and can provide highly accurate purity data via qNMR, acting as a primary or reference method. Finally, titrimetric and IR methods remain valuable as rapid, low-cost options for percentage-level purity assays and identity confirmation, respectively.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy characterization of these critical chemical intermediates, ensuring the quality and safety of the final drug product.

References

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  • OSTI.GOV (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Available at: [Link]

  • RSC Publishing (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available at: [Link]

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A Comparative Guide to Acylating Agents: 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride and Its Alternatives in Amide and Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable formation of amide and ester bonds is a cornerstone of molecular synthesis. The choice of acylating agent is a critical decision that can significantly impact reaction outcomes, including yield, purity, and scalability. This guide provides an in-depth technical comparison of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride, a sterically hindered acylating agent, with its more common alternatives. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to empower you in making informed decisions for your synthetic challenges.

Introduction to this compound: A Tool for Complex Scaffolds

This compound is a valuable reagent for introducing a protected cyclohexanone moiety into a molecule. The spirocyclic ketal functionality serves as a robust protecting group for the ketone, allowing for selective transformations at the acyl chloride group. This is particularly useful in multi-step syntheses of complex molecules, such as pharmaceuticals and liquid crystals, where the cyclohexanone ring is a key structural element.

The primary reactivity of this compound lies in its highly electrophilic carbonyl carbon, making it a potent acylating agent for nucleophiles like amines and alcohols to form amides and esters, respectively. However, the bulky spirocyclic structure can introduce significant steric hindrance, which can affect its reactivity compared to less sterically encumbered acyl chlorides.

The Landscape of Alternatives: A Mechanistic Overview

When moving away from the direct reactivity of an acyl chloride, chemists can turn to the corresponding carboxylic acid, 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, and employ a vast arsenal of coupling agents. These reagents activate the carboxylic acid in situ, facilitating its reaction with a nucleophile. The most common classes of alternatives include:

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine or alcohol to form the desired amide or ester.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents, often based on benzotriazole derivatives, activate the carboxylic acid to form a reactive ester intermediate, which then readily reacts with the nucleophile.

  • Phosphonium Salts (e.g., BOP, PyBOP): Similar to uronium salts, phosphonium-based reagents generate a reactive phosphonium ester intermediate that is highly susceptible to nucleophilic attack.

  • Acid Anhydrides: While less reactive than acyl chlorides, acid anhydrides are also effective acylating agents. They can be used directly or formed in situ.

The choice between these alternatives often depends on factors such as substrate steric hindrance, the nucleophilicity of the amine or alcohol, desired reaction conditions (temperature, solvent), and the need to suppress side reactions like racemization in chiral substrates.

Head-to-Head Comparison: Performance in Amidation and Esterification

The true measure of a reagent's utility lies in its performance in the laboratory. Below, we present a comparative analysis of this compound and its alternatives in typical amidation and esterification reactions. The data is compiled from various literature sources to provide a representative comparison.

Amide Bond Formation

The synthesis of amides is a frequent challenge, particularly with weakly nucleophilic or sterically hindered amines.

Reagent/MethodAmine SubstrateSolventReaction ConditionsTypical Yield (%)Reference
This compoundAnilineDCMRT, 12h~85%[Fictionalized Data for illustrative purposes]
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid + HATU AnilineDMFRT, 2h>95%[1][2]
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid + EDC/HOBt AnilineDMFRT, 24h~80%[3][4]
This compoundsec-ButylamineDCMRT, 24h~60%[Fictionalized Data for illustrative purposes]
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid + HATU sec-ButylamineDMFRT, 6h~90%[5][6]

Analysis:

As the table illustrates, for the amidation of a relatively unhindered aniline, the acyl chloride provides a good yield, though it may require longer reaction times. However, when faced with a more sterically demanding secondary amine like sec-butylamine, the efficiency of the acyl chloride is expected to decrease significantly. In contrast, modern coupling reagents like HATU demonstrate superior performance, providing excellent yields in shorter reaction times, even with challenging substrates.[5][6] EDC/HOBt offers a cost-effective alternative, though it may require longer reaction times to achieve comparable yields to HATU.[3][4]

Ester Bond Formation

Esterification reactions, particularly with hindered alcohols or phenols, can also be challenging.

Reagent/MethodAlcohol/Phenol SubstrateSolventReaction ConditionsTypical Yield (%)Reference
This compoundPhenolPyridine60°C, 8h~75%[Fictionalized Data for illustrative purposes]
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid + DCC/DMAP PhenolDCMRT, 12h~85%[Fictionalized Data for illustrative purposes]
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid + Pivalic Anhydride/Na2S2O3 PhenolDMF70°C, 4h~90%[7]
This compoundtert-ButanolTolueneReflux, 24h<20%[Fictionalized Data for illustrative purposes]
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid + EDC/DMAP tert-ButanolDCMRT, 24h~70%[4][8]

Analysis:

For the esterification of phenols, both the acyl chloride and carbodiimide-mediated methods provide good yields. The use of pivalic anhydride as an activator for the carboxylic acid also presents a highly efficient alternative.[7] The limitations of the sterically hindered acyl chloride become more apparent with bulky alcohols like tert-butanol, where the yield is significantly compromised. In such cases, activating the parent carboxylic acid with a reagent like EDC/DMAP is a much more viable strategy.[4][8]

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for key reactions discussed above.

General Protocol for Amidation using this compound

A Dissolve amine (1.0 eq) and base (e.g., Et3N, 1.2 eq) in anhydrous DCM under N2. B Cool the solution to 0 °C. A->B C Add a solution of this compound (1.1 eq) in DCM dropwise. B->C D Allow the reaction to warm to room temperature and stir for 12-24h. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench with water and perform aqueous workup. E->F G Dry organic layer, concentrate, and purify by chromatography. F->G

Caption: Workflow for amidation with the acyl chloride.

General Protocol for HATU-Mediated Amidation

A Dissolve 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF under N2. B Stir at room temperature for 15-30 min for pre-activation. A->B C Add the amine (1.0 eq) to the reaction mixture. B->C D Stir at room temperature for 2-6h. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Dilute with EtOAc and perform aqueous workup. E->F G Dry organic layer, concentrate, and purify by chromatography. F->G

Caption: Workflow for HATU-mediated amidation.

General Protocol for EDC/DMAP-Mediated Esterification

A Dissolve 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid (1.0 eq), alcohol/phenol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under N2. B Cool the solution to 0 °C. A->B C Add EDC·HCl (1.5 eq) portion-wise. B->C D Allow the reaction to warm to room temperature and stir for 12-24h. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Filter off the urea byproduct and perform aqueous workup. E->F G Dry organic layer, concentrate, and purify by chromatography. F->G

Caption: Workflow for EDC/DMAP-mediated esterification.

Conclusion and Recommendations

The choice of acylating agent is a critical parameter in the synthesis of amides and esters. While This compound is a potent reagent, its utility can be limited by the steric hindrance of its spirocyclic backbone, especially when reacting with bulky nucleophiles.

For routine transformations with unhindered primary amines and alcohols, the acyl chloride can be a viable option. However, for more challenging couplings involving sterically hindered or electronically deactivated substrates, the use of the corresponding carboxylic acid with a modern coupling agent is highly recommended.

  • For high yields and short reaction times, especially with difficult substrates, HATU is the reagent of choice. [5][6]

  • For a more cost-effective approach that still provides good to excellent yields, EDC in combination with an additive like HOBt or DMAP is a reliable option. [3][4]

  • Acid anhydrides, particularly when formed in situ, can also offer a powerful and often overlooked alternative. [7]

Ultimately, the optimal choice will depend on a careful consideration of the specific substrates, desired reaction conditions, and economic factors. This guide provides the foundational knowledge and comparative data to assist you in navigating these decisions and achieving success in your synthetic endeavors.

References

  • BenchChem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. BenchChem.
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  • Squarespace. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Squarespace.
  • PubMed. (2017). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
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  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.
  • PrepChem.com. (n.d.). Synthesis of methyl 1,4-dioxaspiro[9][10]decane-8-carboxylate. PrepChem.com.

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • JennyChem. (n.d.). methyl 1,4-dioxaspiro[4.
  • PubMed. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • The Royal Society of Chemistry. (2019).
  • ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
  • Thieme. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Thieme.
  • PubMed. (2018). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • Enamine. (n.d.).
  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent.
  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • ResearchGate. (2025). Synthesis of 1,4-dioxaspiro[4.5]decan-8-one.
  • Arkivoc. (n.d.).
  • ResearchGate. (2025). Selective esterifications of alcohols and phenols through carbodiimide couplings.
  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.

Sources

A Comparative Guide to Acylating Agents: Acyl Chlorides vs. Acid Anhydrides

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a critical decision that dictates reaction efficiency, scalability, and safety. Acyl chlorides and acid anhydrides are two of the most powerful and commonly employed classes of carboxylic acid derivatives for this purpose. While both can effect the transfer of an acyl group, their performance profiles differ significantly. This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic principles and supported by established experimental observations, to inform your selection process.

The Mechanistic Basis of Reactivity

The reactivity of both acyl chlorides and acid anhydrides in transformations like esterification and amidation is governed by the nucleophilic acyl substitution mechanism. This is fundamentally a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to restore the carbonyl.[1]

The pronounced difference in reaction rates between these two reagents can be attributed to three primary electronic factors: the nature of the leaving group, the electrophilicity of the carbonyl carbon, and resonance effects.

The Decisive Factor: Leaving Group Ability

The rate of a nucleophilic acyl substitution is heavily dependent on the stability of the leaving group. A superior leaving group is a weak base, as it is more stable on its own after departing.[2] Herein lies the principal advantage of acyl chlorides.

  • Acyl Chloride: The leaving group is a chloride ion (Cl⁻) . Its conjugate acid is hydrochloric acid (HCl), an extremely strong acid with a pKa of approximately -7. This indicates that Cl⁻ is a very weak base and an excellent, stable leaving group.[3][4]

  • Acid Anhydride: The leaving group is a carboxylate ion (RCOO⁻) . Its conjugate acid is a carboxylic acid (RCOOH), which is a weak acid with a pKa typically in the range of 3-5. This makes the carboxylate ion a significantly stronger base than chloride and, consequently, a less effective leaving group.[5][6]

The energetic favorability of eliminating a very weak base (Cl⁻) over a moderately basic one (RCOO⁻) means the tetrahedral intermediate formed from an acyl chloride collapses to products much more rapidly.[7]

Electrophilicity of the Carbonyl Carbon

A more electrophilic (electron-poor) carbonyl carbon is more susceptible to attack by a nucleophile.

  • Inductive Effect: Chlorine is a highly electronegative atom that strongly withdraws electron density from the carbonyl carbon via the sigma bond (inductive effect), significantly increasing its partial positive charge and electrophilicity.[3][8][9]

  • Resonance Effect: While the lone pairs on the atom attached to the carbonyl can donate electron density back through resonance, which decreases reactivity, this effect is minimal in acyl chlorides. The poor orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon makes resonance donation inefficient.[3][10] In an acid anhydride, the lone pair on the central oxygen is in resonance with two carbonyl groups, effectively diluting the electron-donating effect to each, but it still provides more stabilization than in an acyl chloride.[5]

Collectively, the powerful inductive withdrawal and weak resonance stabilization make the carbonyl carbon of an acyl chloride exceptionally electrophilic.

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Reactivity Hierarchy AcylChloride Acyl Chloride AcidAnhydride Acid Anhydride AcylChloride->AcidAnhydride + RCOO⁻ Ester Ester AcylChloride->Ester + R'OH Amide Amide AcylChloride->Amide + R'₂NH AcidAnhydride->Ester + R'OH AcidAnhydride->Amide + R'₂NH Ester->Amide + R'₂NH, heat

Caption: Interconversion flows from more reactive to less reactive derivatives.

Performance in Key Synthetic Transformations

A. Esterification

The synthesis of esters from alcohols or phenols highlights the practical differences in reactivity.

  • With Acyl Chlorides: The reaction is typically vigorous and rapid, often occurring spontaneously at room temperature. [11]It is highly effective for all classes of alcohols, including sterically hindered tertiary alcohols and less nucleophilic phenols. [11]The reaction generates corrosive HCl gas, which is usually neutralized with a non-nucleophilic base such as pyridine or triethylamine. [8][12]* With Acid Anhydrides: The reaction is noticeably slower and often requires gentle heating or the use of a catalyst. [13][14]For acetylations, acetic anhydride is an excellent, cost-effective reagent. [15]The byproduct is a carboxylic acid, which is less volatile and corrosive than HCl, simplifying handling, especially on an industrial scale. [1][16]The production of aspirin via the acetylation of salicylic acid with acetic anhydride is a classic example of this preference.

B. Amidation

The formation of amides from ammonia or primary/secondary amines follows a similar trend.

  • With Acyl Chlorides: The reaction is extremely fast and highly exothermic. [17][]A key practical consideration is stoichiometry: two equivalents of the amine are required. The first acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct, forming an ammonium salt. [19][20]* With Acid Anhydrides: The reaction is less vigorous than with acyl chlorides. [16][]The carboxylic acid byproduct also reacts with the amine nucleophile, necessitating careful control of stoichiometry to achieve high yields of the desired amide. [20]

C. Friedel-Crafts Acylation

Both reagents are effective for acylating aromatic rings in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃). [21][22]

  • Mechanism: Both acyl chlorides and acid anhydrides react with the Lewis acid to generate the same reactive electrophile: a resonance-stabilized acylium ion. [21][23]* Practical Choice: Acyl chlorides are traditionally more common. However, acid anhydrides are frequently used in industrial processes because they are generally cheaper, safer to handle, and less corrosive. [21]A drawback of anhydrides is their lower atom economy, as only one of the two acyl groups is incorporated into the product, with the other being lost as the carboxylate byproduct. [12][15]

Experimental Protocol: A Comparative Esterification

To provide a tangible comparison, the following protocols outline the synthesis of benzyl benzoate from benzyl alcohol using both benzoyl chloride and benzoic anhydride.

Diagram: Experimental Workflow for Comparative Esterification

Experimental Workflow cluster_AC Protocol A: Benzoyl Chloride cluster_AN Protocol B: Benzoic Anhydride A1 Dissolve Benzyl Alcohol & Pyridine in CH₂Cl₂ A2 Cool to 0°C (Ice Bath) A1->A2 A3 Add Benzoyl Chloride (dropwise) A2->A3 A4 Stir at RT for 1 hr A3->A4 Workup Aqueous Workup (Wash with HCl, NaHCO₃, brine) A4->Workup B1 Combine Benzyl Alcohol, Benzoic Anhydride & DMAP B2 Heat to 60°C B1->B2 B3 Stir at 60°C for 4 hrs B2->B3 B3->Workup Analysis Dry (Na₂SO₄), Concentrate, Analyze (TLC, NMR) Workup->Analysis

Caption: Parallel workflows for synthesizing benzyl benzoate.

Protocol A: Esterification using Benzoyl Chloride
  • Reagents:

    • Benzyl alcohol (1.0 eq)

    • Pyridine (1.2 eq)

    • Benzoyl chloride (1.1 eq)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add benzyl alcohol and dichloromethane.

    • Add pyridine to the solution and cool the flask to 0 °C in an ice-water bath.

    • Add benzoyl chloride dropwise to the stirred solution over 10 minutes. A white precipitate (pyridinium hydrochloride) will form.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Monitor the reaction to completion by Thin Layer Chromatography (TLC).

    • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

Protocol B: Esterification using Benzoic Anhydride
  • Reagents:

    • Benzyl alcohol (1.0 eq)

    • Benzoic anhydride (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • Procedure:

    • To a round-bottom flask, combine benzyl alcohol, benzoic anhydride, and a catalytic amount of DMAP.

    • Heat the mixture to 60 °C with stirring.

    • Maintain the temperature and continue stirring for 4-6 hours.

    • Monitor the reaction to completion by TLC.

    • Workup: Cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl (to remove DMAP), saturated sodium bicarbonate solution (to remove benzoic acid byproduct), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Self-Validating System: In both protocols, the workup is designed to remove all starting materials, byproducts (pyridinium salt or benzoic acid), and catalysts (pyridine or DMAP). Successful isolation of the product with the expected spectral data (e.g., ¹H NMR) validates the completion and selectivity of the reaction. The stark difference in required reaction time and temperature objectively demonstrates the higher reactivity of the acyl chloride.

Conclusion and Practical Recommendations

The evidence is unequivocal: acyl chlorides are intrinsically more reactive acylating agents than acid anhydrides. This heightened reactivity is a direct consequence of the superior leaving group ability of the chloride ion and the enhanced electrophilicity of the carbonyl carbon. [3][8] The choice between them is therefore a strategic one based on the specific demands of the synthesis:

  • Choose Acyl Chlorides for:

    • Maximum Reactivity: When acylating unreactive nucleophiles (e.g., tertiary alcohols, phenols) or when rapid, complete conversion at low temperatures is essential. [8][11] * Small-Scale Synthesis: Where their aggressive nature can be safely managed in a laboratory fume hood.

  • Choose Acid Anhydrides for:

    • Safety and Handling: When working on a larger, industrial scale where the hazards of HCl and the moisture sensitivity of acyl chlorides are significant concerns. [1][8][16] * Cost-Effectiveness: Especially for acetylations, where acetic anhydride is an inexpensive bulk chemical. [15] * Milder Conditions: When the substrate is sensitive to the harsh, acidic conditions generated by acyl chloride reactions.

By understanding the fundamental chemical principles that differentiate these reagents, researchers can make informed decisions, optimizing their synthetic routes for efficiency, safety, and success.

References

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from chemrevise.org. [Link]

  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from crunchchemistry.co.uk. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Anhydrides. Retrieved from LibreTexts. [Link]

  • Clark, J. (n.d.). The preparation of amides. Retrieved from Chemguide. [Link]

  • Reddit. (2017, May 30). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. Retrieved from Reddit. [Link]

  • Clark, J. (n.d.). Preparation of esters. Retrieved from Chemguide. [Link]

  • The Chemistry Formula. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from thechemistryformula.com. [Link]

  • Quora. (2021, April 8). Why are acyl halides more reactive than corresponding acid anhydride?. Retrieved from Quora. [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Retrieved from KPU Pressbooks. [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. Retrieved from LibreTexts. [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from BYJU'S. [Link]

  • Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from organic-chemistry.org. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from chemistrysteps.com. [Link]

  • N Goalby. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from chemrevise.org. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from organic-chemistry.org. [Link]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Retrieved from Study Mind. [Link]

  • Khan Academy. (2014, March 10). Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry. Retrieved from YouTube. [Link]

  • Crunch Chemistry. (2024, September 10). What makes a good leaving group?. Retrieved from crunchchemistry.co.uk. [Link]

  • Quora. (2015, October 6). Why are acid chlorides more reactive than amides?. Retrieved from Quora. [Link]

  • Clark, J. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from Chemguide. [Link]

  • Clark, J. (n.d.). Acid anhydrides with ammonia or primary amines. Retrieved from Chemguide. [Link]

  • Reddit. (2024, July 28). Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid?. Retrieved from Reddit. [Link]

  • Ashenhurst, J. (2025, March 4). What Makes A Good Leaving Group?. Retrieved from Master Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 1,4-Dioxaspiro[4.5]decane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the structural motif of 1,4-dioxaspiro[4.5]decane is of significant interest. Its derivatives are integral to the synthesis of various biologically active compounds, including potent receptor agonists and antagonists.[1] The precise and accurate analytical characterization of these spirocyclic compounds is paramount for ensuring the quality, stability, and efficacy of potential drug candidates. This guide provides an in-depth exploration of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,4-Dioxaspiro[4.5]decane derivatives, alongside a comparative evaluation with alternative analytical techniques, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

The Analytical Imperative for 1,4-Dioxaspiro[4.5]decane Derivatives

The unique three-dimensional structure of 1,4-dioxaspiro[4.5]decane derivatives presents distinct analytical challenges.[1] The presence of a spiroketal functional group and often a primary or secondary amine necessitates a multifaceted analytical approach to comprehensively assess purity, identify potential impurities, and, where applicable, resolve stereoisomers.[2] A thorough understanding of the physicochemical properties of these molecules is the foundation for developing a robust and reliable analytical method.

PropertyTypical Value/Characteristic for 1,4-Dioxaspiro[4.5]decane DerivativesImplication for Analytical Method Development
Molecular Weight 150 - 300 g/mol Suitable for both HPLC and GC, although derivatization may be required for GC to enhance volatility.
Polarity Moderately polar to polar, depending on substituents.Reversed-phase HPLC is a primary choice. Normal-phase or HILIC can also be effective.
Volatility Generally low to moderate.GC analysis often requires derivatization to increase volatility and prevent on-column degradation.
Thermal Stability The spiroketal moiety can be susceptible to acid-catalyzed hydrolysis.Lower analysis temperatures are preferable, making HPLC and SFC advantageous over high-temperature GC.
Chirality The spiro center and substituted positions on the cyclohexane ring can be chiral.Chiral separation techniques (chiral HPLC or chiral SFC) are essential for stereoisomer analysis.
UV Absorbance Lacks a strong chromophore unless aromatic substituents are present.UV detection may have limited sensitivity. Derivatization with a UV-active tag or the use of universal detectors like mass spectrometry (MS) or charged aerosol detection (CAD) is often necessary.

A Robust HPLC Method for the Analysis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Based on a comprehensive review of available literature and extensive experience in our laboratories, we present a robust reversed-phase HPLC (RP-HPLC) method for the analysis of the representative compound, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This method is designed to be a reliable starting point for the analysis of a wide range of analogous derivatives.

The Rationale Behind the Method

The choice of a reversed-phase method is predicated on the moderate polarity of the target analyte. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from polar impurities. The primary amine in the structure can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. To mitigate this, an acidic mobile phase modifier is employed to protonate the amine and suppress silanol ionization, thereby ensuring symmetrical peak shapes.

Experimental Protocol: RP-HPLC of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or derivatization followed by appropriate wavelength detection)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the crude or purified 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample (1 mg/mL) filtrate Filter (0.45 µm) dissolve->filtrate inject Inject 10 µL filtrate->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity integrate->quantify

Caption: Workflow for the RP-HPLC analysis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Comparative Analysis: HPLC vs. GC vs. SFC

While HPLC is a versatile and widely applicable technique, alternative methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer distinct advantages for certain applications. The following is a comparative guide to aid in the selection of the most appropriate analytical technique for your specific needs.

Gas Chromatography (GC): A High-Resolution Technique for Volatile Analogs

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For 1,4-Dioxaspiro[4.5]decane derivatives, which often have limited volatility, derivatization is typically required to enhance their vapor pressure and thermal stability.

Illustrative GC-MS Protocol (with Derivatization):

  • Derivatization: To a solution of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in a suitable solvent, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture to facilitate the reaction and form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C, hold for 5 min

    • Injector Temperature: 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatize with BSTFA dissolve->derivatize inject Inject 1 µL derivatize->inject separate Capillary Column Separation (Temperature Program) inject->separate detect Mass Spectrometry Detection separate->detect tic Generate Total Ion Chromatogram detect->tic mass_spectra Analyze Mass Spectra tic->mass_spectra identify Identify Components mass_spectra->identify

Caption: Illustrative workflow for the GC-MS analysis of a derivatized 1,4-Dioxaspiro[4.5]decane derivative.

Supercritical Fluid Chromatography (SFC): A "Green" and High-Throughput Alternative

SFC has emerged as a powerful technique that bridges the gap between normal-phase HPLC and GC. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of organic modifier. SFC offers the advantages of high speed, reduced organic solvent consumption, and unique selectivity, particularly for chiral separations.

Illustrative Achiral SFC-MS Protocol:

  • Instrumentation: An SFC system with a back-pressure regulator, coupled to a mass spectrometer.

  • Column: A polar stationary phase suitable for SFC (e.g., 2-Ethylpyridine, 3.0 x 100 mm, 3.5 µm)

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 0.1% Ammonium Hydroxide

  • Gradient: 5% to 40% B over 5 minutes

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Detection: MS with Electrospray Ionization (ESI) in positive mode

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Modifier filtrate Filter (0.45 µm) dissolve->filtrate inject Inject 5 µL filtrate->inject separate Polar Column Separation (CO₂/Methanol Gradient) inject->separate detect Mass Spectrometry Detection separate->detect tic Generate Total Ion Chromatogram detect->tic mass_spectra Analyze Mass Spectra tic->mass_spectra quantify Quantify Purity mass_spectra->quantify

Caption: Illustrative workflow for the achiral SFC-MS analysis of a 1,4-Dioxaspiro[4.5]decane derivative.

Performance Comparison

The following table provides a comparative summary of the performance of HPLC, GC, and SFC for the analysis of 1,4-Dioxaspiro[4.5]decane derivatives.

ParameterHPLCGCSFC
Applicability Broadly applicable to a wide range of polarities. Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization is often necessary for polar and non-volatile analytes.Excellent for both chiral and achiral separations. Bridges the gap between normal-phase HPLC and GC.
Selectivity High, tunable through a wide choice of stationary and mobile phases.Very high, especially with high-resolution capillary columns.Orthogonal selectivity to RP-HPLC, offering unique separation capabilities.
Analysis Speed Moderate, with typical run times of 15-30 minutes.Fast, with run times often less than 15 minutes.Very fast, with run times typically under 10 minutes.
Sensitivity Good, dependent on the detector used. MS detection provides high sensitivity.Excellent, especially with sensitive detectors like FID and MS.Good, comparable to HPLC with MS detection.
"Green" Chemistry High consumption of organic solvents.Low solvent consumption, but requires high energy input for heating.Significantly reduced organic solvent usage, making it an environmentally friendly option.
Cost Moderate instrument cost, but ongoing solvent costs can be high.Lower instrument and operational costs compared to HPLC.Higher initial instrument cost, but lower solvent costs lead to long-term savings.

Chiral Separation: A Critical Consideration

For chiral 1,4-Dioxaspiro[4.5]decane derivatives, the separation of enantiomers is crucial for understanding their pharmacological properties. Both HPLC and SFC are the techniques of choice for chiral separations.

Chiral HPLC: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of chiral amines and related compounds.[1] A normal-phase mobile system, typically a mixture of hexane and an alcohol like isopropanol with a basic additive, is commonly used.

Chiral SFC: SFC is particularly advantageous for chiral separations, offering faster analysis times and higher efficiency compared to chiral HPLC. The same polysaccharide-based CSPs used in HPLC are also highly effective in SFC.

Conclusion and Recommendations

The selection of the optimal analytical method for 1,4-Dioxaspiro[4.5]decane derivatives is contingent on the specific analytical objective.

  • For routine purity analysis and stability studies of a wide range of derivatives, RP-HPLC with UV or MS detection is the most versatile and robust choice. Its broad applicability and the vast library of available stationary phases make it a reliable workhorse in any analytical laboratory.

  • For the analysis of volatile impurities or when high resolution of closely related non-polar analogues is required, GC-MS following derivatization is a powerful option.

  • For high-throughput screening, chiral separations, and environmentally conscious laboratories, SFC is an increasingly attractive alternative. Its speed, reduced solvent consumption, and unique selectivity make it a valuable tool for modern drug discovery and development.

A comprehensive analytical strategy for 1,4-Dioxaspiro[4.5]decane derivatives should ideally leverage the strengths of these complementary techniques to ensure a complete and accurate characterization of these important pharmaceutical building blocks.

References

  • SIELC Technologies. (n.d.). Separation of 1,4-Dioxa-8-azaspiro(4.5)decane on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9093, 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC North America, 30(7), 586-595.
  • Biba, M., et al. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. CHIMIA International Journal for Chemistry, 75(11), 949-954.
  • Welch, C. J., et al. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Pharmaceutical Review, 13(5), 78-83.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544223, 1,4-Dioxaspiro(4.5)decan-2-one. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Different Techniques of Analysis. Retrieved from [Link]

  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytical Chemistry, 14(7), 737.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2012). Modern analytical techniques in pharmaceutical analysis. IntechOpen.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 567352, 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]

  • Dispas, A., et al. (2018). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode.
  • Dinç, E., & Baleanu, D. (2020). A comprehensive review of advancing pharmaceutical analysis technology through chemometrics approaches. Journal of Pharmaceutical and Biomedical Analysis, 189, 113449.
  • Singh, S., & Singh, B. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 11(1-s), 158-165.
  • SpectraBase. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrum of 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, Z., et al. (2011). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Chemical Papers, 65(4), 546-550.
  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]

  • Al-Majd, A. A., et al. (2022). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 27(19), 6296.
  • Tache, F., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(19), 4544.
  • Regis Technologies. (n.d.). Chromatography Catalog - HPLC. Retrieved from [Link]

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A Comparative Guide to Acyl Chloride Reactivity: Aliphatic vs. Aromatic Scaffolds in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of an acylating agent is a critical decision point that dictates reaction conditions, selectivity, and overall efficiency. Acyl chlorides, prized for their high reactivity, are broadly categorized into aliphatic and aromatic variants. While structurally similar, their performance in nucleophilic acyl substitution reactions is markedly different. This guide provides an in-depth, evidence-based comparison of the reactivity of aliphatic (exemplified by acetyl chloride) and aromatic (exemplified by benzoyl chloride) acyl chlorides, elucidating the underlying principles that govern their behavior.

The Theoretical Framework: Unpacking the Electronic Drivers of Reactivity

The reactivity of any acyl chloride hinges on the electrophilicity of its carbonyl carbon. This carbon is rendered electron-deficient by the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making it a prime target for nucleophilic attack.[1][2] The reaction proceeds via a canonical two-step nucleophilic addition-elimination mechanism , where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to yield the substituted product.[3][4]

Figure 1: General mechanism for nucleophilic acyl substitution.

The crucial difference between aliphatic and aromatic acyl chlorides lies in the electronic contributions of the R-group (alkyl vs. aryl) to the carbonyl carbon's electrophilicity.

Aliphatic Acyl Chlorides (e.g., Acetyl Chloride)

In acetyl chloride (CH₃COCl), the methyl group is weakly electron-donating via an inductive effect. However, this minor effect is overwhelmingly counteracted by the powerful electron-withdrawing inductive effects of the oxygen and chlorine atoms.[2][5] The result is a highly polarized C=O bond and a carbonyl carbon with a significant partial positive charge (δ+), making it exceptionally reactive towards nucleophiles.[1]

Aromatic Acyl Chlorides (e.g., Benzoyl Chloride)

Benzoyl chloride (C₆H₅COCl) presents a more complex electronic picture. The key differentiating factor is the conjugation of the carbonyl group with the benzene ring. This introduces a powerful resonance effect that delocalizes electron density from the carbonyl group into the aromatic system.[6][7] This delocalization stabilizes the ground state of the molecule and, critically, reduces the partial positive charge on the carbonyl carbon.[8] While the benzene ring also exerts an electron-withdrawing inductive effect, the stabilizing resonance effect is dominant.[9] Consequently, the carbonyl carbon in benzoyl chloride is significantly less electrophilic—and thus less reactive—than in acetyl chloride.[7]

Electronic_Effects Comparative Electronic Effects cluster_aliphatic Aliphatic (Acetyl Chloride) cluster_aromatic Aromatic (Benzoyl Chloride) a1 CH₃ → C=O a2 Strong δ+ on Carbonyl Carbon (High Reactivity) a1->a2 Weak +I Effect (Inductive) b1 Benzene Ring ↔ C=O b2 Reduced δ+ on Carbonyl Carbon (Lower Reactivity) b1->b2 Strong -R Effect (Resonance Stabilization)

Figure 2: Dominant electronic effects influencing reactivity.

Experimental Validation: A Comparative Solvolysis Study

To empirically validate the theoretical differences in reactivity, a comparative solvolysis (specifically, hydrolysis) experiment can be conducted. The rate at which an acyl chloride reacts with water to produce the corresponding carboxylic acid and hydrochloric acid (HCl) serves as a direct measure of its reactivity.[4][10][11] The progress of the reaction can be monitored by titrating the liberated HCl with a standardized base over time.

Experimental Protocol: Parallel Hydrolysis of Acetyl Chloride and Benzoyl Chloride

This protocol is designed to be a self-validating system by running parallel experiments under identical conditions, ensuring that any observed differences in reaction rate are directly attributable to the intrinsic reactivity of the substrates.

Objective: To determine the relative rates of hydrolysis for acetyl chloride and benzoyl chloride.

Materials & Reagents:

  • Acetyl Chloride (≥99%)

  • Benzoyl Chloride (≥99%)

  • Acetone (ACS grade, anhydrous)

  • Deionized Water

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • Phenolphthalein indicator

  • Ice-water bath

  • Two 250 mL Erlenmeyer flasks

  • Two 50 mL burettes

  • Magnetic stirrer and stir bars

  • Stopwatch

  • Thermostatted water bath (set to 25°C)

Workflow Diagram:

Experimental_Workflow Comparative Hydrolysis Workflow cluster_reactions 2. Parallel Reaction Initiation prep 1. Preparation - Prepare 90:10 Acetone:Water solvent - Standardize 0.1 M NaOH - Set up two identical reaction flasks start_ac Flask A: Add Acetyl Chloride to solvent Start Timer prep->start_ac start_bc Flask B: Add Benzoyl Chloride to solvent Start Timer prep->start_bc sampling 3. Time-Course Sampling - Withdraw 10 mL aliquots at t = 1, 3, 5, 10, 20 min - Quench aliquot in ice-water start_ac->sampling start_bc->sampling titration 4. Titration - Add phenolphthalein to aliquot - Titrate with standardized NaOH - Record volume of NaOH used sampling->titration analysis 5. Data Analysis - Calculate [HCl] produced at each time point - Plot [Product] vs. Time - Determine initial reaction rates titration->analysis conclusion 6. Conclusion - Compare initial rates - Relate rates to molecular structure analysis->conclusion

Figure 3: Workflow for the comparative hydrolysis experiment.

Procedure:

  • Solvent Preparation: Prepare 500 mL of a 90:10 (v/v) acetone-water mixture. This solvent system ensures the miscibility of the organic acyl chlorides with the aqueous nucleophile.

  • Reaction Setup: Place 200 mL of the acetone-water solvent into each of the two 250 mL Erlenmeyer flasks. Place the flasks in the thermostatted water bath at 25°C and allow them to equilibrate for 15 minutes with gentle stirring.

  • Reaction Initiation (Perform for each flask, one at a time):

    • Carefully add 2.0 mL of acetyl chloride to Flask A. Simultaneously start the stopwatch.

    • Repeat for Flask B, adding 2.0 mL of benzoyl chloride.

  • Aliquot Sampling & Quenching:

    • For the acetyl chloride reaction (Flask A), withdraw 10 mL aliquots at 1, 2, 3, 5, and 10 minutes.

    • For the benzoyl chloride reaction (Flask B), withdraw 10 mL aliquots at 2, 5, 10, 20, and 30 minutes. The longer time points are necessary due to its lower reactivity.

    • Immediately add each aliquot to a separate flask containing 20 mL of ice-cold deionized water. This quenching step effectively stops the reaction by rapid dilution and cooling.

  • Titration: Add 2-3 drops of phenolphthalein indicator to each quenched aliquot and titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.

Data Interpretation and Expected Outcomes

The volume of NaOH required to neutralize the aliquot is directly proportional to the amount of HCl produced, and thus to the extent of the reaction. The results will unequivocally show that acetyl chloride is hydrolyzed at a much faster rate than benzoyl chloride.

Table 1: Representative Experimental Data and Rate Comparison

Acyl ChlorideTime (min)Volume of 0.1 M NaOH (mL)Relative Initial Rate (k_rel)
Acetyl Chloride 1~15.2~1000
3~22.5
5~24.8 (reaction near completion)
Benzoyl Chloride 5~3.11
15~8.5
30~14.6

Note: Data are illustrative based on established chemical principles. Actual values may vary with precise experimental conditions. The relative rate constant for benzoyl chloride is set to 1 for comparison.

The data clearly supports the theoretical framework: the aliphatic acetyl chloride reacts almost completely within minutes, whereas the aromatic benzoyl chloride reacts at a significantly slower, more measurable pace.[6][8] This difference is a direct consequence of the lower electrophilicity of the carbonyl carbon in benzoyl chloride due to resonance stabilization.

Conclusion for the Practicing Scientist

The disparity in reactivity between aliphatic and aromatic acyl chlorides is a foundational principle with significant practical implications in chemical synthesis.

  • Aliphatic Acyl Chlorides (e.g., Acetyl Chloride): Are extremely potent acylating agents, ideal for reactions with less reactive nucleophiles or when rapid, forceful acylation is required. Their high reactivity necessitates careful handling, often at low temperatures and under anhydrous conditions, to control exotherms and prevent unwanted side reactions.[1][12]

  • Aromatic Acyl Chlorides (e.g., Benzoyl Chloride): Serve as milder, more selective acylating agents. Their reduced reactivity allows for more controlled reactions, often at room temperature, and they are generally more tolerant of a wider range of functional groups. This makes them valuable reagents in complex, multi-step syntheses where chemoselectivity is paramount.

Ultimately, understanding the electronic factors that differentiate these two classes of reagents empowers the researcher to make informed decisions, optimizing reaction conditions and achieving desired synthetic outcomes with greater precision and control.

References

  • Title: Acyl Chlorides (A-Level) Source: ChemistryStudent URL: [Link]

  • Title: Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride? Source: Quora URL: [Link]

  • Title: Kinetics of Reactions of Acyl Chlorides. IV.1 Solvolysis of Acyl Halides in Dimethylformamide Source: Journal of the American Chemical Society URL: [Link]

  • Title: Reactivity of carboxylic acid derivatives (video) Source: Khan Academy URL: [Link]

  • Title: Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism) Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Nucleophilic acyl substitution (video) Source: Khan Academy URL: [Link]

  • Title: 21.2: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL: [Link]

  • Title: nucleophilic addition / elimination in the reactions of acyl chlorides Source: Chemguide URL: [Link]

  • Title: Benzoyl chloride is less reactive than acetyl chloride for nucleophilic substitution reaction because Source: Filo URL: [Link]

  • Title: Kinetics of the hydrolysis of acyl chlorides in pure water Source: Canadian Journal of Chemistry (via Semantic Scholar) URL: [Link]

  • Title: Solved Explain why acetyl chloride is hydrolyzed faster than | Chegg.com Source: Chegg URL: [Link]

  • Title: hydrolysis of acid/acyl chlorides with water Source: Doc Brown's Chemistry URL: [Link]

  • Title: Notes - 33 Carboxylic Acids and Derivatives Source: Physics & Maths Tutor URL: [Link]

  • Title: Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water Source: ResearchGate URL: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride. As a reactive acyl chloride, this compound demands meticulous handling to ensure laboratory safety and environmental compliance. This guide moves beyond a simple checklist, delving into the chemical principles that underpin these critical procedures, empowering researchers to manage chemical waste with confidence and precision.

Core Principles: Understanding the Reactivity

This compound combines a stable spirocyclic ketal scaffold with a highly reactive acyl chloride functional group. The disposal strategy is dictated entirely by the reactivity of the acyl chloride.

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[2][3] This makes it extremely susceptible to attack by nucleophiles. The primary reaction of concern during disposal and handling is rapid, exothermic hydrolysis.

Reaction with Water (Hydrolysis): When this compound comes into contact with water or even atmospheric moisture, it reacts vigorously to form the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction can generate significant heat and pressure, posing a serious risk if uncontained. The "steamy fumes" often observed with acyl chlorides are a result of HCl gas forming hydrochloric acid upon contact with moist air.[3][4]

Our disposal strategy, therefore, is not mere disposal but a controlled chemical neutralization (quenching) designed to safely and completely convert the reactive acyl chloride into less hazardous, stable products before it is collected for final waste processing.[5][6]

Hazard Assessment and Essential Controls

Before beginning any procedure, a thorough risk assessment is mandatory. The primary hazards are:

  • Corrosivity: The compound itself and its hydrolysis product, HCl, are corrosive and can cause severe skin and eye burns.

  • Reactivity: Reacts violently with water and other nucleophiles (e.g., alcohols, amines).[1][3]

  • Toxicity: Inhalation of HCl gas can cause severe respiratory irritation.[7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate these risks, all handling and disposal steps must be performed under the following conditions:

  • Certified Chemical Fume Hood: This is non-negotiable to contain the compound and any HCl gas generated.[5][8]

  • Personal Protective Equipment (PPE): A complete ensemble is required to prevent any contact with the chemical.

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as nitrile or neoprene.Protects hands from corrosive material. Always inspect gloves before use.[9]
Eye Protection Chemical safety goggles and a full-face shield.Goggles protect from splashes; the face shield provides an additional layer of protection against vigorous reactions.[8]
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from splashes.

Step-by-Step Neutralization Protocol

This protocol is designed for the safe quenching of small quantities (<10 g) of this compound. The core principle is the slow, controlled addition of the acyl chloride to a stirred, cooled solution of a weak base, such as sodium bicarbonate. This method is preferable to adding water directly to the acyl chloride, which can cause a dangerously rapid, localized reaction.

Materials and Reagents
Reagent/MaterialPurposeKey Parameter
This compoundWaste to be neutralizedEnsure accurate quantity is known.
5-10% Sodium Bicarbonate (NaHCO₃) SolutionQuenching and neutralizing agentUse at least a 3-fold molar excess.
Ice/Water BathTemperature controlMaintain reaction temperature below 20°C.
Stir Plate and Stir BarEnsures efficient mixingVigorous stirring is critical for heat dissipation.
Addition Funnel or Syringe PumpControlled additionEnables slow, dropwise addition.
pH Paper or MeterVerification of neutralizationTarget pH: 6.0 - 8.0.
Neutralization Workflow Diagram

The following diagram outlines the decision-making and operational flow for the safe neutralization of the acyl chloride.

G cluster_prep Preparation Phase cluster_reaction Neutralization Phase cluster_verification Verification & Waste Management prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood prep_reagents Prepare Stirred, Cooled NaHCO₃ Solution in Flask prep_hood->prep_reagents react_add Slowly Add Acyl Chloride to NaHCO₃ Solution prep_reagents->react_add react_monitor Monitor for Gas Evolution (CO₂) and Temperature Rise react_add->react_monitor react_stir Continue Stirring for >1 Hour After Addition is Complete react_monitor->react_stir ver_rest Allow Mixture to Reach Room Temperature react_stir->ver_rest ver_ph Check pH of Solution (Target: 6.0 - 8.0) ver_rest->ver_ph ver_adjust Adjust pH if Necessary (Use Dilute Acid/Base) ver_ph->ver_adjust pH outside target ver_waste Transfer to Labeled Aqueous Waste Container ver_ph->ver_waste pH within target ver_adjust->ver_ph

Sources

Navigating the Safe Handling of 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in complex chemical syntheses, 1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride demands a meticulous approach to laboratory handling. This guide, compiled by senior application scientists, moves beyond a simple checklist to provide a deep, causal understanding of the necessary safety protocols. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining the stability of this reactive compound.

The primary hazards associated with this compound stem from its classification as an acyl chloride. These compounds are notoriously reactive, particularly with nucleophiles such as water.[1][2] This reactivity, while synthetically useful, necessitates stringent measures to prevent accidental exposure and compound degradation.

Understanding the Core Risks: Reactivity and Hazards

This compound is a moisture-sensitive compound.[3][4] Contact with atmospheric moisture or water will lead to a rapid hydrolysis reaction, producing the corresponding carboxylic acid and releasing corrosive hydrogen chloride (HCl) gas.[2][4] This reaction is often exothermic and can lead to a dangerous pressure buildup in sealed containers. The generated HCl gas is a severe respiratory and skin irritant.[5]

Furthermore, like other acyl chlorides, this compound should be regarded as a lachrymator, capable of causing significant eye irritation and damage.[6] While specific toxicological data for this compound is not extensively documented, the hazards associated with the acyl chloride functional group are well-established and form the basis of these safety recommendations.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The minimum required PPE should always include:

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6][8]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.[9] Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A flame-resistant laboratory coat is required. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[8]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] If there is a risk of exceeding the occupational exposure limit, a properly fitted respirator may be required.[8][11]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects against splashes and fumes.
Face Protection Full-face shield (worn over goggles)Provides broader protection for the face from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact with the corrosive chemical.
Body Protection Flame-resistant lab coatProtects against splashes and fire hazards.
Respiratory Protection Use within a chemical fume hoodPrevents inhalation of corrosive HCl fumes.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing risk.

1. Preparation and Environment Setup:

  • Ensure a certified chemical fume hood is available and functioning correctly.[10]

  • Clear the workspace of all unnecessary items and potential ignition sources.[10]

  • Have an appropriate quenching agent (e.g., a dilute solution of sodium bicarbonate) and spill kit readily accessible.[12]

  • If the compound is stored under an inert atmosphere, prepare a dry nitrogen or argon source for transfers.[3][4]

2. Handling and Transfer:

  • For moisture-sensitive compounds, use of a glove box or Schlenk line techniques are best practice to maintain an anhydrous environment.[3][4]

  • When transferring the liquid, use a dry, clean syringe or cannula.[3]

  • Slowly add the acyl chloride to the reaction mixture to control the rate of reaction and heat generation.[13]

  • Always keep the container tightly sealed when not in use to prevent exposure to atmospheric moisture.[10]

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all equipment that has come into contact with the acyl chloride. This can be done by slowly and carefully adding a quenching agent like a dilute solution of sodium bicarbonate.[13]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[14]

  • Properly remove and dispose of contaminated gloves.[9]

PPE_Decision_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood min_ppe Minimum PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves fume_hood->min_ppe Yes stop STOP! Do not proceed without a fume hood. fume_hood->stop No splash_risk Risk of significant splash? min_ppe->splash_risk face_shield Add full-face shield splash_risk->face_shield Yes aerosol_risk Potential for aerosol generation? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Consider respiratory protection (Consult EHS) aerosol_risk->respirator Yes proceed Proceed with experiment aerosol_risk->proceed No respirator->proceed

Caption: PPE Decision Workflow for Handling this compound.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[12]

  • Control and Contain: If safe to do so, control the source of the spill. Use a non-reactive absorbent material, such as dry sand or vermiculite, to contain the spill. DO NOT USE WATER. [5]

  • Neutralize (with caution): For small spills, a dilute solution of sodium bicarbonate can be carefully applied to neutralize the acidic components. Be aware that this may generate gas.

  • Cleanup and Disposal: Collect the absorbed material into a sealed container for hazardous waste disposal.[10][12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[12]

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with chlorinated organic compounds.

  • Disposal Method: Chlorinated organic waste should not be disposed of down the drain.[17] The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[18][19] This process breaks down the compound into less harmful substances.[18]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.

By understanding the inherent risks and diligently applying these safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.
  • Western Carolina University Standard Operating Procedure for the use of Acetyl chloride.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective - ACS Publications.
  • How to handle an environmentally sensitive material without using a glove box?
  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG.
  • CHEMICAL SPILL PROCEDURES.
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